molecular formula C8H8BrCl2O4P B3052929 Bromoxon CAS No. 4855-62-3

Bromoxon

货号: B3052929
CAS 编号: 4855-62-3
分子量: 349.93 g/mol
InChI 键: NVQPSHLVNDJYGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromoxon is an organophosphate compound of significant interest in toxicology and environmental science research . It is primarily recognized as the oxidative metabolite of the insecticide bromophos-ethyl, formed by the replacement of the phosphorus-sulfur (P=S) bond with a phosphorus-oxygen (P=O) bond . This bioactivation is critical to its mechanism of action, as this compound acts as a potent direct inhibitor of acetylcholinesterase (AChE) . The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation, which is the primary toxic effect of organophosphate compounds. Consequently, this compound is a valuable reference standard in studies investigating the metabolic pathways, environmental fate, and neurotoxic effects of bromophos-ethyl and related organophosphate pesticides . Research involving this compound is essential for understanding cholinesterase inhibition kinetics, developing biomonitoring methods for pesticide exposure, and assessing the ecological impact of pesticide transformation products. This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPSHLVNDJYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197549
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-62-3
Record name Bromoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bromhexine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine (B1221334) hydrochloride, a derivative of the Adhatoda vasica plant alkaloid vasicine, is a widely utilized mucolytic agent.[1][2] Its therapeutic efficacy in respiratory disorders characterized by excessive or viscous mucus is attributed to a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of bromhexine, including its mucolytic, secretolytic, and secretomotor effects. We delve into the molecular and cellular pathways influenced by bromhexine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Pharmacological Actions

Bromhexine's primary therapeutic benefit lies in its ability to alter the properties of respiratory mucus, making it less viscous and easier to expel. This is achieved through a combination of three core actions:

  • Mucolytic Action: Bromhexine directly breaks down the components of mucus, reducing its viscosity.[3]

  • Secretolytic Action: It stimulates the production of a more serous (watery) and less viscous mucus.[2][3]

  • Secretomotor Action: Bromhexine enhances the efficiency of the mucociliary clearance system, aiding in the removal of mucus from the airways.

Detailed Mechanisms of Action

Mucolytic and Secretolytic Effects: Altering Mucus Composition and Rheology

Bromhexine's mucolytic effect is primarily attributed to its ability to depolymerize mucopolysaccharide fibers within the mucus.[3][4] This action is believed to be mediated by the activation of lysosomal enzymes.

2.1.1 Role of Lysosomal Enzymes

Studies suggest that bromhexine increases the activity of lysosomal enzymes within bronchial glands.[1][5] This leads to the breakdown of acidic mucopolysaccharide fibers, which are key contributors to mucus viscosity. The proposed mechanism involves the liberation of these enzymes from lysosomes into the cytoplasm of mucus-secreting cells, where they can act on mucus granules.[1][6]

Experimental Protocol: Lysosomal Enzyme Activity Assay in Canine Tracheal Slices [1][6]

This protocol is adapted from studies investigating the effect of bromhexine on lysosomal enzymes in canine tracheal submucosal glands.

Objective: To histochemically assess the effect of bromhexine on lysosomal enzyme activity and acid glycoprotein (B1211001) content in tracheal glandular cells.

Materials:

  • Fresh canine trachea

  • Krebs-Ringer solution

  • Bromhexine hydrochloride solutions (0.0004% to 0.04%)

  • Triton X-100 (positive control)

  • Lecithin (lysosomal membrane stabilizer)

  • Acid phosphatase staining kit

  • Alcian blue (pH 2.5)

  • Periodic acid-Schiff (PAS) stain

  • Microscope

Procedure:

  • Tissue Preparation: Obtain fresh canine trachea and prepare thin slices (approximately 500 µm).

  • Incubation: Incubate the tracheal slices in Krebs-Ringer solution containing different concentrations of bromhexine hydrochloride or Triton X-100 for 30 minutes at 37°C. A control group is incubated in Krebs-Ringer solution alone. To test the membrane-stabilizing effect, co-incubate slices with bromhexine and lecithin.

  • Histochemical Staining for Lysosomes: Stain the slices for acid phosphatase activity to visualize lysosomes. Count the number of stained lysosomes in the glandular cells under a microscope.

  • Histochemical Staining for Glycoproteins: Stain adjacent slices with a combination of Alcian blue (pH 2.5) and PAS to differentiate between acidic and neutral glycoproteins.

  • Analysis: Quantify the changes in the number of stained lysosomes and the staining characteristics of the glandular cells (e.g., increase in red-stained cells indicating a shift to more neutral glycoproteins) in the bromhexine-treated groups compared to the control.

Quantitative Data on Mucolytic and Secretolytic Effects

ParameterSpecies/ModelTreatmentKey FindingsReference
Sputum ViscosityPatients with Chronic BronchitisBromhexine HCl (24 mg/day for 2 weeks)Statistically significant reduction in sputum viscosity (p < 0.01).[7]
Sputum VolumePatients with Chronic BronchitisBromhexine HCl (24 mg/day for 2 weeks)Statistically significant increase in sputum production (p < 0.01).[7]
Mucus ViscoelasticityMini-pigs with tracheal pouchesBromhexine HCl (0.5, 1.0, and 2.0 mg/kg twice daily for 5 days)Reduced residual shear viscosity (p < 0.05) and increased instantaneous shear compliance (p < 0.005) at all doses.[8]
Goblet Cell SecretionGuinea PigsBromhexine HCl (5-10 mg/kg/day)Reduction in the number of goblet cells containing acidic mucosubstances, suggesting increased secretion.[7]
Phospholipid SecretionRatsBromhexine HCl (200 mg/kg/day)Increased secretion of phospholipids (B1166683) in the alveolar space.[7]
Secretomotor Effect: Enhancing Mucociliary Clearance

Bromhexine enhances the transport of mucus out of the respiratory tract by increasing the efficiency of the mucociliary escalator. This is achieved by stimulating the activity of the ciliated epithelium.[4]

Experimental Protocol: Measurement of Mucociliary Clearance in Humans using Radioaerosol Tracer [9][10]

This protocol is a standardized method for measuring mucociliary and cough clearance in human subjects.

Objective: To quantify the rate of removal of inhaled radiolabeled particles from the lungs.

Materials:

  • 99mTechnetium (99mTc) sulfur colloid

  • Aerosol delivery system (e.g., dosimeter-controlled nebulizer)

  • Gamma camera

  • Metronome

Procedure:

  • Aerosol Inhalation: The subject inhales an aerosol of 99mTc sulfur colloid with a controlled particle size (e.g., 5.4 µm mass median aerodynamic diameter) under standardized breathing conditions (e.g., 500 mL/sec, 30 breaths/min) guided by a metronome.

  • Image Acquisition: Immediately after inhalation, the subject is positioned in front of a gamma camera, and sequential images of the lungs are acquired for a defined period (e.g., 60 minutes) to monitor the movement of the radioactive particles.

  • Cough Clearance (Optional): After the initial imaging period, the subject performs a standardized number of coughs (e.g., 60 coughs in sets of 20), with images acquired after each set to measure cough-induced clearance.

  • 24-hour Retention: The subject returns approximately 24 hours later for a final image to measure the amount of residual radioactivity in the lungs.

  • Data Analysis: The rate of clearance is calculated by quantifying the decrease in radioactivity in different lung regions over time. The results can be expressed as the area under the retention versus time curve (AUC).

Quantitative Data on Secretomotor Effects

ParameterSubjectsTreatmentKey FindingsReference
Mucociliary Clearance9 adult subjects with chronic bronchitisBromhexine HCl (16 mg three times daily for 14 days)The amount of radioactivity cleared at 6 hours increased by 6.8% (p < 0.05), representing a 14.5% increase over the control.[7]
Tracheobronchial Clearance43 patients with chronic bronchitisBromhexineSignificantly enhanced lung clearance of a radioaerosol tracer.[7]
Inhibition of Transmembrane Protease, Serine 2 (TMPRSS2)

Recent research has highlighted a novel mechanism of action for bromhexine: the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[11] TMPRSS2 is a host cell protease that is crucial for the entry of certain viruses, including influenza viruses and coronaviruses, into respiratory epithelial cells. By inhibiting TMPRSS2, bromhexine can potentially block viral entry and replication.

Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay [5][12]

This protocol describes a biochemical assay to screen for inhibitors of recombinant TMPRSS2.

Objective: To determine the inhibitory activity of bromhexine on TMPRSS2 using a fluorogenic peptide substrate.

Materials:

  • Recombinant human TMPRSS2

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

  • Bromhexine hydrochloride solutions (various concentrations)

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorogenic substrate, recombinant TMPRSS2, and bromhexine at various concentrations in the assay buffer.

  • Assay Setup: In a multi-well plate, add the fluorogenic substrate and the bromhexine solution (or vehicle control).

  • Enzyme Reaction: Initiate the reaction by adding the recombinant TMPRSS2 solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition of TMPRSS2 activity by bromhexine at each concentration and determine the IC50 value.

Quantitative Data on TMPRSS2 Inhibition

ParameterAssay TypeResultReference
IC50In vitro biochemical screen0.75 µM[11]
Inhibition of SARS-CoV-2 entryIn vitro cell-based assaySignificant reduction in viral progeny in Caco-2 cells.[13]
Antioxidant and Anti-inflammatory Properties

Bromhexine has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in inflammatory airway diseases.

2.4.1 Antioxidant Activity

Bromhexine can scavenge free radicals, which are implicated in the pathogenesis of inflammatory lung diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [4][14]

This is a common in vitro method to assess the antioxidant capacity of a compound.

Objective: To measure the ability of bromhexine to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution in methanol (B129727) or ethanol

  • Bromhexine hydrochloride solutions (various concentrations)

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix a solution of bromhexine (or ascorbic acid) with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of bromhexine compared to the blank. The IC50 value (the concentration of bromhexine required to scavenge 50% of the DPPH radicals) can then be determined.

2.4.2 Anti-inflammatory Effects

Bromhexine may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of Cytokine Release in LPS-Stimulated Macrophages [15][16]

This protocol assesses the effect of a compound on the release of inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine if bromhexine can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • Bromhexine hydrochloride solutions (various concentrations)

  • Cell culture medium and reagents

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture the macrophages to the desired density.

  • Treatment: Pre-treat the cells with various concentrations of bromhexine for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response. A control group is left unstimulated.

  • Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the target cytokines in the supernatant using ELISA kits.

  • Analysis: Compare the levels of cytokines in the bromhexine-treated, LPS-stimulated cells to the LPS-stimulated cells without bromhexine treatment to determine the inhibitory effect.

Signaling Pathways

The multifaceted actions of bromhexine are orchestrated through its influence on several key signaling pathways within respiratory epithelial and immune cells.

Lysosomal Activation and Mucin Regulation Pathway

Bromhexine's effect on mucus production and composition is linked to its ability to activate lysosomal pathways and influence mucin gene expression. It is proposed that bromhexine may activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][17] This can lead to an increase in the production of lysosomal enzymes. Furthermore, the regulation of mucin genes, such as MUC5AC, is controlled by transcription factors like Nuclear Factor-kappa B (NF-κB) and Specificity Protein 1 (Sp1).[18][19][20] While the direct link between bromhexine and these transcription factors for mucin genes is still under investigation, its secretolytic effects suggest a modulatory role.

Lysosomal_Activation_and_Mucin_Regulation Bromhexine Bromhexine HCl Lysosome Lysosome Bromhexine->Lysosome Activates (?) NFkB_Sp1 NF-κB / Sp1 Bromhexine->NFkB_Sp1 Modulates (?) TFEB_cyto TFEB (cytoplasm) Lysosome->TFEB_cyto Dephosphorylates TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation Lysosomal_Genes Lysosomal Genes TFEB_nucleus->Lysosomal_Genes Activates Transcription Lysosomal_Enzymes Increased Lysosomal Enzymes Lysosomal_Genes->Lysosomal_Enzymes Mucus_Granules Mucus Granules (Acidic Glycoproteins) Lysosomal_Enzymes->Mucus_Granules Degrades Mucus_Breakdown Breakdown of Mucopolysaccharides Mucus_Granules->Mucus_Breakdown Reduced_Viscosity Reduced Mucus Viscosity Mucus_Breakdown->Reduced_Viscosity MUC5AC MUC5AC Gene NFkB_Sp1->MUC5AC Regulates Transcription Serous_Mucin Increased Serous Mucin Production MUC5AC->Serous_Mucin TMPRSS2_Inhibition cluster_virus Virus Virus (e.g., Influenza, Coronavirus) Spike_Protein Spike Protein TMPRSS2 TMPRSS2 Spike_Protein->TMPRSS2 Binds to Viral_Entry Viral Entry (Membrane Fusion) Spike_Protein->Viral_Entry Mediates Host_Cell Host Respiratory Epithelial Cell TMPRSS2->Spike_Protein Cleaves/Activates No_Viral_Entry Viral Entry Blocked TMPRSS2->No_Viral_Entry Bromhexine Bromhexine HCl Bromhexine->TMPRSS2 Inhibits Antioxidant_Antiinflammatory Bromhexine Bromhexine HCl ROS Reactive Oxygen Species (ROS) Bromhexine->ROS Scavenges Neutralized_ROS Neutralized ROS Bromhexine->Neutralized_ROS NFkB_pathway NF-κB Pathway Bromhexine->NFkB_pathway Inhibits (?) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage Activates Macrophage->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Induces Production Reduced_Inflammation Reduced Inflammation NFkB_pathway->Reduced_Inflammation Inflammation Inflammation Cytokines->Inflammation

References

Physicochemical Properties of Bromhexine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a potent mucolytic agent widely used in the treatment of respiratory disorders associated with excessive mucus production. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bromhexine and its commonly used salt form, Bromhexine Hydrochloride.

Core Physicochemical Data

The fundamental physicochemical parameters of Bromhexine and Bromhexine Hydrochloride are summarized below. These values are critical for predicting the behavior of the molecule in various physiological and pharmaceutical environments.

Table 1: Physicochemical Properties of Bromhexine

PropertyValueReference(s)
Molecular Formula C₁₄H₂₀Br₂N₂[1]
Molecular Weight 376.13 g/mol [1]
Melting Point 238°C[2]
pKa 8.34 ± 0.20 (Predicted)[2]
LogP (Octanol/Water) 5.14[1]
Water Solubility Insoluble[2]
Solubility in Organic Solvents DMSO: 75 mg/mL, Ethanol (B145695): 75 mg/mL[2][3]

Table 2: Physicochemical Properties of Bromhexine Hydrochloride

PropertyValueReference(s)
Molecular Formula C₁₄H₂₀Br₂N₂·HCl[4]
Molecular Weight 412.59 g/mol [5]
Appearance White to off-white crystalline powder[4][6]
Melting Point 232-235°C, ~239°C (with decomposition), 240-244°C, 244-246°C[1][4][6][7]
pH (saturated solution) 3.0 - 5.0[4]
Solubility in Water Slightly soluble, Very slightly soluble, 360 g/L at 20°C[4][6][8][9][10]
Solubility in Other Solvents Freely soluble in formic acid; Sparingly soluble in methanol (B129727) and ethanol (96%); Slightly soluble in chloroform (B151607) and methylene (B1212753) chloride; Practically insoluble in ether.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the general principles and common methods employed for the key parameters of Bromhexine.

Melting Point Determination

The melting point of Bromhexine and its hydrochloride salt is determined using the capillary method as described in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp.

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.

Procedure (General, based on USP <741>):

  • A small amount of the finely powdered Bromhexine sample is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a controlled rate, typically 1-2°C per minute, in the vicinity of the expected melting point.

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is reported as the melting point. For substances that decompose, the temperature at which decomposition begins is noted.[11][12][13][14]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Bromhexine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.

Principle: A solution of the substance is titrated with a standard solution of an acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a titration vessel.

Procedure (General):

  • A precisely weighed amount of Bromhexine is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).

  • The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa is calculated from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the classical and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at a constant temperature. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

Procedure (Based on OECD Guideline 107):

  • A solution of Bromhexine is prepared in either n-octanol or water.

  • Equal volumes of pre-saturated n-octanol and water are added to a flask containing a known amount of Bromhexine.

  • The flask is shaken vigorously for a set period to allow for the partitioning of Bromhexine between the two phases until equilibrium is reached.[5][9][15]

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of Bromhexine in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination

Solubility is a critical parameter that influences the dissolution rate and bioavailability of a drug. The equilibrium solubility of Bromhexine is typically determined using the shake-flask method.

Principle: An excess amount of the solid drug is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved drug in the supernatant is then measured.

Apparatus: A constant temperature shaker bath, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (General):

  • An excess amount of Bromhexine is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.

  • The concentration of Bromhexine in the clear supernatant is determined using a validated analytical method.[16]

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as per the guidelines from the International Council for Harmonisation (ICH).

Principle: The drug substance is stored under defined temperature, humidity, and light conditions for a specified period. Samples are withdrawn at predetermined time points and analyzed for any changes in their physical and chemical properties.

Procedure (Based on ICH Q1A(R2) Guidelines):

  • Long-term stability testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][4][6][17]

  • Accelerated stability testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. These studies are designed to increase the rate of chemical degradation and physical change.[1][4][6][17]

  • Forced degradation studies: Involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

  • Analysis: At each time point, samples are analyzed for parameters such as appearance, assay, degradation products, and moisture content using validated analytical methods like HPLC.

Mechanism of Action and Signaling Pathways

Bromhexine's primary therapeutic effect is its mucolytic action, which involves the depolymerization of mucopolysaccharide fibers in the mucus, leading to a reduction in its viscosity. More recently, its role as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2) has been highlighted, which is relevant for its potential antiviral activity.

Mucolytic Action

Bromhexine stimulates the activity of lysosomal enzymes, which in turn enhances the hydrolysis of acidic mucopolysaccharide polymers in the bronchial secretions. This leads to the production of a less viscous mucus that is more easily cleared by ciliary action.[18]

Mucolytic_Action Bromhexine Bromhexine LysosomalEnzymes Lysosomal Enzyme Activity Bromhexine->LysosomalEnzymes Stimulates MucopolysaccharideHydrolysis Hydrolysis of Acidic Mucopolysaccharide Polymers LysosomalEnzymes->MucopolysaccharideHydrolysis Enhances MucusViscosity Decreased Mucus Viscosity MucopolysaccharideHydrolysis->MucusViscosity CiliaryClearance Enhanced Ciliary Clearance MucusViscosity->CiliaryClearance

Caption: Mucolytic action of Bromhexine.

Inhibition of TMPRSS2

Bromhexine has been shown to inhibit the activity of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the spike protein of certain viruses, including coronaviruses, which is a necessary step for viral entry into host cells. By inhibiting TMPRSS2, Bromhexine can potentially block this pathway.[8][19][20]

TMPRSS2_Inhibition cluster_HostCell Host Cell ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ViralEntry Viral Entry TMPRSS2->ViralEntry Facilitates SpikeProtein Viral Spike Protein SpikeProtein->ACE2 Binds SpikeProtein->TMPRSS2 Primed by Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibits

Caption: Inhibition of TMPRSS2 by Bromhexine.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like Bromhexine.

Experimental_Workflow Start Bromhexine/Bromhexine HCl Sample MeltingPoint Melting Point Determination Start->MeltingPoint pKa pKa Determination Start->pKa LogP LogP Determination Start->LogP Solubility Solubility Studies Start->Solubility Stability Stability Testing Start->Stability DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Solubility->DataAnalysis Stability->DataAnalysis

Caption: Physicochemical characterization workflow.

References

Synthesis and Structural Elucidation of Bromhexine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of bromhexine (B1221334), a potent mucolytic agent. The document details common synthetic pathways, experimental protocols, and the analytical techniques employed for its structural verification, making it a valuable resource for professionals in the field of drug development and chemical synthesis.

Synthesis of Bromhexine Hydrochloride

Bromhexine, chemically known as 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline, is synthesized through various routes. A prevalent and industrially relevant method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde (B195418) with N-methylcyclohexylamine. This process is often followed by salt formation with hydrochloric acid to yield the more stable bromhexine hydrochloride.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromobenzaldehyde

A crucial starting material for bromhexine synthesis is 2-amino-3,5-dibromobenzaldehyde.[1] This intermediate is typically synthesized from o-nitrobenzaldehyde through a two-step process involving reduction of the nitro group followed by bromination of the resulting o-aminobenzaldehyde.[2][3]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromobenzaldehyde [2]

  • Reduction of o-nitrobenzaldehyde: 1.5g of o-nitrobenzaldehyde is added to a mixture of 40mL of absolute ethanol (B145695) and 10mL of distilled water in a three-neck flask. To this, 31mL of acetic acid and 2.2g of iron powder are added with a few drops of concentrated HCl. The mixture is heated to 90°C and refluxed for 60 minutes.

  • Bromination: The reaction flask is then cooled to 0°C. Subsequently, 6.2g of bromine is added dropwise. The reaction is allowed to proceed at room temperature for 150 minutes to yield 2-amino-3,5-dibromobenzaldehyde. This method reports a yield of over 90% and a purity of over 99.0%.[2]

Synthesis of Bromhexine from 2-Amino-3,5-dibromobenzaldehyde

Several patented methods describe the synthesis of bromhexine from 2-amino-3,5-dibromobenzaldehyde. One common approach involves a three-step process: reduction of the aldehyde, chlorination, and subsequent amination.[4][5][6]

Experimental Protocol: Synthesis of Bromhexine Hydrochloride [4][5]

  • Reduction: 450g of 2-amino-3,5-dibromobenzaldehyde is dissolved in 1.8kg of absolute ethanol. While keeping the temperature below 30°C, 25g of sodium borohydride (B1222165) is added in portions. The mixture is stirred at room temperature for 1 hour. The pH is then adjusted to 6-7 with hydrochloric acid, and the mixture is filtered. The filter cake is dissolved in 1.8 kg of tetrahydrofuran.

  • Chlorination: In a separate reaction flask, 356g of thionyl chloride is mixed with 2kg of tetrahydrofuran. The previously prepared filtrate is added dropwise to this solution while maintaining the temperature below 30°C. The reaction proceeds for 1 hour at room temperature.

  • Amination and Salt Formation: The resulting 2,4-dibromo-6-chloromethylaniline is then reacted with N-methylcyclohexylamine.[4] This amination reaction is followed by a salt-forming reaction with an HCl salifying reagent to produce bromhexine hydrochloride.[4]

An alternative, more direct one-step synthesis involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine in the presence of a catalyst and a reducing agent.[7]

Table 1: Summary of Quantitative Data for Bromhexine Synthesis

ParameterValueReference
Synthesis of 2-Amino-3,5-dibromobenzaldehyde
Starting Materialo-nitrobenzaldehyde[2]
Yield> 90%[2]
Purity> 99.0%[2]
Synthesis of Bromhexine Hydrochloride
Starting Material2-amino-3,5-dibromobenzaldehyde[4][5]
Reducing Agent (Step 1)Sodium Borohydride[4][5]
Chlorinating Agent (Step 2)Thionyl Chloride[4][5]
Aminating Agent (Step 3)N-methylcyclohexylamine[4]

Synthesis Pathway of Bromhexine

G A o-Nitrobenzaldehyde B o-Aminobenzaldehyde A->B Reduction (Fe/CH3COOH) C 2-Amino-3,5-dibromobenzaldehyde B->C Bromination (Br2) D 2-Amino-3,5-dibromobenzyl alcohol C->D Reduction (NaBH4) E 2,4-Dibromo-6-chloromethylaniline D->E Chlorination (SOCl2) F Bromhexine (Free Base) E->F Amination (N-methylcyclohexylamine) G Bromhexine Hydrochloride F->G Salt Formation (HCl)

Caption: Synthesis pathway of Bromhexine Hydrochloride.

Structural Elucidation of Bromhexine

The structural confirmation of synthesized bromhexine is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms. The primary techniques used are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the bromhexine molecule. The IR spectrum of bromhexine hydrochloride shows characteristic absorption bands corresponding to its structural features.

Experimental Protocol: IR Spectroscopy

A small amount of the dried bromhexine hydrochloride sample is mixed with potassium bromide (KBr) and pressed into a thin disk. The spectrum is then recorded using an FTIR spectrometer.

Table 2: Characteristic IR Absorption Bands of Bromhexine Hydrochloride

Wavenumber (cm⁻¹)Functional GroupReference
3300 and 3206N-H stretching (primary amine)[9]
2930C-H stretching (aliphatic)[9]
2779C-H stretching (aromatic)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The bromhexine hydrochloride sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the ¹H NMR spectrum is recorded on an NMR spectrometer.

Table 3: ¹H NMR Spectral Data for Bromhexine

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
1.11-1.92mCyclohexyl protons
2.65sN-CH₃ protons
3.01-3.11mTertiary proton on cyclohexyl ring
4.19sBenzylic -CH₂- protons
7.44-7.80mAromatic protons
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of bromhexine, which helps in confirming its structure.

Experimental Protocol: Mass Spectrometry

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is then recorded.

Table 4: Mass Spectrometry Data for Bromhexine

m/zIonReference
377, 379, 381[M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ (Isotopic pattern due to two Br atoms)[10]
264Fragment ion[10]
114Fragment ion[10]

Workflow for Structural Elucidation

G A Synthesized Bromhexine HCl B IR Spectroscopy A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D E Functional Group Analysis (N-H, C-H stretches) B->E F Proton Environment Analysis (Chemical shifts, Multiplicity) C->F G Molecular Weight and Fragmentation (m/z values) D->G H Structural Confirmation E->H F->H G->H

Caption: Workflow for the structural elucidation of Bromhexine.

Mechanism of Action

Bromhexine hydrochloride is a mucolytic agent that acts on the mucus-secreting cells of the respiratory tract.[11][12] Its mechanism of action involves several processes that lead to a decrease in mucus viscosity and improved clearance from the airways.

  • Mucolytic Action: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in the mucus, making it less viscous.[11][12]

  • Stimulation of Serous Gland Secretion: It stimulates the serous glands to produce a more watery and less thick mucus.[11][12]

  • Enhancement of Ciliary Activity: Bromhexine enhances the movement of cilia, the small hair-like structures that help transport mucus out of the lungs.[11][13]

  • Inhibition of TMPRSS2: Recent studies have shown that bromhexine can inhibit the transmembrane serine protease 2 (TMPRSS2), an enzyme that is involved in the entry of certain viruses into host cells.[14]

Mechanism of Action of Bromhexine

G A Bromhexine Hydrochloride B Mucus-Secreting Cells A->B E Enhanced Ciliary Activity A->E C Disruption of Mucopolysaccharide Fibers B->C D Stimulation of Serous Gland Secretion B->D F Decreased Mucus Viscosity C->F D->F G Improved Mucus Clearance E->G F->G

Caption: Simplified mechanism of action of Bromhexine.

References

In Vitro Metabolic Pathways of Bromhexine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Metabolic Pathways

The in vitro metabolism of Bromhexine is characterized by both Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism: Oxidation

Phase I metabolism of Bromhexine involves oxidative reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. The key transformations are:

  • N-demethylation: The removal of the methyl group from the tertiary amine is a primary metabolic step.

  • Hydroxylation: The addition of hydroxyl groups to the cyclohexyl ring is another major pathway.

  • Combined N-demethylation and Hydroxylation: These reactions can occur sequentially, leading to the formation of hydroxylated N-demethylated metabolites. One of the most significant metabolites formed through this pathway is Ambroxol , which is itself a pharmacologically active mucolytic agent.

Studies have indicated that CYP3A4 is a key enzyme responsible for the metabolism of Bromhexine.[1]

Phase II Metabolism: Glucuronidation

The hydroxylated metabolites of Bromhexine formed during Phase I metabolism can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is transferred to the hydroxyl group, forming a more water-soluble glucuronide conjugate that can be readily excreted. Glucuronide conjugates have been detected for all hydroxylated metabolites of Bromhexine in in vitro systems.

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of Bromhexine.

Bromhexine_Metabolism Bromhexine Bromhexine N_Demethylated N-Demethylated Metabolite Bromhexine->N_Demethylated N-demethylation (CYP450) Hydroxylated Hydroxylated Metabolite Bromhexine->Hydroxylated Hydroxylation (CYP450) Ambroxol Ambroxol (Hydroxylated N-Demethylated Metabolite) N_Demethylated->Ambroxol Hydroxylation Hydroxylated->Ambroxol N-demethylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated->Glucuronide_Conjugate Glucuronidation (UGTs) Ambroxol->Glucuronide_Conjugate Glucuronidation (UGTs)

Fig. 1: Primary Phase I and Phase II metabolic pathways of Bromhexine.

Quantitative Data on Metabolic Kinetics

The determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) is essential for predicting the in vivo clearance of a drug and its potential for enzyme-based drug-drug interactions. While specific, publicly available studies detailing these kinetic constants for Bromhexine are scarce, the following tables illustrate how such data would be presented.

Table 1: Illustrative Kinetic Parameters for Phase I Metabolism of Bromhexine by Recombinant Human CYP Isoforms

CYP IsoformMetaboliteK_m (µM)V_max (pmol/min/pmol CYP)Intrinsic Clearance (CL_int) (µL/min/pmol CYP)
CYP3A4AmbroxolData Not AvailableData Not AvailableData Not Available
CYP2D6AmbroxolData Not AvailableData Not AvailableData Not Available
CYP2C9AmbroxolData Not AvailableData Not AvailableData Not Available
...............

Table 2: Illustrative Kinetic Parameters for the Glucuronidation of a Bromhexine Metabolite in Human Liver Microsomes

MetaboliteK_m (µM)V_max (pmol/min/mg protein)Intrinsic Clearance (CL_int) (µL/min/mg protein)
Hydroxylated BromhexineData Not AvailableData Not AvailableData Not Available
AmbroxolData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following sections detail standardized in vitro methodologies for investigating the metabolic pathways of Bromhexine.

Protocol 1: Determination of Phase I Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to identify the metabolites of Bromhexine formed by CYP enzymes in human liver microsomes (HLMs) and to determine the kinetic parameters.

PhaseI_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes (HLMs) Incubate Incubate Bromhexine with HLMs and Cofactors at 37°C Prep_HLM->Incubate Prep_Bromhexine Prepare Bromhexine Stock Solution Prep_Bromhexine->Incubate Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by UPLC-MS/MS Collect_Supernatant->LCMS_Analysis Data_Analysis Data Analysis (Metabolite ID, Kinetics) LCMS_Analysis->Data_Analysis

Fig. 2: Workflow for in vitro Phase I metabolism study of Bromhexine.
  • Pooled human liver microsomes (HLMs)

  • Bromhexine hydrochloride

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Add pooled HLMs to the master mix to a final protein concentration of, for example, 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add Bromhexine (from a stock solution in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the reaction. A range of Bromhexine concentrations (e.g., 0.1 µM to 50 µM) should be used for kinetic analysis.

    • Incubate at 37°C with gentle shaking.

  • Time-course Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube for analysis.

  • UPLC-MS/MS Analysis:

    • Analyze the supernatant using a validated UPLC-MS/MS method to identify and quantify Bromhexine and its metabolites.

    • Example Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase.

      • Flow Rate: e.g., 0.4 mL/min.

      • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the parent drug and expected metabolites.

Protocol 2: Determination of Phase II Glucuronidation of Bromhexine Metabolites

This protocol is designed to assess the formation of glucuronide conjugates of Bromhexine's hydroxylated metabolites.

PhaseII_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Prep_HLM Prepare and Activate HLMs (with Alamethicin) Incubate Incubate Substrate with Activated HLMs and UDPGA at 37°C Prep_HLM->Incubate Prep_Substrate Prepare Hydroxylated Bromhexine Metabolite Prep_Substrate->Incubate Prep_Cofactor Prepare UDPGA Stock Solution Prep_Cofactor->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze for Glucuronide Conjugate by UPLC-MS/MS Collect_Supernatant->LCMS_Analysis Data_Analysis Data Analysis (Kinetics of Glucuronidation) LCMS_Analysis->Data_Analysis

Fig. 3: Workflow for in vitro Phase II glucuronidation study.
  • Pooled human liver microsomes (HLMs)

  • Hydroxylated Bromhexine metabolite or Ambroxol (as substrate)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (B1591596) (a pore-forming agent to activate UGTs)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Activation of Microsomes:

    • On ice, pre-incubate the HLMs with alamethicin (e.g., 50 µg/mg microsomal protein) for 15 minutes to disrupt the microsomal membrane and ensure access of the cofactor to the UGT enzymes.

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing Tris-HCl buffer, MgCl₂, and the activated HLMs.

    • Add the hydroxylated Bromhexine metabolite to the master mix. A range of substrate concentrations should be used for kinetic analysis.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding UDPGA (e.g., to a final concentration of 2 mM).

    • Incubate at 37°C with gentle shaking.

  • Time-course Sampling and Reaction Termination:

    • At various time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).

    • Analyze the supernatant by UPLC-MS/MS for the formation of the glucuronide conjugate. The analytical method would need to be optimized for the detection of the more polar glucuronide metabolite.

Conclusion

The in vitro metabolism of Bromhexine is a multi-step process involving initial Phase I oxidation by CYP450 enzymes, particularly CYP3A4, to form hydroxylated and N-demethylated metabolites like Ambroxol. These metabolites are then subject to Phase II glucuronidation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these pathways. While specific kinetic data for Bromhexine's metabolism are not widely published, the methodologies and data presentation formats outlined here serve as a comprehensive guide for future studies in this area. A thorough understanding of these metabolic pathways is fundamental for the continued safe and effective use of Bromhexine in a clinical setting.

References

The Pharmacodynamics of Bromhexine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamic properties of bromhexine (B1221334) and its principal active metabolite, ambroxol (B1667023). Both compounds are widely recognized for their mucolytic and secretolytic activities, playing a crucial role in the management of respiratory disorders characterized by abnormal mucus production and impaired clearance. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Pharmacodynamic Actions

Bromhexine, a synthetic derivative of the alkaloid vasicine, exerts its therapeutic effects primarily through its active metabolite, ambroxol.[1] Their pharmacodynamic actions are multifaceted, targeting various aspects of respiratory secretion and airway inflammation.

Mucolytic and Secretolytic Effects

The hallmark of bromhexine and ambroxol's activity is their ability to alter the properties of respiratory mucus, making it less viscous and easier to expel.[1][2] This is achieved through several mechanisms:

  • Depolymerization of Mucopolysaccharide Fibers: Bromhexine and ambroxol break down the network of acidic mucopolysaccharide fibers that contribute to the viscosity of tenacious sputum.[2]

  • Stimulation of Serous Gland Secretion: These agents increase the production of serous (watery) mucus from the bronchial glands, which helps to dilute thick, viscous mucus.[2]

  • Hydrolytic Enzyme Activation: They are believed to stimulate the release of lysosomal enzymes that hydrolyze mucopolysaccharide fibers.

Secretomotor (Mucokinetic) Effects

Beyond altering mucus consistency, bromhexine and ambroxol enhance the clearance of secretions from the respiratory tract:

  • Increased Ciliary Beat Frequency: Ambroxol has been shown to increase the beat frequency of cilia, the hair-like projections lining the airways that propel mucus.[3] This enhanced ciliary activity contributes significantly to mucociliary clearance.

  • Stimulation of Surfactant Production: A key action of ambroxol is the stimulation of pulmonary surfactant synthesis and release by alveolar type II cells.[4][5] Surfactant reduces the adhesion of mucus to the bronchial epithelium, facilitating its transport.[5]

Anti-inflammatory and Antioxidant Properties of Ambroxol

Ambroxol exhibits significant anti-inflammatory and antioxidant effects, which are particularly relevant in chronic respiratory diseases where inflammation and oxidative stress are key pathological features.[4][6]

  • Inhibition of Pro-inflammatory Cytokines: Ambroxol can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This effect is partly mediated through the inhibition of the Erk (extracellular signal-regulated kinase) signaling pathway.[2]

  • Scavenging of Reactive Oxygen Species (ROS): Ambroxol has been demonstrated to scavenge hydroxyl radicals and hypochlorous acid, protecting tissues from oxidative damage.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative findings from various studies on the pharmacodynamic effects of bromhexine and ambroxol.

Table 1: Effects of Bromhexine and Ambroxol on Sputum Viscosity and Mucociliary Clearance

CompoundModel/Study PopulationDosageEffectReference
BromhexinePatients with Chronic Bronchitis48 mg/day for 15 daysSignificant reduction in sputum viscosity (p < 0.01)[8]
AmbroxolPatients with Chronic Pulmonary Diseases90 mg/day for 1 weekReduction in sputum viscoelasticity[8]
AmbroxolIsolated guinea pig tracheal cells-Stimulated ciliary beat frequency by up to 10.8%[3]

Table 2: Effects of Ambroxol on Surfactant Production and Inflammatory Markers

CompoundModel/Study PopulationDosage/ConcentrationEffectReference
AmbroxolIsolated rat alveolar type II cells10⁻⁸ M to 10⁻⁴ MNo direct significant increase in surfactant secretion[9]
AmbroxolSprague-Dawley rats75 mg/kg i.p. twice dailyIncreased SP-C protein and mRNA in type II pneumocytes; increased SP-B in whole lung tissue[10]
AmbroxolLPS-stimulated human bronchial epithelial cells (NCI-H292)Dose-dependentInhibition of MUC5AC, TNF-α, and IL-1β mRNA expression[2]
AmbroxolLPS-challenged mice7.5 mg/ml (inhaled)Alleviated influx of inflammatory cells and reduced expression of TNF-α, CCL-2, KC, and IL-1β in lung tissue[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of bromhexine and ambroxol's pharmacodynamics.

Measurement of Mucolytic Activity (Sputum Viscoelasticity)

Objective: To quantify the effect of a compound on the viscosity and elasticity of mucus.

Methodology:

  • Sample Collection: Sputum samples are collected from patients with chronic bronchitis or other respiratory diseases with mucus hypersecretion.

  • Rheological Measurement: A rheometer is used to measure the viscoelastic properties of the sputum samples before and after the administration of the test compound.

  • Parameters Measured:

    • Viscosity (η): A measure of the fluid's resistance to flow.

    • Elasticity (G'): A measure of the fluid's ability to store energy and recoil.

  • Procedure (as described by Shimura et al.):

    • Patients are treated with the mucolytic agent (e.g., bromhexine 24 mg/day or ambroxol 90 mg/day) for a specified period (e.g., one week).[8]

    • Sputum samples are collected at baseline and after the treatment period.

    • The viscoelasticity of the sputum is measured using an oscillating sphere magnetic rheometer.[8]

    • Changes in viscosity and elasticity are compared between the treatment and control/baseline groups.

In Vitro Assay for Surfactant Production by Alveolar Type II Cells

Objective: To assess the direct effect of a compound on the synthesis and secretion of pulmonary surfactant by alveolar type II cells.

Methodology:

  • Cell Isolation and Culture:

    • Alveolar type II cells are isolated from the lungs of rats.[11]

    • The isolated cells are cultured to form a monolayer.

  • Radiolabeling:

    • The cells are incubated with a radiolabeled precursor of surfactant phospholipids, such as [³H]choline.[9]

  • Treatment:

    • The cultured cells are treated with varying concentrations of the test compound (e.g., ambroxol 10⁻⁷ M to 10⁻⁵ M) for different time intervals (e.g., 1, 2, 4, 8, and 24 hours).[9]

  • Measurement of Surfactant Secretion:

    • The amount of radiolabeled phosphatidylcholine secreted into the culture medium is measured using liquid scintillation counting.[9]

  • Measurement of Surfactant Synthesis:

    • The amount of radiolabeled precursor incorporated into cellular phosphatidylcholine is measured to assess synthesis.[9]

Measurement of Ciliary Beat Frequency (CBF)

Objective: To determine the effect of a compound on the beat frequency of respiratory cilia.

Methodology:

  • Sample Preparation: Ciliated epithelial cells are obtained from tracheal explants or nasal brushings.

  • Microscopy and Imaging:

    • The ciliated cells are observed under a phase-contrast microscope equipped with a high-speed digital video camera.[12]

    • Video recordings of ciliary movement are captured at a high frame rate (e.g., 250 frames per second).

  • Data Analysis:

    • The CBF is determined by analyzing the video recordings. This can be done manually by counting the number of beats over a specific time period or using specialized software that performs a fast Fourier transform on the light intensity changes caused by ciliary movement.[12]

    • The mean CBF is calculated and compared between treated and untreated cells.

Signaling Pathways and Mechanisms of Action

The pharmacodynamic effects of bromhexine and its metabolites are mediated by their interaction with various cellular signaling pathways.

Mucolytic and Secretolytic Action

The breakdown of mucopolysaccharide fibers and the stimulation of serous secretion are fundamental to the mucolytic effect.

Mucolytic_Action Bromhexine Bromhexine/ Ambroxol LysosomalEnzymes ↑ Lysosomal Enzyme Release Bromhexine->LysosomalEnzymes SerousGlands Serous Glands Bromhexine->SerousGlands MucopolysaccharideFibers Mucopolysaccharide Fibers LysosomalEnzymes->MucopolysaccharideFibers Depolymerization MucusViscosity ↓ Mucus Viscosity MucopolysaccharideFibers->MucusViscosity SerousMucus ↑ Serous Mucus Production SerousGlands->SerousMucus Dilution Dilution of Thick Mucus SerousMucus->Dilution Dilution->MucusViscosity

Mucolytic and Secretolytic Pathway of Bromhexine/Ambroxol.
Ambroxol's Stimulation of Surfactant Production

Ambroxol enhances pulmonary surfactant levels, which is crucial for reducing mucus adhesion and improving lung compliance.

Surfactant_Production Ambroxol Ambroxol AlveolarTypeII Alveolar Type II Cells Ambroxol->AlveolarTypeII SurfactantProtein ↑ Surfactant Protein (SP-C) Synthesis AlveolarTypeII->SurfactantProtein Phospholipid ↑ Phospholipid Synthesis AlveolarTypeII->Phospholipid Surfactant ↑ Pulmonary Surfactant SurfactantProtein->Surfactant Phospholipid->Surfactant MucusAdhesion ↓ Mucus Adhesion Surfactant->MucusAdhesion MucociliaryClearance ↑ Mucociliary Clearance MucusAdhesion->MucociliaryClearance

Ambroxol's effect on surfactant production.
Ambroxol's Anti-inflammatory Signaling Pathway

Ambroxol's anti-inflammatory effects are mediated, in part, by the inhibition of the Erk signaling pathway, leading to a reduction in pro-inflammatory cytokine production.

Anti_inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) ErkPathway Erk Signaling Pathway InflammatoryStimulus->ErkPathway Ambroxol Ambroxol Ambroxol->ErkPathway Inhibition CytokineProduction ↑ Pro-inflammatory Cytokine Production (TNF-α, IL-1β) ErkPathway->CytokineProduction Inflammation ↓ Airway Inflammation CytokineProduction->Inflammation

Ambroxol's anti-inflammatory signaling pathway.

Conclusion

Bromhexine and its active metabolite, ambroxol, are effective mucoactive agents with a well-defined pharmacodynamic profile. Their primary mechanisms of action, including mucolytic, secretolytic, and secretomotor effects, contribute to their clinical efficacy in respiratory diseases. Ambroxol, in particular, demonstrates additional beneficial properties such as surfactant stimulation, anti-inflammatory, and antioxidant activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of these compounds and the development of novel mucoactive drugs. The visualization of the signaling pathways offers a clear framework for understanding their molecular mechanisms of action.

References

Early-Stage Research on Bromhexine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine (B1221334), a synthetic derivative of the alkaloid vasicine (B45323) from Adhatoda vasica, has a long-standing clinical history as a mucolytic agent.[1] Its primary mechanism involves enhancing mucous transport by reducing viscosity and activating the ciliated epithelium.[2] Recent research has unveiled a broader pharmacological potential, notably its role as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host cell factor for the entry of various respiratory viruses, including SARS-CoV-2.[3] This discovery has spurred renewed interest in developing novel Bromhexine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the early-stage research on Bromhexine derivatives, focusing on their synthesis, mechanism of action, and preclinical data. It aims to serve as a comprehensive resource for researchers and drug development professionals in this field by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Pharmacological Activities of Bromhexine and Its Derivatives

The therapeutic potential of Bromhexine and its derivatives stems from a range of biological activities, with the most prominent being their mucolytic and antiviral properties.

Mucolytic and Expectorant Effects

Bromhexine's primary and most well-established therapeutic action is its ability to alter the rheological properties of mucus, making it less viscous and easier to expel.[4] This is achieved through several mechanisms:

  • Depolymerization of Mucopolysaccharide Fibers: Bromhexine disrupts the structure of acid mucopolysaccharide fibers in mucus, leading to a reduction in sputum viscosity.[4]

  • Stimulation of Serous Gland Secretion: It increases the production of serous, less viscous mucus.[2]

  • Enhancement of Mucociliary Clearance: By reducing mucus viscosity and activating the ciliated epithelium, Bromhexine facilitates the transport of mucus out of the respiratory tract.[2]

While extensive clinical data exists for Bromhexine, quantitative in vitro data on the mucolytic activity of its derivatives is not widely available in the public domain. The evaluation of novel derivatives typically involves measuring changes in the viscoelastic properties of mucus or sputum samples after treatment.

Antiviral Activity: TMPRSS2 Inhibition

A significant recent development in Bromhexine research is the identification of its inhibitory activity against TMPRSS2.[3] This host cell serine protease is crucial for the priming of the spike protein of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2, enabling viral entry into host cells.[3] By inhibiting TMPRSS2, Bromhexine and its derivatives can block this critical step in the viral life cycle.

However, there is conflicting evidence regarding the direct inhibitory effect of Bromhexine on TMPRSS2. One study reported an IC50 value of 0.75 µM for Bromhexine hydrochloride against TMPRSS2 activity. In contrast, another enzymatic assay found no inhibition of TMPRSS2 by Bromhexine hydrochloride.[5] This discrepancy highlights the need for further rigorous investigation and standardized assay conditions.

Synthesis of Bromhexine Derivatives

The synthesis of Bromhexine derivatives primarily involves modifications of the core N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl)amine structure. Common strategies include the formation of Schiff bases and amides at the primary aromatic amine.

Synthesis of Schiff Base Derivatives

Schiff base derivatives of Bromhexine can be synthesized through the condensation reaction of the primary amine group of Bromhexine with various aldehydes and ketones.[6]

General Experimental Protocol:

  • Dissolve 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline (Bromhexine free base) in a suitable solvent such as methanol.

  • Add the desired aldehyde or ketone in a 1:4 molar ratio to the Bromhexine solution.

  • The reaction mixture is then typically stirred at room temperature or refluxed for a specific period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by purification techniques such as recrystallization.[6]

Synthesis of Amide Derivatives

Amide derivatives can be prepared by reacting the primary amine of Bromhexine with carboxylic acids or their activated derivatives (e.g., acyl chlorides).

General Experimental Protocol (using a coupling agent):

  • In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (e.g., a non-steroidal anti-inflammatory drug) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Add Bromhexine to the reaction mixture.

  • The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.[7][8]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of Bromhexine and its derivatives.

Table 1: Antiviral and TMPRSS2 Inhibitory Activity

CompoundAssayTargetActivitySource
Bromhexine hydrochlorideEnzymatic AssayTMPRSS2IC50 = 0.75 µM[9]
Bromhexine hydrochlorideEnzymatic AssayTMPRSS2No Inhibition[5]
BM9 (Schiff base derivative)Hemagglutination Inhibition AssayAntiviralIC50 = 3.01 ± 1.70 µM[6][10]

Table 2: Antimicrobial Activity of Amide Derivatives

Derivative ClassBacterial/Fungal SpeciesActivity (MIC, µg/mL)Source
Amide derivatives of BromhexineStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger15.6 - 500

Note: Specific MIC values for individual amide derivatives were not detailed in the reviewed literature.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Bromhexine has been studied in humans and various animal species. However, there is a notable lack of publicly available pharmacokinetic data for its derivatives.

Table 3: Pharmacokinetic Parameters of Bromhexine

SpeciesDoseCmaxTmax (h)t1/2 (h)Bioavailability (%)Source
Human32 mg (oral)84-89 nmol/L1.0-1.3~6~20[5][11]
Broiler Chickens2.5 mg/kg (oral)32.72 ng/mL1.789.2720.06[12]

Bromhexine undergoes extensive first-pass metabolism, estimated to be around 75-80%.[2] It is primarily metabolized in the liver through N-dealkylation and hydroxylation, with ambroxol (B1667023) being a major active metabolite.[12] For derivatives, computational tools like the SwissADME web server have been used to predict pharmacokinetic properties, but experimental data is needed for validation.[6]

Key Experimental Workflows and Signaling Pathways

General Workflow for Synthesis and Evaluation of Bromhexine Derivatives

G cluster_synthesis Synthesis cluster_evaluation Evaluation Bromhexine Bromhexine Synthesis Chemical Synthesis (e.g., Condensation, Amidation) Bromhexine->Synthesis Reagents Aldehydes/Ketones or Carboxylic Acids Reagents->Synthesis Derivatives Bromhexine Derivatives Synthesis->Derivatives InVitro In Vitro Assays (Mucolytic, Antiviral, Antimicrobial) Derivatives->InVitro Derivatives->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Derivatives->InVivo Data Data Analysis InVitro->Data InVitro->Data InVivo->Data

Caption: General workflow for the synthesis and evaluation of Bromhexine derivatives.

Signaling Pathway of TMPRSS2-Mediated Viral Entry and Inhibition by Bromhexine Derivatives

G cluster_virus Virus cluster_host Host Cell cluster_drug Drug Action Virus Respiratory Virus (e.g., SARS-CoV-2) Spike Spike Protein Virus->Spike expresses ACE2 ACE2 Receptor Spike->ACE2 binds to TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 is cleaved by Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion activates Bromhexine_Derivative Bromhexine Derivative Bromhexine_Derivative->TMPRSS2 inhibits

Caption: Inhibition of TMPRSS2-mediated viral entry by Bromhexine derivatives.

Conclusion and Future Directions

Early-stage research into Bromhexine derivatives has revealed promising avenues for the development of novel therapeutics for respiratory diseases. The dual action as both a mucolytic and a potential antiviral agent makes this class of compounds particularly attractive. However, the existing body of research presents several gaps that need to be addressed. There is a clear need for the systematic synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships. Quantitative data on the mucolytic and antiviral activities of these derivatives, obtained through standardized and robust assays, are crucial for lead optimization. Furthermore, comprehensive pharmacokinetic and toxicological studies of promising candidates are essential to translate these early findings into clinical applications. Future research should focus on generating these critical datasets to fully realize the therapeutic potential of novel Bromhexine derivatives.

References

The In Vivo Efficacy of Bromhexine on Mucus Viscosity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334) is a widely utilized mucolytic agent derived from the Adhatoda vasica plant. It is clinically employed to manage respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchitis and other chronic obstructive pulmonary diseases.[1][2] The therapeutic efficacy of Bromhexine lies in its ability to alter the rheological properties of airway mucus, thereby facilitating its clearance and improving respiratory function.[2][3] This technical guide provides an in-depth review of the in vivo effects of Bromhexine on mucus viscosity, presenting quantitative data from key preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Bromhexine exerts its mucolytic effects through a multi-faceted mechanism that ultimately reduces the viscosity of respiratory secretions.[4] The primary actions include the depolymerization of mucopolysaccharide fibers within the mucus, stimulation of serous gland secretion leading to a more watery mucus, and enhancement of ciliary activity to promote mucus transport.[4]

Signaling and Mucolytic Pathway

The precise signaling pathway of Bromhexine is not fully elucidated in the available literature. However, its mechanism can be conceptualized as a series of downstream effects initiated by the drug's interaction with the mucus-producing cells and glands of the respiratory tract. Bromhexine's action is believed to involve the enzymatic breakdown of mucin fibers and the upregulation of serous fluid secretion, which collectively reduce the viscoelasticity of mucus.

Bromhexine_Mechanism Bromhexine Bromhexine Administration Mucus_Producing_Cells Mucus-Producing Cells (Goblet Cells, Submucosal Glands) Bromhexine->Mucus_Producing_Cells Acts on Serous_Glands Serous Glands Bromhexine->Serous_Glands Stimulates Ciliary_Epithelium Ciliary Epithelium Bromhexine->Ciliary_Epithelium Enhances activity of Mucopolysaccharide_Fibers Mucopolysaccharide Fibers Mucus_Producing_Cells->Mucopolysaccharide_Fibers Reduces cross-linking of Reduced_Viscosity Reduced Mucus Viscosity Mucopolysaccharide_Fibers->Reduced_Viscosity Leads to Serous_Glands->Reduced_Viscosity Increases serous secretion Increased_Clearance Enhanced Mucociliary Clearance Ciliary_Epithelium->Increased_Clearance Improves Reduced_Viscosity->Increased_Clearance Facilitates

Fig. 1: Conceptual pathway of Bromhexine's mucolytic action.

Preclinical In Vivo Studies

Animal models provide a crucial platform for evaluating the direct effects of Bromhexine on mucus properties. The mini-pig has been established as a valuable model for assessing the mucoregulatory potential of therapeutic compounds.[5][6]

Quantitative Data from Animal Studies
Animal ModelBromhexine Hydrochloride (BHCl) DosageDuration of TreatmentMethod of Viscosity MeasurementKey FindingsReference
Mini-pig0.5, 1.0, and 2.0 mg/kg twice daily5 days for each dose levelCreep compliance analysisStatistically significant reduction in residual shear viscosity (p < 0.05) at all dose levels.[5]
Experimental Protocol: Mucus Collection and Viscoelasticity Measurement in Mini-pigs

This protocol is based on the methodology described by Martin et al., 1990.[5]

  • Animal Model: Three adult mini-pigs are used.

  • Surgical Preparation: Open-ended pouches are surgically established in the trachea of each mini-pig to allow for daily collection of mucus.

  • Study Design: The study is conducted in phases:

    • A five-day control period where mucus is collected without drug administration.

    • Three consecutive five-day treatment periods where BHCl is administered at 0.5, 1.0, and 2.0 mg/kg twice daily.

    • A five-day washout period follows each treatment period.

  • Mucus Collection: Mucus is collected daily from the tracheal pouches.

  • Viscoelasticity Measurement:

    • The viscoelastic properties of each mucus sample are determined using creep compliance analysis with a rheometer.

    • This technique measures the deformation of the mucus sample over time when a constant stress is applied.

  • Data Analysis: The residual shear viscosity and instantaneous shear compliance are calculated from the creep compliance curves. Statistical analysis is performed to compare the rheological properties of mucus during control, treatment, and washout periods.

Animal_Study_Workflow Start Start of Study Control 5-Day Control Period (Mucus Collection) Start->Control Treatment1 5-Day Treatment (0.5 mg/kg BHCl) Control->Treatment1 Washout1 5-Day Washout Period Treatment1->Washout1 Treatment2 5-Day Treatment (1.0 mg/kg BHCl) Washout1->Treatment2 Washout2 5-Day Washout Period Treatment2->Washout2 Treatment3 5-Day Treatment (2.0 mg/kg BHCl) Washout2->Treatment3 Analysis Creep Compliance Analysis of Mucus Samples Treatment3->Analysis End End of Study Analysis->End

Fig. 2: Experimental workflow for the mini-pig study.

Clinical Trials in Humans

The clinical efficacy of Bromhexine and its active metabolite, Ambroxol (B1667023), on sputum viscosity has been investigated in various patient populations with respiratory diseases. The results of these studies have been varied, with some demonstrating a significant reduction in sputum viscosity while others report no significant changes.[7][8][9]

Quantitative Data from Human Clinical Trials
DrugStudy PopulationDosageTreatment DurationSputum Viscosity MeasurementKey FindingsReference
Ambroxol60 patients with bronchial stasis120 mg/day10 daysNot specifiedSignificant reduction in sputum viscosity (p < 0.05) compared to placebo.[1]
Ambroxol60 patients with bronchial stasis30 mg/day10 daysNot specifiedNo clear clinical effects on sputum viscosity.[1]
Ambroxol (inhaled)272 hospitalized adults with mucopurulent sputumTwice daily24 hoursSputum property scoreSignificant reduction in sputum property score compared to placebo (difference: -0.29).[10][11]
Bromhexine34 patients with chronic asthmaNot specified12 daysNuclear magnetic resonance (n.m.r.) methodNo significant change in sputum viscosity.[8]
Bromhexine21 severe chronic bronchitics24 mg or 48 mg daily14 weeksNot specifiedNo significant change in sputum properties.[9]
Experimental Protocol: Sputum Collection and Rheological Measurement in Clinical Trials

The following is a generalized protocol for the assessment of sputum macrorheology in a clinical trial setting, based on established methodologies.[12][13][14]

  • Patient Selection: Patients with a diagnosis of a muco-obstructive lung disease (e.g., COPD, chronic bronchitis) and the ability to produce sputum are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled design is typically employed.

  • Intervention: Patients are randomized to receive either Bromhexine/Ambroxol at a specified dose and duration or a matching placebo.

  • Sputum Collection:

    • Spontaneous or induced sputum samples are collected at baseline and at specified time points during the treatment period.

    • For induced sputum, patients inhale nebulized hypertonic saline to promote sputum production.

    • Samples are processed to separate saliva and debris.

  • Rheological Measurement:

    • Oscillatory rheological shear measurements are performed using a rheometer with a cone-plate geometry.

    • Amplitude Sweep: Performed at a fixed frequency to determine the linear viscoelastic region of the sample.

    • Frequency Sweep: Conducted at a fixed shear deformation within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G'').

  • Data Analysis: Changes in G' and G'' from baseline to post-treatment are compared between the active treatment and placebo groups using appropriate statistical methods.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Muco-obstructive Disease) Baseline Baseline Assessment (Sputum Collection & Rheology) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Bromhexine/Ambroxol Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment Follow_up Follow-up Assessment (Sputum Collection & Rheology) Treatment->Follow_up Analysis Statistical Analysis (Comparison of Rheological Changes) Follow_up->Analysis

Fig. 3: Logical workflow of a randomized controlled trial.

Conclusion

The in vivo effects of Bromhexine on mucus viscosity are supported by both preclinical and some clinical evidence, although findings from human studies are not entirely consistent. Preclinical data from the mini-pig model demonstrate a clear dose-dependent reduction in mucus viscosity.[5] In humans, higher doses of the active metabolite Ambroxol have shown significant efficacy in reducing sputum viscosity, while the results for Bromhexine itself and lower doses of Ambroxol are more equivocal.[1][8][9] The variability in clinical outcomes may be attributable to differences in study design, patient populations, and the methods used to assess mucus rheology. Future research employing standardized and robust methodologies for sputum analysis is warranted to further delineate the clinical utility of Bromhexine in specific patient cohorts with muco-obstructive respiratory diseases.

References

An In-depth Technical Guide on Bromhexine's Role in Respiratory Tract Fluid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms by which bromhexine (B1221334) and its active metabolite, ambroxol (B1667023), modulate the fluid dynamics of the respiratory tract. It delves into the core actions of these mucoactive agents, including their effects on mucus viscosity and elasticity, mucociliary clearance, and the production of pulmonary surfactant. This document synthesizes quantitative data from preclinical and clinical studies, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the development of respiratory therapeutics.

Introduction

Effective mucociliary clearance is a fundamental defense mechanism of the respiratory system, protecting the lungs from inhaled particulates and pathogens. This process relies on the coordinated beating of cilia and the viscoelastic properties of the airway mucus. In numerous respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and bronchitis, mucus hypersecretion and altered mucus composition lead to impaired clearance, airway obstruction, and an increased risk of infection.[1]

Bromhexine, a synthetic derivative of the vasicine (B45323) alkaloid from the Adhatoda vasica plant, is a widely used mucolytic agent designed to address these pathophysiological changes.[2] It is a prodrug that is metabolized in the liver to its active form, ambroxol.[3] Both bromhexine and ambroxol exert their effects through a multifaceted mechanism of action, influencing the biophysical properties of mucus and modulating cellular functions within the respiratory epithelium. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Bromhexine's therapeutic effects on respiratory tract fluid dynamics are attributed to several key mechanisms:

  • Mucolytic Action: Bromhexine and ambroxol disrupt the structure of mucus by depolymerizing mucopolysaccharide fibers, which reduces mucus viscosity and elasticity, making it less tenacious and easier to expel.[2]

  • Secretolytic Effect: These agents stimulate the secretion of serous fluid from the bronchial glands, leading to a more hydrated and less viscous mucus layer.

  • Mucokinetic (Ciliary) Enhancement: Bromhexine has been shown to increase ciliary beat frequency, thereby improving the transport of mucus out of the airways.

  • Surfactant Production: Ambroxol, the active metabolite of bromhexine, stimulates type II pneumocytes to produce and secrete pulmonary surfactant, a complex of lipids and proteins that reduces surface tension in the alveoli and prevents their collapse. Surfactant also plays a role in reducing the adhesion of mucus to the bronchial walls.[4]

  • Lysosomal Enzyme Activation: Bromhexine may exert its mucolytic effect in part by activating lysosomal enzymes within mucus-secreting cells. This leads to the breakdown of mucin glycoproteins within the secretory granules before they are released.[5]

Quantitative Data on Bromhexine's Effects

The following tables summarize the quantitative data from various studies on the effects of bromhexine and its active metabolite, ambroxol.

Table 1: Effect of Bromhexine on Mucus Viscoelasticity

Study ParameterTreatment GroupControl/Placebo GroupPercentage Change/Effect SizeReference
Sputum ViscosityBromhexine (24 mg/day for 1 week)ControlSignificant decrease (p < 0.01)[6]
Phlegm Stickiness (Patient Reported)Bromhexine (16 mg, 3x daily for 3 weeks)PlaceboStatistically significant reduction (p < 0.05)[7]
Residual Shear Viscosity (in mini-pigs)Bromhexine HCl (0.5, 1.0, and 2.0 mg/kg twice daily for 5 days)ControlSignificant reduction (p < 0.05)[4]
Instantaneous Shear Compliance (in mini-pigs)Bromhexine HCl (0.5, 1.0, and 2.0 mg/kg twice daily for 5 days)ControlSignificant increase (p < 0.005)[4]

Note: Many studies report a reduction in viscosity without providing specific quantitative data, highlighting a gap in the literature.

Table 2: Effect of Bromhexine/Ambroxol on Mucociliary Clearance

Study ParameterTreatment GroupControl/Placebo GroupPercentage Change/Effect SizeReference
Mucociliary Removal Rate (at 6 hours)Bromhexine (16 mg, 3x daily for 14 days)Control Run14.5% increase in radioactivity clearance[6]
Mucociliary ClearanceAmbroxol (60 mg/day for 5 days)PlaceboImproved mucociliary clearance[8]
Mucociliary ClearanceTheophylline (B1681296) + Ambroxol (700 mg theophylline, 60 mg ambroxol/day for 5 days)Ambroxol aloneSignificantly better improvement with combination[8]

Table 3: Effect of Ambroxol on Pulmonary Surfactant Components

Surfactant ProteinTissue/FluidEffect of Ambroxol TreatmentReference
Surfactant Protein A (SP-A)Bronchoalveolar Lavage (BAL) FluidSignificantly Decreased[6][9]
Surfactant Protein B (SP-B)Whole Lung TissueSignificantly Increased[6][9]
Surfactant Protein C (SP-C)Isolated Type II PneumocytesIncreased Protein and mRNA Content[6][9]
Surfactant Protein D (SP-D)Bronchoalveolar Lavage (BAL) FluidSignificantly Decreased[6][9]
Total PhospholipidsBronchoalveolar Lavage (BAL) FluidSignificantly Increased (p < 0.05) after 15 days of bromhexine treatment[1]

Table 4: Enhancement of Antibiotic Penetration by Bromhexine/Ambroxol

AntibioticCo-administered AgentEffect on ConcentrationReference
AmoxicillinBromhexine (8 mg)Sputum levels increased from 0.272 µg/mL to 0.674 µg/mL (p=0.028)[7]
ErythromycinBromhexineSignificant increase in the ratio of bronchial to serum levels[10]
AmoxicillinBromhexine (48 mg/day)Percentage penetration into bronchial secretions: 4.3%[10]
AmoxicillinBromhexine (96 mg/day)Percentage penetration into bronchial secretions: 7.5%[10]
OxytetracyclineBromhexineIncreased concentration within secreted mucus[11]

Signaling Pathways

The molecular mechanisms underlying bromhexine's effects are complex and involve multiple signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate our current understanding of these pathways.

Ambroxol-Induced Surfactant Protein Expression

Ambroxol has been shown to modulate the expression of surfactant proteins in a cell-specific manner. In type II pneumocytes, it upregulates the synthesis of Surfactant Protein C (SP-C), while in Clara cells, it enhances the immunoreactivity of Surfactant Protein B (SP-B).[6][9] The precise signaling cascade is still under investigation, but it is hypothesized to involve transcriptional regulation of the respective surfactant protein genes.

ambroxol_surfactant_pathway Ambroxol Ambroxol Type_II_Pneumocyte Type II Pneumocyte Ambroxol->Type_II_Pneumocyte Clara_Cell Clara Cell Ambroxol->Clara_Cell SP_C_Gene SP-C Gene Type_II_Pneumocyte->SP_C_Gene Upregulates SP_B_Gene SP-B Gene Clara_Cell->SP_B_Gene Upregulates SP_C_mRNA SP-C mRNA SP_C_Gene->SP_C_mRNA Transcription SP_B_mRNA SP-B mRNA SP_B_Gene->SP_B_mRNA Transcription SP_C_Protein SP-C Protein SP_C_mRNA->SP_C_Protein Translation SP_B_Protein SP-B Protein SP_B_mRNA->SP_B_Protein Translation Surfactant_Synthesis Surfactant Synthesis SP_C_Protein->Surfactant_Synthesis SP_B_Protein->Surfactant_Synthesis

Ambroxol's differential effect on surfactant protein synthesis in lung epithelial cells.
Bromhexine's Action on Lysosomal Enzymes

One of the proposed mechanisms for bromhexine's mucolytic activity involves its effect on lysosomes within mucus-secreting cells. Bromhexine is thought to destabilize the lysosomal membrane, leading to the release of hydrolytic enzymes into the cytoplasm. These enzymes can then act on the mucin glycoproteins stored in secretory granules, breaking them down before they are secreted and thus reducing the viscosity of the secreted mucus.[5]

bromhexine_lysosome_pathway Bromhexine Bromhexine Mucus_Secreting_Cell Mucus-Secreting Cell Bromhexine->Mucus_Secreting_Cell Lysosome Lysosome Bromhexine->Lysosome Destabilizes membrane Hydrolytic_Enzymes Hydrolytic Enzymes Lysosome->Hydrolytic_Enzymes Releases Mucin_Glycoproteins Mucin Glycoproteins Hydrolytic_Enzymes->Mucin_Glycoproteins Acts on Secretory_Granule Secretory Granule (containing mucins) Broken_Down_Mucins Broken-Down Mucins Mucin_Glycoproteins->Broken_Down_Mucins Breaks down Reduced_Viscosity_Mucus Reduced Viscosity Mucus Broken_Down_Mucins->Reduced_Viscosity_Mucus Leads to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Uptake and Distribution of Bromhexine (B1221334)

Executive Summary

Bromhexine, a synthetic derivative of the plant alkaloid vasicine, has been a cornerstone in respiratory medicine for decades, primarily valued for its mucolytic properties.[1][2] Initially developed in the late 1950s, its primary function is to support the body's natural mechanisms for clearing mucus from the respiratory tract.[1][3] Bromhexine achieves this by increasing the production of serous mucus, thereby making phlegm thinner and less viscous, which facilitates its removal by ciliary action.[1][4] However, recent research has unveiled a more complex and multifaceted pharmacological profile, extending its therapeutic potential far beyond that of a simple expectorant. Investigations have highlighted its role as a potent inhibitor of the Transmembrane Protease Serine 2 (TMPRSS2), an autophagy agonist, and an agent that influences lysosomal activity.[5][6][7][8] Understanding the cellular uptake, subcellular distribution, and molecular interactions of Bromhexine is therefore critical for repurposing this well-established drug for new indications, including antiviral and neurodegenerative therapies. This guide provides a comprehensive overview of the current knowledge, presenting quantitative data, experimental methodologies, and key cellular pathways.

Cellular Uptake and Physicochemical Properties

The cellular entry of Bromhexine is primarily governed by its physicochemical characteristics. As a lipophilic molecule, it is readily absorbed from the gastrointestinal tract and is believed to cross cellular membranes predominantly via passive diffusion.[9] Its nature as a weak base suggests a tendency for lysosomotropism, a phenomenon where the compound becomes protonated and trapped within the acidic environment of lysosomes. This accumulation is a key aspect of its intracellular activity.

Upon administration, Bromhexine undergoes extensive first-pass metabolism, estimated at 75-80%, which results in an absolute oral bioavailability of approximately 22-27%.[9][10][11] Despite this, it distributes widely throughout the body, with a particularly high affinity for lung tissue.[9][10]

Intracellular Distribution and Tissue Accumulation

A hallmark of Bromhexine's pharmacokinetic profile is its preferential accumulation in pulmonary tissues. Studies have shown that concentrations in bronchial and parenchymal lung tissue are significantly higher than in plasma.[9][10] Two hours after oral administration, lung tissue concentrations can be 1.5 to 5.9 times higher than corresponding plasma levels, which is crucial for its efficacy in respiratory diseases and its potential as an antiviral agent targeting the lungs.[9][10][12]

Within the cell, Bromhexine's effects are linked to its interaction with specific organelles:

  • Lysosomes: As a lysosomotropic agent, Bromhexine accumulates in lysosomes. It has been shown to increase lysosomal activity, enhancing the hydrolysis of acid mucopolysaccharide polymers, which contributes to its mucolytic effect by breaking down mucus components.[7][13]

  • Alveolar Type II Cells: Studies in animal models indicate that Bromhexine influences the metabolism of alveolar type II cells.[14] It leads to an increase in the number and size of lamellar bodies, the storage and secretion sites for pulmonary surfactant, suggesting it stimulates surfactant production.[14][15]

Quantitative Pharmacokinetic and Distribution Data

The following tables summarize key quantitative data regarding the pharmacokinetics and tissue distribution of Bromhexine.

Table 1: Human Pharmacokinetic Parameters of Bromhexine
ParameterValueReference
Oral Bioavailability ~22-27%[9][10]
First-Pass Metabolism ~75-80%[9][10][11]
Plasma Protein Binding ~95%[9][10]
Volume of Distribution (Vss) 1209 ± 206 L (~19 L/kg)[9][10]
Terminal Elimination Half-Life (t1/2) 6.6 - 31.4 hours (single oral dose)[10]
Cmax (8 mg oral dose) 24.6 ± 5.16 ng/mL[16]
AUC(0-24h) (8 mg oral dose) 93.5 ± 31.9 ng·h/mL[16]
Table 2: Tissue Distribution and Target Inhibition of Bromhexine
ParameterValueReference
Lung:Plasma Concentration Ratio 1.5 - 5.9[9][10][12]
TMPRSS2 Inhibition (IC50) 0.75 µM[5][8][12][17]
Target Cell Conc. for TMPRSS2 Inhibition ~308.62 ng/mL[17]
Achieved Lung Parenchymal Conc. (8 mg dose) 54 - 132.75 ng/mL[17]
Projected Lung Conc. (32 mg dose) 216 - 531 ng/mL[17]

Key Molecular Interactions and Signaling Pathways

Bromhexine's cellular effects are mediated through several distinct molecular pathways.

Inhibition of TMPRSS2

Bromhexine is a potent and specific inhibitor of Transmembrane Protease Serine 2 (TMPRSS2), a cell surface protease.[5][12] TMPRSS2 is critical for the proteolytic activation of spike proteins of various respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2, which is a necessary step for viral entry into host cells.[18][19][20] By inhibiting TMPRSS2, Bromhexine can block this activation step, thereby preventing viral fusion with the cell membrane.[19][20][21] This mechanism forms the basis for its proposed use as a prophylactic or therapeutic agent against these viral infections.[8][21]

TMPRSS2_Inhibition cluster_virus Viral Particle (e.g., SARS-CoV-2) cluster_cell Host Cell (e.g., Lung Epithelial Cell) Virus Virus ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein (S) Membrane Cell Membrane Spike->Membrane 4. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Required TMPRSS2->Spike 3. Cleavage/ Activation Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibition

Caption: Bromhexine inhibits TMPRSS2, preventing cleavage of viral spike proteins and blocking cell entry.

Induction of Autophagy

Bromhexine has been identified as an agonist of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins.[5][6] This process is crucial for cellular homeostasis. By inducing autophagy, Bromhexine can facilitate the clearance of pathological protein aggregates, such as hyperphosphorylated tau, which is implicated in neurodegenerative diseases like Alzheimer's.[6] The precise mechanism by which Bromhexine activates autophagy is still under investigation but may involve the transcription factor TFEB.[6]

Autophagy_Induction Bromhexine Bromhexine Upstream Upstream Signaling (TFEB?) Bromhexine->Upstream Activates Autophagy Autophagy Initiation Upstream->Autophagy Phagophore Phagophore Formation Autophagy->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Bromhexine acts as an autophagy agonist, promoting the degradation of cellular components.

Mucolytic and Secretomotor Effects

Bromhexine's classical mucolytic action is a result of several coordinated cellular events in the airways:[4][14]

  • Increased Lysosomal Activity: It enhances the activity of lysosomes within the submucosal glands of the respiratory tract.[7][13]

  • Depolymerization: Liberated lysosomal enzymes are thought to hydrolyze and break down the acid mucopolysaccharide fibers that give mucus its high viscosity.[4][13]

  • Stimulation of Serous Glands: It stimulates serous glands to produce a more watery, less viscous secretion, which helps to thin the thickened mucus.[4]

  • Enhanced Ciliary Activity: By reducing mucus viscosity, Bromhexine facilitates more efficient transport of mucus by the cilia, a secretomotor effect.[4][9]

Experimental Protocols and Methodologies

This section outlines the methodologies typically employed to investigate the cellular effects of Bromhexine.

Protocol: Quantification of Bromhexine in Biological Samples

This method is used to determine the concentration of Bromhexine in plasma or tissue homogenates, essential for pharmacokinetic and distribution studies.

  • Sample Preparation: Biological samples (plasma, tissue homogenate) are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug and its metabolites from interfering matrix components.[16]

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Rapid Resolution Liquid Chromatography (RRLC) system. A reversed-phase C18 column is commonly used with a gradient elution program (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer) to separate Bromhexine from its metabolites and other compounds.[16][22]

  • Detection and Quantification: The eluent is directed to a tandem mass spectrometer (MS/MS). Quantification is achieved using electrospray ionization (ESI) in the positive ion mode, monitoring specific parent-to-daughter ion transitions for Bromhexine and an internal standard.[16]

Protocol: In Vitro TMPRSS2 Inhibition Assay

This assay determines the inhibitory potential of Bromhexine against its target protease.

  • Reagents: Recombinant human TMPRSS2 enzyme, a fluorogenic peptide substrate for TMPRSS2, and Bromhexine hydrochloride at various concentrations.

  • Procedure:

    • Recombinant TMPRSS2 is pre-incubated with varying concentrations of Bromhexine (or a vehicle control) in an appropriate assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes).

    • Cleavage of the substrate by active TMPRSS2 releases a fluorophore.

  • Data Analysis: The fluorescence intensity is measured using a plate reader. The rate of substrate cleavage is calculated and plotted against the concentration of Bromhexine. The IC₅₀ value is determined by fitting the data to a dose-response curve.[23]

Protocol: Assessment of Autophagy Induction

This workflow is used to confirm that Bromhexine induces autophagy in a cell culture model (e.g., Neuro2a cells).[6]

Autophagy_Workflow cluster_analysis Downstream Analysis Start Seed Cells (e.g., N2a cells) Treatment Treat cells with Bromhexine (and controls, e.g., vehicle, CQ) Start->Treatment Harvest Harvest Cells at Time Points Treatment->Harvest WB Western Blot: - LC3-I to LC3-II conversion - p62 degradation Harvest->WB EM Electron Microscopy: - Visualize autophagosomes/ autolysosomes Harvest->EM IF Immunofluorescence: - Quantify GFP-LC3 puncta Harvest->IF Conclusion Confirm Autophagy Induction WB->Conclusion EM->Conclusion IF->Conclusion

Caption: Experimental workflow to validate Bromhexine-induced autophagy in cultured cells.

Conclusion and Future Directions

Bromhexine is a pharmacologically versatile agent with a well-defined safety profile. Its ability to be rapidly absorbed and preferentially accumulate in lung tissue underpins its long-standing efficacy in respiratory medicine. The discovery of its roles as a TMPRSS2 inhibitor and an autophagy inducer has opened significant avenues for drug repurposing. The quantitative data clearly indicate that clinically relevant oral doses can achieve lung concentrations sufficient to engage these molecular targets.

Future research should focus on elucidating the precise molecular mechanisms of its autophagy-inducing properties and exploring its efficacy in preclinical models of neurodegenerative diseases. Furthermore, well-designed clinical trials are needed to validate its prophylactic and therapeutic potential in viral respiratory infections beyond its symptomatic mucolytic effects. A deeper understanding of its cellular transport and intracellular trafficking will be instrumental in optimizing its therapeutic use for these novel applications.

References

Beyond Mucolysis: A Technical Guide to the Molecular Targets of Bromhexine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334), a derivative of the alkaloid vasicine (B45323) from the Adhatoda vasica plant, has been a staple in respiratory medicine for decades, primarily recognized for its mucolytic properties.[1] However, a growing body of evidence reveals a far more complex pharmacological profile, positioning Bromhexine as a molecule of interest for a range of therapeutic applications beyond its traditional use. This technical guide provides an in-depth exploration of the molecular targets of Bromhexine, moving beyond its effects on mucus viscosity to its interactions with key enzymes and pathways involved in viral entry, inflammation, and oxidative stress. We present a comprehensive overview of the current data, including a critical evaluation of conflicting findings, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

Inhibition of Transmembrane Protease, Serine 2 (TMPRSS2)

A significant focus of recent Bromhexine research has been its inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor for the entry of various respiratory viruses, including influenza virus and coronaviruses like SARS-CoV-2.[2][3] TMPRSS2 is responsible for priming the viral spike (S) protein, a crucial step for the fusion of viral and host cell membranes.[4]

Quantitative Data on TMPRSS2 Inhibition

The inhibitory potency of Bromhexine against TMPRSS2 has been a subject of some debate in the scientific literature, with differing results reported. This highlights the importance of considering the specific experimental conditions and assay systems used.

CompoundTargetIC50KiInhibition TypeSource
Bromhexine hydrochlorideTMPRSS20.75 µM--Lucas et al., 2014 (cited in[5])
Bromhexine hydrochlorideTMPRSS2No inhibition detected--Shrimp et al., 2020[4][6][7][8][9][10]

Experimental Protocols for TMPRSS2 Inhibition Assays

This biochemical assay is designed for high-throughput screening of TMPRSS2 inhibitors.[6][7][9][10]

  • Principle: The assay measures the cleavage of a fluorogenic peptide substrate (Boc-Gln-Ala-Arg-AMC) by recombinant TMPRSS2. Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the resulting fluorescence is proportional to enzyme activity. Inhibition is measured as a decrease in fluorescence.

  • Materials:

    • Recombinant human TMPRSS2 (extracellular domain, e.g., amino acids 106-492)[7]

    • Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC

    • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20[6][7]

    • 384-well or 1536-well black plates

    • Acoustic dispenser (e.g., ECHO 655) for compound and substrate dispensing

    • Microplate reader with 340 nm excitation and 440 nm emission filters

  • Protocol (1536-well format): [6][7][9]

    • Dispense 20 nL of the peptide substrate (dissolved in DMSO) into the wells of a 1536-well plate.

    • Dispense 20 nL of Bromhexine or control compounds at various concentrations (or vehicle control, DMSO) into the wells.

    • Initiate the reaction by dispensing 150 nL of TMPRSS2 (e.g., at a final concentration to achieve a robust signal) diluted in assay buffer.

    • The total reaction volume is 5 µL.[6][7]

    • Incubate the plate at room temperature for 1 hour.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The concentration-response data is plotted and fitted to a four-parameter logistic model to determine the IC50 value.

This assay evaluates the ability of Bromhexine to inhibit viral entry and replication in a cellular context.[11][12][13]

  • Principle: Caco-2 cells, which endogenously express TMPRSS2, are infected with SARS-CoV-2 in the presence or absence of Bromhexine. The viral load is then quantified to determine the inhibitory effect of the compound.

  • Materials:

    • Caco-2 cells

    • SARS-CoV-2 (parental or variant strains)

    • Cell culture medium and supplements

    • Bromhexine hydrochloride

    • Reagents for viral load quantification (e.g., RT-qPCR)

  • Protocol:

    • Seed Caco-2 cells in appropriate culture plates and grow to confluency.

    • Pre-treat the cells with non-cytotoxic concentrations of Bromhexine (e.g., 0.75 µM) for a specified period.[12]

    • Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).

    • After an incubation period (e.g., 48 hours), collect the cell supernatant and/or cell lysate.

    • Quantify the viral RNA using real-time RT-PCR targeting a specific viral gene (e.g., the N gene).[14]

  • Data Analysis: Compare the viral load in Bromhexine-treated cells to that in untreated (control) cells to determine the percentage of inhibition.

Discussion on Conflicting TMPRSS2 Inhibition Data

The discrepancy in the reported TMPRSS2 inhibitory activity of Bromhexine warrants careful consideration. The study by Lucas et al. (as cited in other papers) reported a sub-micromolar IC50, while the study by Shrimp et al. found no inhibition.[5][6][7] One key difference between these studies is the recombinant TMPRSS2 construct used. The Lucas et al. study reportedly used a construct lacking the LDLRA domain (aa 148–492), whereas Shrimp et al. used a construct comprising the full extracellular domain (aa 106–492).[7] It is plausible that this structural difference could affect the binding and inhibitory activity of Bromhexine. Further research with full-length, cell-surface expressed TMPRSS2 is needed to definitively clarify these conflicting findings.

Signaling Pathway of SARS-CoV-2 Entry via TMPRSS2

SARS_CoV_2_Entry cluster_virus Virus SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike (S) Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Fusion Membrane Fusion & Viral Entry Spike_Protein->Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike_Protein Cleavage (Priming) Host_Cell_Membrane Host Cell Membrane Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of Bromhexine on TMPRSS2.

Inhibition of Lipase (B570770)

Recent studies have identified Bromhexine as a competitive inhibitor of lipase, an enzyme that hydrolyzes triglycerides.[15] This finding suggests potential applications for Bromhexine in conditions where lipase activity is implicated, such as certain bacterial infections where lipase acts as a virulence factor.

Quantitative Data on Lipase Inhibition

CompoundTargetIC50KiInhibition TypeSource
BromhexinePseudomonas aeruginosa lipase0.049 mM (49 µM)0.02 mM (20 µM)CompetitiveGholami et al., 2020[15][16][17]
BromhexinePancreatic lipase360 µM450 µMMixedGholami et al., 2025 (in press)[16][18]

Experimental Protocol for Lipase Inhibition Assay (General)

  • Principle: The activity of lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically. The inhibition by Bromhexine is determined by the reduction in the rate of product formation.

  • Materials:

    • Purified lipase (e.g., from Pseudomonas aeruginosa or pancreatic source)

    • Substrate: p-nitrophenyl palmitate (pNPP)

    • Assay Buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)

    • Bromhexine hydrochloride

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of Bromhexine in a suitable solvent (e.g., DMSO).

    • In a microplate, add the assay buffer, the lipase enzyme, and varying concentrations of Bromhexine or vehicle control.

    • Pre-incubate the enzyme with the inhibitor for a specific time at a controlled temperature.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 410 nm for p-nitrophenol) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

    • To determine the inhibition type and Ki, perform kinetic studies at different substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Antioxidant Activity

Bromhexine has demonstrated antioxidant properties by acting as a scavenger of reactive oxygen species (ROS).[1][19] This activity may contribute to its therapeutic effects in inflammatory respiratory conditions where oxidative stress plays a significant role.

Quantitative Data on Antioxidant Activity

ActivityMethodResultSource
Superoxide (B77818) radical scavengingPulse radiolysis3-fold acceleration of superoxide dismutationFelix et al., 1996[19]
Hydroxyl radical scavengingPulse radiolysis (competition kinetics)Reaction rate constant: 1.58 ± 0.15 x 10^10 M-1s-1Felix et al., 1996[19]

Experimental Protocol for Pulse Radiolysis

  • Principle: Pulse radiolysis is a technique used to study the kinetics of fast reactions. A short pulse of high-energy electrons is used to generate specific radicals (e.g., superoxide or hydroxyl radicals) in a solution. The subsequent reactions of these radicals with a scavenger molecule like Bromhexine are monitored in real-time using fast spectroscopic detection methods.

  • Methodology (General):

    • A solution containing the molecule of interest (Bromhexine) and a precursor for the radical of interest is prepared.

    • The solution is irradiated with a short pulse of electrons, leading to the formation of the radicals.

    • The change in the concentration of the radical or a reaction product is monitored over a very short timescale (microseconds to seconds) using techniques like transient absorption spectroscopy.

    • By analyzing the decay kinetics of the radical in the presence of varying concentrations of the scavenger, the reaction rate constant can be determined. For competition kinetics, a reference compound with a known reaction rate is used.

Potential Anti-inflammatory Effects

While less characterized at the molecular level compared to its other activities, Bromhexine has been observed to have anti-inflammatory effects.[20] Clinical studies in patients with COVID-19 have shown that Bromhexine treatment can lead to a reduction in inflammatory markers such as C-reactive protein (CRP).[21] The underlying mechanism is likely multifactorial and may be linked to its antioxidant properties and its effects on other cellular pathways. Further research is needed to elucidate the specific molecular targets involved in its anti-inflammatory action.

Cathepsin Inhibition: An Area for Further Investigation

Some literature suggests that Bromhexine's antiviral activity, particularly against SARS-CoV-2, might be mediated through the inhibition of endosomal cysteine proteases like cathepsin L, in addition to its effect on TMPRSS2.[2] However, direct evidence and quantitative data for Bromhexine's inhibition of cathepsins are currently lacking in the reviewed literature. The available information primarily points to TMPRSS2 as the more substantiated target for its antiviral effects. Standard in vitro cathepsin L inhibitor screening assays, which are commercially available, could be employed to definitively assess Bromhexine's activity against this class of proteases.

Experimental Workflow for an In Vitro Enzyme Inhibition Assay

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (Bromhexine) & Controls into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Initiate Reaction: Add Substrate Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature Add_Substrate->Incubation Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Incubation->Measure_Signal Data_Analysis Data Analysis (IC50, Ki, Inhibition Type) Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

Bromhexine is emerging as a multifaceted pharmacological agent with a range of molecular targets that extend well beyond its established role in mucolysis. Its potential as a TMPRSS2 inhibitor, lipase inhibitor, and antioxidant opens up new avenues for its therapeutic application in viral diseases, bacterial infections, and inflammatory conditions.

For drug development professionals, the existing data on Bromhexine's non-mucolytic activities provides a strong rationale for its repurposing and for the development of new derivatives with enhanced potency and selectivity for these novel targets. Key areas for future research include:

  • Clarifying the TMPRSS2 Inhibition Controversy: Definitive studies using full-length, cell-associated TMPRSS2 are crucial to resolve the conflicting reports on Bromhexine's inhibitory activity.

  • Elucidating Anti-inflammatory Mechanisms: In-depth studies are needed to identify the specific molecular pathways and targets through which Bromhexine exerts its anti-inflammatory effects.

  • Investigating Cathepsin Activity: Direct enzymatic assays are required to confirm or refute the hypothesis that Bromhexine is an inhibitor of cathepsins.

  • Exploring in vivo Efficacy: Further preclinical and clinical studies are warranted to validate the in vivo efficacy of Bromhexine for its newly identified molecular targets in relevant disease models.

This technical guide serves as a comprehensive resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of Bromhexine and its derivatives.

References

Methodological & Application

Application Note: Quantification of Bromhexine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334) is a mucolytic agent used to treat respiratory disorders associated with excessive or viscous mucus. Accurate quantification of bromhexine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of bromhexine in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described method is sensitive, specific, and suitable for routine analysis in a drug development setting.

Principle

This method involves the extraction of bromhexine and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE) followed by chromatographic separation on a reversed-phase C18 column. The separated analytes are then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area ratio of bromhexine to the internal standard against a calibration curve prepared in a plasma matrix.

Experimental Protocols

Materials and Reagents
  • Bromhexine hydrochloride reference standard

  • Internal Standard (e.g., Simvastatin or other suitable compound)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Analytical grade cyclohexane, heptafluorobutanol, tertiary butyl methyl ether (TBME)

  • Potassium dihydrogen phosphate (B84403), sodium hydroxide, and ortho-phosphoric acid for buffer preparation

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve bromhexine hydrochloride and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the bromhexine stock solution with methanol to create working standards for calibration curve and quality control samples.

  • Mobile Phase: The mobile phase composition can vary, but a common starting point is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio can be used.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard solution.

  • Add 5.0 mL of extraction solvent. Options include:

    • Cyclohexane:heptafluorobutanol (99.5:0.5, v/v).[1]

    • Tertiary butyl methyl ether (TBME).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject a specific volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for bromhexine analysis. Optimization may be required based on the specific column and instrumentation used.

ParameterCondition
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (0.05 M, pH 3.0) : Acetonitrile (70:30, v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume20 µL
Detection Wavelength245 nm, 254 nm, or 270 nm[1]
Column TemperatureAmbient or controlled at 40°C
Run TimeApproximately 10-20 minutes

Method Validation

The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Range e.g., 5 - 100 ng/mL
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., 5 ng/mL)[1]
Accuracy Within ±15% of the nominal concentration (±20% for LOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LOQ)[1]
Recovery Consistent, precise, and reproducible
Specificity No significant interference from endogenous plasma components at the retention times of the analyte and IS
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative)

Data Presentation

Table 1: Chromatographic and Validation Parameters from Literature
ParameterMethod 1Method 2Method 3
Column ODS C8 (250x4.6 mm, 5 µm)[1]Waters C18C18 (250x4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (0.05M, pH 3):Acetonitrile (70:30)[1]Methanol:Acetonitrile:0.1% Orthophosphoric acid (75:24:1)Methanol:Ammonium acetate (B1210297) buffer (pH 5.1) (70:30)
Flow Rate 1.0 mL/min[1]1.0 mL/min1.0 mL/min
Detection Wavelength 270 nm[1]226 nm228 nm
Retention Time 15.50 min[1]4.6 min3.6 min
Linearity Range 15-55 µg/mL (in mobile phase)[1]10-60 µg/mL0.2-2 µg/mL
Correlation Coefficient (r²) Not specified0.999Not specified
Limit of Quantification (LOQ) Not specified for plasmaNot specifiedNot specified

Note: The linearity ranges presented in the table are for pharmaceutical formulations and may need to be adjusted for plasma analysis. A study focusing on plasma reported a limit of quantitation of 5 ng/ml.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (5 mL) (e.g., Cyclohexane:Heptafluorobutanol) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (20 µL) into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate calculate_ratio Calculate Peak Area Ratio (Bromhexine/IS) integrate->calculate_ratio quantify Quantify Bromhexine Concentration calculate_ratio->quantify calibration_curve Construct Calibration Curve calibration_curve->quantify

Caption: Experimental workflow for bromhexine quantification in plasma.

logical_relationship cluster_method Analytical Method cluster_sample Sample Processing cluster_result Result HPLC HPLC System UV_Detector UV Detector HPLC->UV_Detector C18_Column C18 Column HPLC->C18_Column Chromatogram Chromatogram HPLC->Chromatogram Plasma Plasma Extraction Liquid-Liquid Extraction Plasma->Extraction Bromhexine_IS Extracted Bromhexine & IS Extraction->Bromhexine_IS Bromhexine_IS->HPLC Peak_Areas Peak Areas Chromatogram->Peak_Areas Concentration Concentration Peak_Areas->Concentration

Caption: Logical relationship of the analytical components.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of bromhexine in human plasma. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of bromhexine.

References

Validated Analytical Methods for Bromhexine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative determination of Bromhexine (B1221334) Hydrochloride in various pharmaceutical formulations. The methodologies outlined are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods are suitable for routine quality control, stability studies, and research and development within the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of Bromhexine due to its high specificity, sensitivity, and accuracy.[1][2][3] Several validated HPLC methods have been developed for the determination of Bromhexine, both as a single active ingredient and in combination with other drugs such as Terbutaline Sulphate, Guaifenesin, and Phenylephrine HCl.[1][4][5]

Application Note 1: Simultaneous Estimation of Bromhexine HCl, Terbutaline Sulfate, and Guaiphenesin in Cough Syrup

This method provides a rapid and accurate simultaneous determination of three active ingredients in a cough syrup formulation.[1]

Principle: The separation is achieved on a C18 reverse-phase column with a methanol (B129727) and buffer mobile phase, followed by UV detection.[1]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Visible detector

    • C18 column (250 x 4.6 mm, 5 µm)[1]

    • Data acquisition software

  • Reagents and Solutions:

    • Methanol (HPLC grade)

    • Buffer solution

    • Mobile Phase: Methanol: Buffer (600:400 v/v)[1]

    • Standard Stock Solutions: Prepare separate stock solutions of Bromhexine HCl (400 µg/ml), Terbutaline Sulfate (125 µg/ml), and Guaiphenesin (5000 µg/ml) in the mobile phase.[1]

    • Sample Preparation (Cough Syrup): Accurately transfer 1.0 ml of cough syrup to a 10.0 ml volumetric flask, dilute to volume with the mobile phase, and sonicate for 10 minutes. Filter the solution through a 0.45 µm filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.5 ml/min[1]

    • Detection Wavelength: 276 nm[1]

    • Injection Volume: 20 µL

    • Run Time: Less than 10 minutes[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Buffer) E Inject into HPLC System A->E B Prepare Standard Stock Solutions D Filter Standard and Sample Solutions B->D C Prepare Syrup Sample (Dilute & Sonicate) C->D D->E F Run Chromatography (C18, 276 nm) E->F G Record Chromatograms F->G H Quantify Bromhexine (Peak Area) G->H

Caption: Workflow for the HPLC analysis of Bromhexine in cough syrup.

Application Note 2: Stability-Indicating RP-HPLC Method for Bromhexine and Phenylephrine HCl

This method is designed to separate Bromhexine and Phenylephrine HCl from their degradation products, making it suitable for stability studies.[5][6]

Principle: An isocratic RP-HPLC method is used with a C18 column and a buffered mobile phase to achieve separation.[5]

Experimental Protocol:

  • Instrumentation:

    • HPLC with UV detector

    • C18 column (250 mm x 4.6 mm, 5 µm)[6]

  • Reagents and Solutions:

    • Buffer (pH 5.0)

    • Acetonitrile (HPLC grade)

    • Triethylamine

    • Mobile Phase: Buffer (pH 5.0) - Acetonitrile - Triethylamine (80:20:0.25 v/v/v)[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 ml/min[5][6]

    • Detection Wavelength: 225 nm[5]

    • Retention Times: Bromhexine (3.66 min), Phenylephrine HCl (5.29 min)[5]

Quantitative Data Summary (HPLC Methods):

ParameterMethod 1 (Bromhexine, Terbutaline, Guaifenesin)Method 2 (Bromhexine, Phenylephrine)Method 3 (Bromhexine, Impurities)[7]
Linearity Range (µg/ml) Not Specified4-124.00-40.00
Correlation Coefficient (r²) Not Specified> 0.99Not Specified
Accuracy (% Recovery) Not Specified99.66 - 99.78Not Specified
Precision (% RSD) < 2%[1]< 2%[5]Not Specified

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more economical alternative to HPLC for the determination of Bromhexine. Several methods have been developed, including direct UV measurement and derivative spectrophotometry.[3][8]

Application Note 3: First-Order Derivative Spectrophotometry for Simultaneous Estimation of Bromhexine HCl and Salbutamol Sulphate

This method allows for the simultaneous determination of Bromhexine and Salbutamol in a combined dosage form without prior separation.

Principle: The first-order derivative spectrum of the mixture is used. The absorbance of one drug is measured at the zero-crossing point of the other drug.

Experimental Protocol:

  • Instrumentation:

    • UV-Visible double beam spectrophotometer with 1 cm quartz cells

  • Reagents and Solutions:

    • 0.1N Hydrochloric Acid (as solvent)

    • Standard Stock Solution: Prepare a stock solution of Bromhexine HCl and Salbutamol Sulphate in 0.1N HCl.

  • Analytical Procedure:

    • Scan the standard solutions from 400 nm to 200 nm.

    • Convert the absorbance spectra to first-order derivative spectra.

    • Measure the absorbance for Bromhexine HCl at 240 nm (zero-crossing point for Salbutamol Sulphate).

    • Measure the absorbance for Salbutamol Sulphate at 233 nm (zero-crossing point for Bromhexine HCl).

Workflow Diagram:

UV_Spec_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions in 0.1N HCl B Scan Spectra (400-200 nm) A->B C Generate First-Order Derivative Spectra B->C D Measure Absorbance at Zero-Crossing Points C->D E Calculate Concentrations of Bromhexine & Salbutamol D->E

Caption: Workflow for derivative UV spectrophotometric analysis.

Application Note 4: Ion-Pair Extraction Spectrophotometry

This method is based on the formation of a colored ion-pair complex between Bromhexine and an acidic dye, which can be extracted into an organic solvent and measured spectrophotometrically.[9][10]

Principle: Bromhexine forms a stable, colored complex with dyes like Bromothymol Blue (BTB), Bromophenol Blue (BPB), or Bromocresol Green (BCG) in an acidic buffer. The complex is extracted into chloroform (B151607) and its absorbance is measured.[9]

Experimental Protocol:

  • Instrumentation:

    • UV-Visible Spectrophotometer

  • Reagents and Solutions:

    • Acidic dyes (e.g., 0.025% Bromothymol Blue)[11]

    • Acidic buffer (e.g., pH 2.8)[11]

    • Chloroform

  • Analytical Procedure:

    • Mix the Bromhexine sample solution with the dye and buffer.

    • Extract the ion-pair complex into chloroform.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (around 415 nm).[9]

Quantitative Data Summary (UV-Spectrophotometric Methods):

ParameterMethod 3 (Derivative Spec.)Method 4 (Ion-Pair Spec. with BTB)[9]
Linearity Range (µg/ml) 2 - 14Not Specified
Correlation Coefficient (r²) 0.9995Not Specified
Accuracy (% Recovery) 100.166Excellent[9]
Precision (% RSD) Low intra- and inter-day variationHigh[9]
λmax (nm) 240 (for Bromhexine)~415

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of Bromhexine, especially in the presence of its impurities.[7]

Application Note 5: HPTLC-Densitometry for Determination of Bromhexine and its Impurities

This method provides a sensitive and specific way to quantify Bromhexine in the presence of its British Pharmacopoeia specified impurities B and C.[7]

Principle: Separation is achieved on silica (B1680970) gel plates with a specific mobile phase, followed by densitometric scanning at a selected wavelength.[7]

Experimental Protocol:

  • Instrumentation:

    • HPTLC system with a densitometric scanner

  • Stationary Phase:

    • Silica gel 60 F254 HPTLC plates[7]

  • Mobile Phase (Developing System):

    • Hexane: Acetone: Ammonia solution (9:0.5:0.08, by volume)[7]

  • Analytical Procedure:

    • Apply the standard and sample solutions to the HPTLC plate.

    • Develop the plate in the mobile phase.

    • Dry the plate and scan it densitometrically at 240 nm.[7]

Workflow Diagram:

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Develop Plate in Chromatography Chamber A->C B Spot Standard & Sample on HPTLC Plate B->C D Dry the Plate C->D E Scan Plate with Densitometer (240 nm) D->E F Record Densitogram E->F G Quantify Bromhexine (Peak Area) F->G

Caption: Workflow for the HPTLC-densitometric analysis of Bromhexine.

Quantitative Data Summary (HPTLC Method):

ParameterMethod 5 (HPTLC-Densitometry)[7]
Linearity Range (µ g/band ) 0.40 - 10.00
Correlation Coefficient (r²) Not Specified
Accuracy (% Recovery) Not Specified
Precision (% RSD) Not Specified

These validated analytical methods provide robust and reliable approaches for the quality control of Bromhexine in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the formulation. All methods should be properly validated in the user's laboratory according to ICH guidelines to ensure their suitability for the intended purpose.[7]

References

Application Notes and Protocols for In Vitro Studies of Bromhexine's Effect on Ciliary Beat Frequency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromhexine (B1221334) is a widely used mucolytic agent that enhances mucociliary clearance, a critical defense mechanism of the respiratory system.[1] Its activity is primarily attributed to its metabolite, Ambroxol, which has been shown to increase the frequency and amplitude of ciliary beating.[2][3] This document provides detailed application notes and protocols for studying the effects of Bromhexine and its active metabolite on ciliary beat frequency (CBF) using established in vitro models of the human airway epithelium. The protocols outlined below describe the culture of human nasal and bronchial epithelial cells at an air-liquid interface (ALI), treatment with the compound of interest, and the subsequent analysis of ciliary function using high-speed video microscopy.

In Vitro Models for CBF Studies

The most relevant in vitro model for studying the effects of pharmacological agents on ciliary function is the primary human airway epithelial cell culture grown at an Air-Liquid Interface (ALI). This culture system allows the cells to differentiate into a pseudostratified epithelium that closely resembles the native airway, complete with mucus-producing goblet cells and actively beating ciliated cells.[4] Both human nasal epithelial cells (HNECs) and human bronchial epithelial cells (HBECs) are suitable for these studies.[5][6]

Quantitative Data Summary

Studies on Ambroxol, the active metabolite of Bromhexine, provide quantitative insights into its effect on ciliary activity. The following table summarizes the key findings.

CompoundIn Vitro ModelConcentrationIncubation TimeEffect on CBFCitation
AmbroxolMouse airway ciliated cells10 µMNot specified30% increase[2][3]
AmbroxolMouse ciliated lung airway epithelial cells10 µMNot specified30% increase[7][8][9][10]

Experimental Protocols

Protocol 1: Culture of Human Airway Epithelial Cells at Air-Liquid Interface

This protocol describes the expansion of primary human bronchial epithelial cells (HBECs) and their subsequent culture at an ALI to generate a differentiated, ciliated epithelium.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • PneumaCult™-Ex Plus Medium

  • PneumaCult™-ALI Medium

  • Transwell® inserts with a 0.4 µm pore size

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free

Procedure:

  • Expansion Phase:

    • Thaw and culture primary HBECs in cell culture flasks using PneumaCult™-Ex Plus Medium.

    • Incubate at 37°C and 5% CO2, changing the medium every 48 hours until the cells reach approximately 85% confluency.[5]

  • Seeding on Transwell® Inserts:

    • Harvest the expanded HBECs using trypsin-EDTA.

    • Seed the cells onto the apical chamber of Transwell® inserts at a desired density.[11]

    • Add PneumaCult™-Ex Plus Medium to both the apical and basolateral chambers.[5]

    • Incubate at 37°C and 5% CO2 until a confluent monolayer is formed.[4]

  • Establishing the Air-Liquid Interface:

    • Once confluent, remove the medium from the apical chamber.[12]

    • Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.[5][12]

    • Maintain the culture at 37°C and 5% CO2, changing the basolateral medium every 2-3 days.[12]

    • The cells will differentiate over 3-4 weeks, forming a pseudostratified epithelium with beating cilia.[12]

    • Weekly, gently wash the apical surface with warm DPBS to remove accumulated mucus.[12]

Protocol 2: Bromhexine/Ambroxol Treatment and CBF Measurement

This protocol details the treatment of differentiated airway epithelial cells and the subsequent measurement of CBF using high-speed video microscopy.

Materials:

  • Differentiated HBEC cultures at ALI (from Protocol 1)

  • Bromhexine hydrochloride or Ambroxol hydrochloride

  • Culture medium for treatment dilution

  • Inverted microscope with a high-speed video camera (≥200 frames per second)[13]

  • Image analysis software (e.g., ImageJ with appropriate plugins)

Procedure:

  • Drug Preparation and Treatment:

    • Prepare stock solutions of Bromhexine or Ambroxol in a suitable solvent (e.g., DMSO or sterile water) and further dilute to the desired final concentrations in culture medium. A final concentration of 10 µM for Ambroxol has been shown to be effective.[2][3]

    • Add the drug-containing medium to the basolateral side of the Transwell® inserts. For acute studies, the apical surface can also be treated.

    • Incubate for the desired period (e.g., 1 to 24 hours).

  • High-Speed Video Microscopy:

    • Place the Transwell® insert on the stage of the inverted microscope. Ensure the imaging environment is maintained at 37°C.

    • Identify areas with actively beating cilia.

    • Record high-speed videos (at least 500 frames per second is recommended for accurate analysis) of ciliary movement for a few seconds at multiple locations on the insert.[14]

  • CBF Analysis:

    • Import the recorded videos into the image analysis software.

    • Use a method such as Fast Fourier Transform (FFT) on the pixel intensity changes over time in a region of interest containing the cilia to determine the dominant frequency, which corresponds to the CBF in Hertz (Hz).[15]

    • Alternatively, manually count the number of beats over a set number of frames to calculate the frequency.[14]

    • Calculate the mean CBF from multiple recordings for each experimental condition.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis start Primary Human Bronchial Epithelial Cells expand Expansion Phase in Flasks start->expand seed Seeding on Transwell Inserts expand->seed ali Air-Liquid Interface Differentiation (3-4 weeks) seed->ali treat Addition of Bromhexine/ Ambroxol to Basolateral Medium ali->treat Differentiated Epithelium record High-Speed Video Microscopy (>200 fps) treat->record Treated Cultures analyze CBF Measurement (e.g., FFT analysis) record->analyze data Quantitative Data (Hz) analyze->data Ambroxol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ambroxol Ambroxol cav12 L-type Voltage-Gated Ca2+ Channel (CaV1.2) ambroxol->cav12 activates ca_stores Internal Ca2+ Stores ambroxol->ca_stores stimulates ca_in Ca2+ Influx cav12->ca_in ca_increase Increased Intracellular [Ca2+] ca_in->ca_increase ca_release Ca2+ Release ca_stores->ca_release ca_release->ca_increase ph_pathway pH Pathway (NBC activation) ca_increase->ph_pathway cl_pathway Cl- Pathway (ANO1 activation) ca_increase->cl_pathway phi_increase Increased Intracellular pH (pHi) ph_pathway->phi_increase cli_decrease Decreased Intracellular [Cl-] cl_pathway->cli_decrease cbf_increase Increased Ciliary Beat Frequency phi_increase->cbf_increase cli_decrease->cbf_increase

References

Application Notes and Protocols for Evaluating Bromhexine Efficacy in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established animal models of Chronic Obstructive Pulmonary Disease (COPD) and protocols for assessing the therapeutic efficacy of Bromhexine (B1221334). The information is intended to guide researchers in designing and executing preclinical studies to investigate the mucolytic and anti-inflammatory properties of Bromhexine in a COPD-like setting.

Introduction to Bromhexine and its Relevance in COPD

Bromhexine is a mucolytic agent widely used in the treatment of respiratory disorders associated with excessive mucus production.[1] Its primary derivative, ambroxol, also possesses similar properties. The therapeutic rationale for using Bromhexine in COPD stems from its multifaceted mechanism of action, which includes:

  • Mucolytic and Secretolytic Effects: Bromhexine facilitates the breakdown of acid mucopolysaccharide fibers in the mucus, reducing its viscosity and making it easier to expectorate. It also stimulates the secretion of thinner, serous mucus.

  • Anti-inflammatory Properties: Preclinical evidence suggests that Bromhexine exhibits anti-inflammatory effects, which could be beneficial in mitigating the chronic inflammation characteristic of COPD.[2]

  • Antioxidant Activity: Bromhexine has been reported to possess antioxidant properties, which may help counteract the oxidative stress implicated in the pathogenesis of COPD.[2]

Animal Models for Evaluating Bromhexine in COPD

The selection of an appropriate animal model is crucial for the preclinical evaluation of therapeutic agents for COPD. While no single model perfectly recapitulates all features of human COPD, several models are widely used to induce key pathological characteristics such as chronic inflammation, emphysema, and mucus hypersecretion.[3][4] The most relevant models for studying the efficacy of Bromhexine are those induced by cigarette smoke, lipopolysaccharide (LPS), and elastase.

Cigarette Smoke (CS)-Induced COPD Model

This is the most etiologically relevant model as cigarette smoking is the primary cause of COPD in humans.[5] Chronic exposure to CS in rodents leads to progressive development of COPD-like features, including lung inflammation, emphysema, and goblet cell hyperplasia.[3][6]

Lipopolysaccharide (LPS)-Induced COPD Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in rodents mimics the inflammatory exacerbations often seen in COPD patients and can induce features of chronic bronchitis and emphysema.[7][8]

Elastase-Induced Emphysema Model

Intratracheal instillation of elastase, a protease that degrades elastin, leads to the rapid development of emphysema, a key component of COPD.[4] This model is particularly useful for studying the effects of therapeutic agents on alveolar destruction and lung tissue repair.

Experimental Protocols

The following are detailed protocols for inducing COPD in animal models and evaluating the efficacy of Bromhexine.

Protocol 1: Cigarette Smoke-Induced COPD in Rats

Objective: To evaluate the effect of Bromhexine on airway inflammation, mucus hypersecretion, and emphysema in a rat model of CS-induced COPD.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Whole-body inhalation exposure system

  • Standard research cigarettes (e.g., 3R4F)

  • Bromhexine hydrochloride

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Anesthetics (e.g., ketamine/xylazine)

  • Equipment for bronchoalveolar lavage (BAL), lung function testing, and histology

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction COPD Induction (8-12 weeks) cluster_treatment Bromhexine Treatment (concurrent or post-induction) cluster_evaluation Efficacy Evaluation (at endpoint) acclimatization House rats with free access to food and water induction Expose rats to cigarette smoke (e.g., 4% v/v, 1h/day, 5 days/week) acclimatization->induction treatment Administer Bromhexine (e.g., 10 mg/kg, oral gavage, daily) induction->treatment control Expose control group to filtered air vehicle Administer vehicle to control and COPD groups control->vehicle pft Pulmonary Function Tests (PFTs) treatment->pft balf Bronchoalveolar Lavage (BAL) treatment->balf histology Histopathological Analysis treatment->histology

Workflow for CS-induced COPD model and Bromhexine evaluation.

Detailed Methodology:

  • Animal Acclimatization: House Sprague-Dawley rats for one week under standard laboratory conditions.

  • COPD Induction: Expose rats to whole-body cigarette smoke for 8-12 weeks. A typical protocol involves exposure to the smoke of several cigarettes per day, for 5-7 days a week.[9][10] The control group is exposed to filtered air under identical conditions.

  • Bromhexine Administration:

    • Prophylactic Treatment: Administer Bromhexine (e.g., 10 mg/kg, p.o.) daily, starting from the initiation of CS exposure.

    • Therapeutic Treatment: Begin Bromhexine administration after a defined period of CS exposure (e.g., after 4 weeks) to assess its effect on established disease.

    • Administer vehicle to the control and untreated COPD groups.

  • Efficacy Endpoints:

    • Pulmonary Function Tests (PFTs): At the end of the study, measure lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) to assess airflow limitation.[11][12]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify inflammatory cell infiltration (total and differential cell counts, particularly neutrophils and macrophages) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13][14]

    • Histopathology: Perfuse and fix the lungs for histological examination. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.[15][16] Quantify emphysema by measuring the mean linear intercept (MLI).[17]

Protocol 2: Lipopolysaccharide (LPS)-Induced COPD in Mice

Objective: To assess the anti-inflammatory effects of Bromhexine in a mouse model of LPS-induced airway inflammation.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Bromhexine hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthetics

  • Equipment for BAL and histology

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction COPD Induction (single or multiple doses) cluster_treatment Bromhexine Treatment cluster_evaluation Efficacy Evaluation (24-72h post-LPS) acclimatization House mice with standard housing conditions induction Administer LPS (e.g., 1 mg/kg, intranasally or intratracheally) acclimatization->induction treatment Administer Bromhexine (e.g., 10 mg/kg, i.p. or oral gavage) before or after LPS challenge induction->treatment control Administer sterile saline to control group vehicle Administer vehicle to control and COPD groups control->vehicle balf Bronchoalveolar Lavage (BAL) for cell and cytokine analysis treatment->balf histology Histopathological assessment of lung inflammation treatment->histology

Workflow for LPS-induced COPD model and Bromhexine evaluation.

Detailed Methodology:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for one week.

  • COPD Induction: Administer LPS (e.g., 1 mg/kg) via intranasal or intratracheal instillation.[7][8] The control group receives an equivalent volume of sterile saline.

  • Bromhexine Administration: Administer Bromhexine (e.g., 10 mg/kg, i.p. or p.o.) at a specified time point, either before (prophylactic) or after (therapeutic) LPS administration.

  • Efficacy Endpoints:

    • BAL Fluid Analysis: At 24-72 hours post-LPS challenge, perform BAL to analyze inflammatory cell influx (neutrophils, macrophages) and cytokine levels (TNF-α, IL-6).[13][14]

    • Histopathology: Harvest lungs for H&E staining to assess the severity of lung inflammation.[18] A semi-quantitative scoring system can be used to evaluate the degree of inflammatory cell infiltration.[2]

Protocol 3: Elastase-Induced Emphysema in Mice

Objective: To determine the effect of Bromhexine on the development of elastase-induced emphysema.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Porcine pancreatic elastase (PPE)

  • Bromhexine hydrochloride

  • Vehicle

  • Anesthetics

  • Equipment for lung function testing and histology

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction Emphysema Induction (Day 0) cluster_treatment Bromhexine Treatment (e.g., Days 0-21) cluster_evaluation Efficacy Evaluation (e.g., Day 21) acclimatization Standard housing and care for mice induction Intratracheal instillation of elastase (e.g., 1.2 U/mouse) acclimatization->induction treatment Daily administration of Bromhexine (e.g., 10 mg/kg, p.o.) induction->treatment control Instill sterile saline in control group vehicle Administer vehicle to control and COPD groups control->vehicle pft Pulmonary Function Tests (e.g., compliance, elastance) treatment->pft histology Histopathological analysis for emphysema (MLI) treatment->histology

Workflow for elastase-induced emphysema and Bromhexine evaluation.

Detailed Methodology:

  • Animal Acclimatization: House C57BL/6 mice under standard conditions for one week.

  • Emphysema Induction: Anesthetize mice and instill porcine pancreatic elastase (e.g., 1.2 units in 50 µL saline) intratracheally.[19] The control group receives saline.

  • Bromhexine Administration: Administer Bromhexine (e.g., 10 mg/kg, p.o.) daily for a specified period (e.g., 21 days) following elastase instillation.

  • Efficacy Endpoints:

    • Pulmonary Function Tests: Measure lung compliance and elastance to assess changes in lung mechanics indicative of emphysema.

    • Histopathology: At the study endpoint, prepare lung sections and stain with H&E. Quantify the degree of emphysema by measuring the mean linear intercept (MLI), which reflects the average size of the airspaces.[17][20]

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of Bromhexine on Inflammatory Cells in BAL Fluid

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^4)Macrophages (x10^4)Lymphocytes (x10^3)
Control (Vehicle)
COPD (Vehicle)
COPD + Bromhexine (Low Dose)
COPD + Bromhexine (High Dose)

Table 2: Effect of Bromhexine on Pro-inflammatory Cytokines in Lung Tissue

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Control (Vehicle)
COPD (Vehicle)
COPD + Bromhexine (Low Dose)
COPD + Bromhexine (High Dose)

Table 3: Effect of Bromhexine on Mucus Production and Emphysema

Treatment GroupGoblet Cell Count (cells/mm epithelium)MUC5AC Expression (relative units)Mean Linear Intercept (µm)
Control (Vehicle)
COPD (Vehicle)
COPD + Bromhexine (Low Dose)
COPD + Bromhexine (High Dose)

Table 4: Effect of Bromhexine on Pulmonary Function

Treatment GroupFEV1/FVC (%)Lung Compliance (mL/cmH2O)Lung Elastance (cmH2O/mL)
Control (Vehicle)
COPD (Vehicle)
COPD + Bromhexine (Low Dose)
COPD + Bromhexine (High Dose)

Signaling Pathways and Mechanism of Action

Bromhexine's therapeutic effects in COPD are likely mediated through its influence on key signaling pathways involved in inflammation and mucus hypersecretion.

Signaling Pathway of Mucus Hypersecretion

Cigarette smoke and other irritants can activate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[15][21] Activation of these pathways leads to the upregulation of mucin genes, such as MUC5AC, resulting in goblet cell hyperplasia and mucus hypersecretion.[15][16]

CS Cigarette Smoke / Irritants EGFR EGFR Activation CS->EGFR p38 p38 MAPK Pathway EGFR->p38 NFkB NF-κB Pathway EGFR->NFkB MUC5AC MUC5AC Gene Expression p38->MUC5AC NFkB->MUC5AC Mucus Mucus Hypersecretion & Goblet Cell Hyperplasia MUC5AC->Mucus

Signaling pathway of mucus hypersecretion in COPD.

Proposed Mechanism of Bromhexine's Anti-inflammatory Action

Bromhexine's anti-inflammatory effects may involve the inhibition of pro-inflammatory signaling pathways such as p38 MAPK and NF-κB.[22][23] By downregulating these pathways, Bromhexine can potentially reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating the chronic inflammation observed in COPD.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., CS, LPS) p38_MAPK p38 MAPK Activation Inflammatory_Stimuli->p38_MAPK NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Cytokines NFkB->Cytokines Bromhexine Bromhexine Bromhexine->p38_MAPK Inhibition Bromhexine->NFkB Inhibition Inflammation Airway Inflammation Cytokines->Inflammation

Proposed anti-inflammatory mechanism of Bromhexine.

Conclusion

The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of Bromhexine's efficacy in COPD. A systematic approach, combining relevant animal models with a comprehensive set of efficacy endpoints, will be crucial in elucidating the full therapeutic potential of Bromhexine for the management of COPD. Further research is warranted to confirm the precise molecular mechanisms by which Bromhexine exerts its beneficial effects in the context of COPD.

References

Spectrophotometric Determination of Bromhexine in Cough Syrups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Bromhexine (B1221334) Hydrochloride (HCl) in cough syrup formulations using various spectrophotometric methods. These methods are essential for quality control and routine analysis in the pharmaceutical industry due to their simplicity, cost-effectiveness, and reliability.

Introduction

Bromhexine Hydrochloride is a mucolytic agent widely used to treat respiratory disorders by reducing the viscosity of mucus.[1] Accurate quantification of Bromhexine HCl in pharmaceutical preparations like cough syrups is crucial to ensure dosage accuracy and therapeutic efficacy.[2] Spectrophotometry offers a range of techniques for this purpose, including direct UV analysis, colorimetric methods based on diazotization and coupling reactions, ion-pair complex formation, and redox reactions.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key analytical parameters for various spectrophotometric methods used for the determination of Bromhexine HCl. This allows for a comparative evaluation of the different approaches based on their sensitivity and analytical range.

Method TypeReagent(s)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)LOD (µg/mL)LOQ (µg/mL)Reference
Diazotization & Coupling Sodium Nitrite (B80452), Phloroglucinol (B13840)4050.25 - 152.7 x 10⁴0.0870.293
Sodium Nitrite, Pyrogallol3870.8 - 11.21.031 x 10⁴--[5]
Sodium Nitrite, Chromotropic Acid5072 - 601.569 x 10⁴--
Ion-Pair Complexation Bromothymol Blue (BTB)~415----[1]
Bromophenol Blue (BPB)~415----[1]
Bromocresol Green (BCG)~415----[1]
Tropaeolin oo (TP oo)4202.0 - 10---[3]
Naphthalene Blue 12BR6205.0 - 25---[3]
Azocarmine G (ACG)5405.0 - 25---[3]
Eosin Y55030 - 100-0.14490.4391[6]
Redox Reaction Ce(IV), Arsenazo III6510.5 - 101.48 x 10⁴0.4081.394[7]
Fe(III), K₃[Fe(CN)₆]8001 - 12-0.4811.6046[8]
Direct UV Spectrophotometry -248 - 2702 - 14---[9]

Experimental Workflow

The general workflow for the spectrophotometric determination of Bromhexine HCl in cough syrup is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Sample Preparation (Cough Syrup Dilution) reaction Colorimetric Reaction/ Complex Formation sample_prep->reaction reagent_prep Reagent Preparation (e.g., Diazotizing agent, Dye solution) reagent_prep->reaction std_prep Standard Preparation (Bromhexine HCl Stock & Working Solutions) std_prep->reaction spec_measure Spectrophotometric Measurement (Absorbance at λmax) reaction->spec_measure calib_curve Calibration Curve Construction spec_measure->calib_curve quantification Quantification of Bromhexine HCl calib_curve->quantification

Figure 1: General workflow for spectrophotometric analysis of Bromhexine HCl.

Experimental Protocols

Herein are detailed protocols for selected spectrophotometric methods.

Method 1: Diazotization and Coupling with Phloroglucinol

This method is based on the diazotization of the primary aromatic amine group of Bromhexine HCl, followed by coupling with phloroglucinol in an alkaline medium to form a yellow azo dye.

1. Reagent Preparation:

  • Bromhexine HCl Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure Bromhexine HCl and dissolve it in 100 mL of distilled water with gentle heating.

  • Hydrochloric Acid (1 N): Dilute 8.6 mL of concentrated HCl (11.6 N) to 100 mL with distilled water.

  • Sodium Nitrite Solution (1% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water.

  • Sulphamic Acid Solution (3% w/v): Dissolve 3.0 g of sulphamic acid in 100 mL of distilled water.

  • Phloroglucinol Reagent (0.1% w/v): Dissolve 0.1 g of phloroglucinol in 100 mL of distilled water.

  • Sodium Hydroxide (1.0 M): Prepare by appropriate dilution of a concentrated NaOH solution.

2. Sample Preparation (Cough Syrup):

  • Accurately measure a volume of cough syrup equivalent to 10 mg of Bromhexine HCl into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with distilled water to obtain a concentration of 100 µg/mL.

  • Filter the solution if necessary to remove any insoluble excipients.

3. Experimental Procedure:

  • Pipette 1.0 mL of the sample or standard solution (100 µg/mL) into a 20 mL volumetric flask.

  • Add 2.0 mL of 1 N HCl followed by 1.0 mL of 1% sodium nitrite solution.

  • Allow the mixture to stand for 1 minute.

  • Add 1.0 mL of 3% sulphamic acid solution and shake occasionally for 1 minute to remove excess nitrite.

  • Add 1.0 mL of 0.1% phloroglucinol reagent and 3.0 mL of 1.0 M sodium hydroxide.

  • Dilute the solution to the 20 mL mark with distilled water.

  • Measure the absorbance of the resulting yellow solution at 405 nm against a reagent blank prepared in the same manner without the Bromhexine HCl.

4. Calibration Curve:

  • Prepare a series of working standard solutions with concentrations ranging from 0.25 to 15 µg/mL.

  • Follow the experimental procedure for each concentration.

  • Plot the absorbance versus the concentration of Bromhexine HCl to construct the calibration curve.

Method 2: Ion-Pair Complexation with Acidic Dyes

This method relies on the formation of a colored ion-pair complex between the basic Bromhexine HCl and an acidic dye, which is then extracted into an organic solvent.[3]

1. Reagents:

  • Bromhexine HCl Standard Solution (as in Method 1).

  • Hydrochloric Acid (0.1 M). [3]

  • Buffer Solutions (pH 1.5). [3]

  • Dye Solutions: Prepare solutions of Tropaeolin oo (TP oo), Naphthalene blue 12BR, or Azocarmine G (ACG) as required.[3]

  • Chloroform (B151607) (Analytical Grade). [3]

2. Sample Preparation (Cough Syrup):

  • Prepare as described in Method 1.

3. Experimental Procedure (Example with Tropaeolin oo - Method A):

  • Into a series of separating funnels, add aliquots of the standard or sample solution.

  • Add 6.0 mL of 0.1 M HCl and 2.0 mL of the TP oo solution.[3]

  • Adjust the total volume of the aqueous phase to 15 mL with distilled water.[3]

  • Add 10 mL of chloroform and shake the mixture for 2 minutes.[3]

  • Allow the two phases to separate.[3]

  • Measure the absorbance of the organic layer at 420 nm against a reagent blank.[3]

4. Calibration Curve:

  • Construct a calibration curve by processing a series of standard solutions through the extraction procedure. The linearity range for TP oo is typically 2.0-10 µg/mL.[3]

Method 3: Direct UV Spectrophotometry

This is the simplest method, based on the inherent UV absorbance of the Bromhexine HCl molecule.

1. Reagents:

  • Methanol or 0.1 N Hydrochloric Acid (as solvent). [2][10]

  • Bromhexine HCl Standard Solution (as in Method 1, using the chosen solvent).

2. Sample Preparation (Cough Syrup):

  • Prepare as described in Method 1, using the same solvent as for the standards.

3. Experimental Procedure:

  • Scan the Bromhexine HCl standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is typically in the range of 248-270 nm.[2][9]

  • Measure the absorbance of the sample and standard solutions at the determined λmax against the solvent blank.

4. Calibration Curve:

  • Prepare a series of standard solutions (e.g., 2-14 µg/mL) and measure their absorbance at the λmax.

  • Plot the absorbance versus concentration to create the calibration curve.

Method Validation

For use in a regulated environment, any of these methods must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

References

Application Notes: Synthesis and Preclinical Imaging of Radiolabeled Bromhexine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334) is a mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus.[1] Beyond its mucolytic properties, Bromhexine has been identified as an inhibitor of the transmembrane protease serine 2 (TMPRSS2), a key enzyme involved in the entry of certain viruses, including coronaviruses, into host cells.[2][3] This dual mechanism of action makes Bromhexine an attractive candidate for therapeutic applications and highlights the need for in vivo imaging tools to study its pharmacokinetics, biodistribution, and target engagement. Radiolabeled Bromhexine analogs can serve as valuable probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

These application notes provide detailed, albeit hypothetical, protocols for the synthesis of two potential radiolabeled Bromhexine analogs: [¹¹C]Bromhexine for PET imaging and a ⁹⁹mTc-labeled Bromhexine derivative for SPECT imaging. The protocols are based on established radiochemical methodologies for labeling secondary amines and small molecules. Additionally, this document outlines preclinical imaging workflows and presents illustrative data.

Signaling Pathway of Bromhexine as a TMPRSS2 Inhibitor

Bromhexine's role as a TMPRSS2 inhibitor is crucial in preventing viral entry into host cells. The diagram below illustrates this mechanism.

Bromhexine_TMPRSS2_Pathway cluster_virus Virus cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 Binds Viral Entry Viral Entry Spike Protein->Viral Entry Mediates TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Interaction TMPRSS2->Spike Protein Cleaves & Activates Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibits

Caption: Mechanism of Bromhexine-mediated TMPRSS2 inhibition.

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]Bromhexine for PET Imaging

This protocol describes a hypothetical synthesis of [¹¹C]Bromhexine via N-methylation of the desmethyl precursor using [¹¹C]methyl iodide.

1. Synthesis of Desmethyl-Bromhexine Precursor (N-(2-amino-3,5-dibromobenzyl)cyclohexylamine)

The synthesis of the desmethyl precursor can be adapted from known synthesis routes of Bromhexine.[4][5]

2. Radiosynthesis of [¹¹C]Bromhexine

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to produce [¹¹C]CH₃I using an automated synthesis module.

  • ¹¹C-Methylation:

    • Dissolve 1-2 mg of the desmethyl-Bromhexine precursor in 300 µL of anhydrous DMF.

    • Add a suitable base, such as Li₃N or another solid inorganic base, to the solution.[6]

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature.

    • Heat the sealed reaction vessel at 70-80°C for 5-10 minutes.

  • Purification:

    • The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate [¹¹C]Bromhexine from the precursor and other byproducts.

    • The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC.

    • Specific Activity: Calculated from the total radioactivity and the mass of Bromhexine determined by UV-HPLC.

    • Residual Solvents: Analyzed by gas chromatography.

    • Sterility and Endotoxin Testing: Performed on the final product.

Protocol 2: Synthesis of a ⁹⁹mTc-Labeled Bromhexine Derivative for SPECT Imaging

This protocol outlines a hypothetical approach for labeling a Bromhexine derivative with Technetium-99m. This requires modifying Bromhexine with a chelating agent.

1. Synthesis of a Chelator-Conjugated Bromhexine Precursor

  • A bifunctional chelator, such as N-hydroxysuccinimide-mercaptoacetyltriglycine (NHS-MAG₃) or a derivative of diethylenetriaminepentaacetic acid (DTPA), is conjugated to the primary aromatic amine of a Bromhexine analog. The synthesis would involve standard peptide coupling or amine-reactive chemistry.

2. Radiolabeling with ⁹⁹mTc

  • ⁹⁹mTc Elution: Elute ⁹⁹mTcO₄⁻ from a ⁹⁹Mo/⁹⁹mTc generator with sterile saline.

  • Labeling Reaction:

    • Dissolve the chelator-conjugated Bromhexine precursor in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer).

    • Add a reducing agent, such as stannous chloride (SnCl₂), to the precursor solution.

    • Add the ⁹⁹mTcO₄⁻ eluate to the mixture.

    • Incubate the reaction mixture at room temperature or with gentle heating for 15-30 minutes.

  • Purification: The radiolabeled product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

  • Quality Control:

    • Radiochemical Purity: Assessed by thin-layer chromatography (TLC) or HPLC.

    • Stability: The stability of the radiolabeled compound is tested in saline and plasma over time.

Experimental Workflow for Preclinical Imaging

The following diagram illustrates a typical workflow for a preclinical PET or SPECT imaging study with a radiolabeled Bromhexine analog.

Preclinical_Imaging_Workflow cluster_preparation Radiotracer Preparation cluster_animal_study Animal Study cluster_analysis Data Analysis Radiosynthesis Radiosynthesis Purification Purification Radiosynthesis->Purification QC Quality Control Purification->QC Tracer_Injection Tracer Administration (i.v.) QC->Tracer_Injection Animal_Model Rodent Model (e.g., Mouse, Rat) Animal_Model->Tracer_Injection Imaging PET or SPECT/CT Imaging Tracer_Injection->Imaging Image_Recon Image Reconstruction Imaging->Image_Recon Biodistribution Ex vivo Biodistribution Imaging->Biodistribution Post-imaging Dosimetry Radiation Dosimetry Biodistribution->Dosimetry

References

Bromhexine as a Tool Compound in Mucociliary Clearance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine (B1221334), a synthetic derivative of the vasicine (B45323) alkaloid from Adhatoda vasica, is a potent mucolytic and secretolytic agent widely employed as a tool compound in the study of mucociliary clearance (MCC). Its multifaceted mechanism of action, which involves the alteration of mucus rheology and stimulation of the mucociliary escalator, makes it an invaluable asset for researchers investigating respiratory physiology and pathology. These application notes provide a comprehensive overview of Bromhexine's utility in MCC research, including its mechanism of action, quantitative effects, and detailed protocols for key experimental assays.

Mechanism of Action

Bromhexine's primary effect on mucociliary clearance is attributed to its ability to depolymerize mucopolysaccharide fibers by cleaving their disulfide bonds, which reduces the viscosity and elasticity of mucus.[1] Additionally, it stimulates the secretion of serous, less viscous mucus from goblet cells and bronchial glands, further facilitating its transport.[1][2] Bromhexine also enhances the activity of the ciliated epithelium, promoting more efficient mucus transport.[2] Its active metabolite, Ambroxol, has been shown to inhibit the Erk signaling pathway, which can reduce the expression of MUC5AC, a major airway mucin, and pro-inflammatory cytokines.[3][4]

Signaling Pathway of Bromhexine's Metabolite, Ambroxol

The signaling pathway for Ambroxol, the primary active metabolite of Bromhexine, has been more extensively studied and is believed to contribute significantly to the parent compound's effects. Ambroxol has been shown to modulate inflammatory responses and mucus secretion through the extracellular signal-regulated kinase (Erk) pathway.

LPS Lipopolysaccharide (LPS) / Cigarette Smoke Extract (CSE) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates Erk Erk1/2 TLR4->Erk activates NFkB NF-κB Erk->NFkB activates Inflammation Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation promotes transcription of Mucus Mucin Gene Expression (MUC5AC) NFkB->Mucus promotes transcription of Ambroxol Ambroxol (Bromhexine Metabolite) Ambroxol->Erk inhibits

Ambroxol's inhibitory effect on the Erk signaling pathway.

Quantitative Data on Bromhexine's Effects

The following tables summarize the quantitative effects of Bromhexine on various parameters of mucociliary clearance from preclinical and clinical studies.

Table 1: Effect of Bromhexine on Mucus Properties

ParameterSpecies/ModelBromhexine DosageOutcomeReference
Sputum ViscosityPatients with Chronic Bronchitis48 mg/dayStatistically significant reduction (p < 0.01)[5]
Sputum ViscosityPatients with Chronic AsthmaNot specifiedNo significant change[6]
Residual Shear ViscosityMini-pig0.5, 1.0, and 2.0 mg/kg twice dailySignificant reduction (p < 0.05)[7]
Instantaneous Shear ComplianceMini-pig0.5, 1.0, and 2.0 mg/kg twice dailySignificant increase (p < 0.005)[7]

Table 2: Effect of Bromhexine on Mucociliary Clearance

ParameterSpecies/ModelBromhexine DosageOutcomeReference
Mucociliary Removal RatePatients with Chronic Bronchitis16 mg three times daily for 14 days6.8% increase in clearance at 6h (p < 0.05)[5]
Tracheobronchial ClearancePatients with Chronic BronchitisNot specifiedSignificantly enhanced lung clearance[5]
Sputum ProductionPatients with Chronic Bronchitis48 mg/dayStatistically significant increase (p < 0.01)[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of Bromhexine on mucociliary clearance are provided below.

In Vitro Mucin Secretion Assay

This protocol allows for the quantification of mucin secretion from airway epithelial cells in culture.

cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis A 1. Culture airway epithelial cells (e.g., NCI-H292) to confluence. B 2. Starve cells in serum-free medium for 24 hours. A->B C 3. Treat cells with varying concentrations of Bromhexine. B->C D 4. Collect supernatant at defined time points. C->D E 5. Quantify MUC5AC levels in the supernatant using ELISA. D->E

Workflow for in vitro mucin secretion assay.

Protocol:

  • Cell Culture: Culture human bronchial epithelial cells (e.g., NCI-H292) in an appropriate medium until they reach confluence in multi-well plates.

  • Starvation: Twenty-four hours prior to treatment, replace the growth medium with a serum-free medium to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of Bromhexine hydrochloride dissolved in the serum-free medium. Include a vehicle control (medium alone).

  • Sample Collection: At designated time points (e.g., 24, 48 hours), collect the cell culture supernatant.

  • Quantification: Measure the concentration of MUC5AC in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Ex Vivo Tracheal Mucus Velocity Measurement

This protocol measures the rate of mucus transport on an excised trachea, providing a functional assessment of mucociliary activity.

cluster_0 Tissue Preparation cluster_1 Measurement and Analysis A 1. Euthanize a rodent (e.g., mouse) and carefully excise the trachea. B 2. Cut the trachea longitudinally and mount it in a chamber with the luminal surface exposed. A->B C 3. Add culture medium containing Bromhexine or vehicle. B->C D 4. Apply fluorescent microspheres to the epithelial surface. C->D E 5. Record the movement of the microspheres using a fluorescence microscope and high-speed camera. D->E F 6. Analyze the videos to calculate the velocity of the microspheres. E->F

Workflow for ex vivo tracheal mucus velocity measurement.

Protocol:

  • Tissue Dissection: Euthanize a mouse according to approved institutional animal care and use committee protocols.[8] Immediately excise the trachea from the larynx to the main bronchi.[8]

  • Mounting: Cut the trachea longitudinally along the ventral midline and mount it, luminal side up, in a perfusion chamber.[8]

  • Incubation: Bathe the tissue in a physiological salt solution or culture medium. Add Bromhexine or vehicle control to the medium and incubate for a specified period.

  • Particle Application: Gently apply fluorescent microspheres (e.g., 1-2 µm diameter) onto the epithelial surface.[8]

  • Imaging: Place the chamber on the stage of an inverted microscope equipped with fluorescence and a high-speed camera. Record videos of the microsphere movement.[8]

  • Analysis: Use particle tracking software (e.g., ImageJ with appropriate plugins) to measure the distance traveled by the microspheres over time and calculate the mucus transport velocity (in mm/min).[8]

In Vivo Mucociliary Clearance Measurement in Rodents

This protocol utilizes non-invasive imaging to measure the clearance of a radiolabeled tracer from the lungs of a live animal.

cluster_0 Animal Preparation and Dosing cluster_1 Imaging and Data Analysis A 1. Anesthetize the rodent (e.g., mouse). B 2. Administer Bromhexine or placebo (e.g., orally or intraperitoneally). A->B C 3. Intratracheally instill a radiolabeled tracer (e.g., 99mTc-sulfur colloid). B->C D 4. Acquire serial images of the lungs using a gamma camera or SPECT/CT. C->D E 5. Quantify the radioactivity remaining in the lungs over time. D->E F 6. Calculate the percentage of clearance at each time point. E->F

Workflow for in vivo mucociliary clearance measurement.

Protocol:

  • Animal Preparation: Anesthetize a mouse using an appropriate anesthetic regimen.[9]

  • Drug Administration: Administer Bromhexine or a placebo control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before tracer administration.

  • Tracer Instillation: Non-invasively instill a small volume of a radiolabeled tracer, such as Technetium-99m labeled sulfur colloid (99mTc-SC), into the lungs via the trachea.[9][10]

  • Imaging: Immediately after instillation, and at subsequent time points (e.g., 1, 2, 4, and 6 hours), acquire images of the chest region using a gamma camera or a SPECT/CT scanner to visualize and quantify the distribution of radioactivity.[9][10]

  • Data Analysis: Define a region of interest (ROI) over the lungs in the images and measure the radioactive counts at each time point.[10]

  • Clearance Calculation: Correct the counts for radioactive decay. Express the radioactivity at each time point as a percentage of the initial radioactivity to determine the percentage of mucociliary clearance over time.[9][10]

Conclusion

Bromhexine serves as a robust and reliable tool compound for investigating the complex mechanisms of mucociliary clearance. Its well-characterized effects on mucus properties and ciliary function, combined with the availability of established experimental protocols, make it an essential component of the researcher's toolkit in the fields of respiratory biology and pharmacology. The application notes and protocols provided herein offer a solid foundation for designing and executing experiments to further elucidate the role of mucociliary clearance in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bromhexine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromhexine (B1221334) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my bromhexine hydrochloride precipitating out of my aqueous solution?

A1: Bromhexine hydrochloride has very low solubility in water, approximately 1.1 mg/mL, and is highly sensitive to pH changes.[1] Precipitation is a common issue, especially if the pH of the solution rises above 4.7.[1] The pH of a saturated aqueous solution of bromhexine hydrochloride is typically between 3.0 and 5.0.[1][2]

Q2: What are the primary degradation pathways for bromhexine in aqueous solutions?

A2: In aqueous solutions, particularly under acidic or neutral conditions when refluxed, bromhexine can degrade into several products.[3] The main degradation products identified include 3-cyclohexyl-6,8-dibromo-chinazoline-4-one, 3-cyclohexyl-6,8-dibromo-chinazoline, and 3-amino-4,6-dibromo-benzaldehyde.[3] Oxidative degradation, for instance with hydrogen peroxide, can also occur, leading to the formation of N-oxides.[4]

Q3: How stable is bromhexine in an aqueous solution under normal storage conditions?

A3: Under normal storage conditions at room temperature (20°C), the degradation of bromhexine in an aqueous solution is less than 1% over a year.[3] One study estimated a 5-year stability for aqueous solutions under normal storage conditions.[3] However, stability is significantly affected by factors like pH, temperature, and exposure to light.[5][6][7]

Q4: What analytical methods are suitable for assessing the stability of bromhexine in my formulations?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are commonly used to separate and quantify bromhexine from its degradation products.[5][8][9][10] These methods typically use a C18 or C8 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724).[8][11] UV detection is typically performed at wavelengths around 215 nm, 225 nm, 245 nm, or 270 nm.[5][9][11][12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of Bromhexine pH of the solution is too high (above 4.7).[1]Adjust the pH of the solution to be within the optimal range of 2.2-3.2 using a suitable buffer.[1]
Low aqueous solubility of bromhexine hydrochloride.[1][13][14]1. Incorporate co-solvents such as benzyl (B1604629) alcohol or ethanol.[6] 2. Use solubilizing agents like Tween 80.[6] 3. Consider using cyclodextrins (e.g., methylated β-cyclodextrin) to form inclusion complexes and enhance solubility.[12]
Degradation of Bromhexine Exposure to harsh conditions (acid, base, heat, light).[5][7]1. Protect the solution from light by using amber glass bottles.[6] 2. Store the solution at controlled room temperature or under refrigeration as indicated by stability studies.[6][11] 3. Maintain the pH within the optimal stability range.
Oxidative degradation.[4]Consider adding antioxidants to the formulation if oxidative degradation is a concern.
Inaccurate quantification of Bromhexine Interference from degradation products in the analytical method.Develop and validate a stability-indicating HPLC method that can effectively separate the parent drug from all potential degradation products.[8]
Improper sample preparation or handling.Ensure proper dissolution of the sample and use a validated sample preparation protocol.

Quantitative Data Summary

Table 1: Solubility of Bromhexine Hydrochloride

Solvent Solubility Reference
Water~1.1 mg/mL[1]
Water~2.2 mM[12]
Formic AcidFreely soluble[2]
MethanolSparingly soluble[2]
Ethanol (95%)Slightly soluble[2]

Table 2: Effect of Methylated β-Cyclodextrin on Bromhexine HCl Solubility

Methylated β-Cyclodextrin Concentration (mM) Bromhexine HCl Solubility (mM) Reference
0~2.2[12]
3Increased[12]
6Increased[12]
9Increased[12]
12Increased[12]
15Increased (linearly)[12]

Table 3: Stability of 1% w/v Bromhexine Hydrochloride Oral Solution

Storage Condition Time (Months) Bromhexine HCl Concentration (%) Reference
25°C / 60% RH2496.3[6]
40°C / 75% RH1690.0[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Bromhexine Hydrochloride

This protocol is a representative example based on commonly cited methodologies.[5][8][10][11]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[2]

  • Mobile Phase:

    • Prepare a phosphate buffer (e.g., 0.05 M, pH 3.0).

    • The mobile phase is a mixture of the phosphate buffer and acetonitrile in a specified ratio (e.g., 80:20 v/v or 70:30 v/v).[8][11]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 215 nm, 225 nm, or 245 nm.[5][9][12]

    • Run Time: Sufficient to allow for the elution of bromhexine and all degradation products (e.g., 10-20 minutes).[11]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of bromhexine hydrochloride working standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) and dilute to a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Dilute the aqueous formulation with the diluent to achieve a theoretical bromhexine concentration within the linear range of the method.

  • Forced Degradation Studies (to prove stability-indicating nature):

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize before injection.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose the sample solution to UV light.

  • Analysis:

    • Inject the standard, sample, and forced degradation samples into the HPLC system.

    • Assess the chromatograms for the separation of the bromhexine peak from any degradation product peaks. The method is considered stability-indicating if the peaks are well-resolved.

Visualizations

Bromhexine_Degradation_Pathway cluster_degradation Degradation Conditions cluster_products Degradation Products Bromhexine Bromhexine Acid_Reflux Acid/Neutral Reflux Bromhexine->Acid_Reflux Oxidation Oxidation (e.g., H2O2) Bromhexine->Oxidation Product_A 3-cyclohexyl-6,8-dibromo- chinazoline-4-one Acid_Reflux->Product_A Product_B 3-cyclohexyl-6,8-dibromo- chinazoline Acid_Reflux->Product_B Product_C 3-amino-4,6-dibromo- benzaldehyde Acid_Reflux->Product_C Product_D N-Oxide Oxidation->Product_D

Caption: Major degradation pathways of bromhexine in aqueous solutions.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation (Buffer + Acetonitrile) Injection Inject Sample (20 µL) Standard_Sample_Prep Standard & Sample Preparation Standard_Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Bromhexine & Degradation Products Chromatogram->Quantification Troubleshooting_Logic Start Instability Issue Encountered Check_Precipitation Is there precipitation? Start->Check_Precipitation Check_Degradation Is there degradation (loss of potency)? Check_Precipitation->Check_Degradation No Adjust_pH Adjust pH to 2.2-3.2 Check_Precipitation->Adjust_pH Yes Control_Storage Control Storage Conditions (Light, Temperature) Check_Degradation->Control_Storage Yes End_Stable Stable Solution Check_Degradation->End_Stable No Add_Solubilizer Add Co-solvents or Cyclodextrins Adjust_pH->Add_Solubilizer Add_Solubilizer->Check_Degradation Optimize_pH_Stability Optimize pH for Stability Control_Storage->Optimize_pH_Stability Optimize_pH_Stability->End_Stable

References

Improving the bioavailability of oral Bromhexine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of oral Bromhexine (B1221334) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating oral Bromhexine?

Bromhexine hydrochloride is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption and, consequently, its oral bioavailability, which is only about 20%.[3][4][5] The main goal of formulation development is to enhance its solubility and dissolution rate to improve therapeutic efficacy.[1][2][6]

Q2: What are the common strategies to enhance the bioavailability of Bromhexine?

Several advanced formulation techniques have been successfully employed to overcome the solubility challenges of Bromhexine. These include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating Bromhexine in lipidic nanocarriers can significantly improve its solubility.[2]

  • Inclusion Complexation: Using cyclodextrins, such as methylated β-cyclodextrin, to form inclusion complexes can enhance the solubility and dissolution rate of Bromhexine by several folds.[6][7][8]

  • Liquisolid Compacts: This technique involves converting a liquid medication into a dry, non-adherent, and compressible powder by blending with selected carriers and coating materials, which can enhance the drug's dissolution properties.[9]

  • Orodispersible Granules/Tablets: Formulations that rapidly disintegrate in the mouth can lead to faster dissolution and absorption.[3][10]

  • Co-crystals and Salts: Developing new salt forms or co-crystals of Bromhexine with pharmaceutically acceptable coformers can improve its physicochemical properties, including solubility.[6]

Q3: Are there any stability concerns with Bromhexine formulations?

Yes, stability can be a concern. Bromhexine hydrochloride can be sensitive to light and may degrade, leading to the formation of impurities.[3][10] In liquid formulations, precipitation of the drug can occur during stability studies, especially at accelerated conditions.[11] The formation of impurity E, as specified by the European Pharmacopeia, is a particular challenge that needs to be monitored.[10] The use of stabilizing agents, like malic acid in syrups, can help prevent such issues.[11]

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Results

Problem: You are observing low and inconsistent dissolution profiles for your Bromhexine tablet formulation.

Possible Cause Troubleshooting Step
Poor wetting of the drug Incorporate a suitable surfactant or wetting agent into the formulation to improve drug-medium interaction.
Inadequate disintegration Optimize the concentration of superdisintegrants like croscarmellose sodium in the formulation.[3]
Drug precipitation post-dissolution For weakly basic drugs like Bromhexine, supersaturation followed by precipitation can occur in certain pH media. Try diluting the dissolution samples immediately after filtration (e.g., 1:1 with 0.1 N HCl) before HPLC analysis to prevent precipitation in the sample vial.[12]
Incorrect dissolution method settings Verify all method parameters, including apparatus type, rotation speed, medium composition, and temperature, are as specified in the protocol. Ensure proper de-aeration of the dissolution medium.
Issue 2: Drug Degradation and Impurity Formation

Problem: HPLC analysis of your formulation shows significant peaks corresponding to known Bromhexine impurities, particularly after stability studies.

Possible Cause Troubleshooting Step
Oxidative degradation Consider adding an antioxidant to the formulation. However, test for potential adduct formation between the antioxidant and Bromhexine.[12]
pH-related instability The pH of the formulation can impact Bromhexine's stability.[1] Conduct pH-stability profiling to identify the optimal pH range for your formulation and use appropriate buffering agents.
Light sensitivity Protect the formulation from light during manufacturing and storage by using amber-colored containers or light-resistant packaging.[3]
Incompatible excipients Perform drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to ensure that the chosen excipients do not promote drug degradation.[9]
Issue 3: Low Entrapment Efficiency in Nanoparticle Formulations

Problem: Your Solid Lipid Nanoparticle (SLN) formulation of Bromhexine shows low drug content and entrapment efficiency.

Possible Cause Troubleshooting Step
Poor drug solubility in the lipid matrix Screen different lipids to find one in which Bromhexine has higher solubility. The concentration of the lipid phase can also have a considerable effect.[2]
Drug partitioning to the external phase Optimize the concentration and type of surfactant used to stabilize the nanoparticles. This can influence how the drug partitions between the lipid and aqueous phases during formulation.
Suboptimal process parameters The homogenization technique and parameters (e.g., speed, time, temperature) are critical. Optimize these parameters to ensure efficient encapsulation. For instance, the cold emulsification technique has been used successfully for Bromhexine SLNs.[2]

Data Presentation

Table 1: Comparison of Formulation Strategies on Bromhexine Dissolution

Formulation StrategyKey Excipients/MethodObserved Improvement in DissolutionReference
Inclusion Complexation Methylated β-cyclodextrin (1:1 molar ratio)Complete dissolution within 10 minutes; 50-fold increase in drug dissolved in the first 5 minutes compared to pure drug.[7][8]
Orodispersible Granules Pearlitol 200 SD, Sachelac 80, surfactants102.3% drug release.[3]
Solid Lipid Nanoparticles Stearic acid, cold emulsification techniqueEnhanced dissolution results compared to conventional forms of the drug.[2]
Liquisolid Compacts Avicel PH 102 (carrier), Aerosil 200 (coating)Significantly higher dissolution rates compared to directly compressed tablets.[9]

Experimental Protocols

Protocol 1: Preparation of Bromhexine-Methylated β-Cyclodextrin Inclusion Complex

This protocol describes the co-evaporation method for preparing inclusion complexes to enhance Bromhexine solubility.

  • Molar Ratio Calculation: Calculate the required weights of Bromhexine HCl and methylated β-cyclodextrin (MβCD) to achieve a 1:1 molar ratio.

  • Dissolution: Dissolve the calculated amounts of both Bromhexine HCl and MβCD in a suitable solvent, such as a methanol-water mixture.

  • Evaporation: Allow the solvent to evaporate under vacuum at a controlled temperature (e.g., 40°C) until a dry mass is obtained.[13]

  • Sieving and Storage: Sieve the resulting product to obtain a uniform particle size. Store the complex in a desiccator until further use.[8][13]

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a general procedure for assessing the dissolution rate of Bromhexine formulations.

  • Apparatus: Use a USP Type II (Paddle) apparatus.

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer). De-aerate the medium before use.

  • Test Conditions: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.[3]

  • Sample Introduction: Place one unit of the Bromhexine formulation (e.g., tablet, capsule, or a specified amount of granules) into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 µm). If precipitation is a concern, dilute the filtrate with a suitable solvent.[12]

  • Analysis: Determine the concentration of dissolved Bromhexine in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[3][14][15]

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_characterization Characterization & QC cluster_issue Troubleshooting Loop API Bromhexine API Process Processing (e.g., Co-evaporation) API->Process Excipients Solubility Enhancers (e.g., Cyclodextrin) Excipients->Process DosageForm Final Dosage Form (e.g., Tablet) Process->DosageForm Formulation Dissolution Dissolution Testing DosageForm->Dissolution HPLC HPLC Analysis (Assay/Impurity) DosageForm->HPLC Stability Stability Studies DosageForm->Stability Problem Identify Issue (e.g., Low Dissolution) Dissolution->Problem HPLC->Problem Reformulate Reformulate / Adjust Process Parameters Problem->Reformulate Analyze Cause Reformulate->Process Optimize

Caption: Workflow for developing and troubleshooting Bromhexine oral formulations.

Dissolution_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Start: Low/Variable Dissolution Results Wetting Poor Wetting? Start->Wetting Disintegration Poor Disintegration? Start->Disintegration Precipitation Post-Sampling Precipitation? Start->Precipitation AddSurfactant Add/Optimize Surfactant Wetting->AddSurfactant Yes AddDisintegrant Add/Optimize Superdisintegrant Disintegration->AddDisintegrant Yes DiluteSample Dilute Sample Post-Filtration Precipitation->DiluteSample Yes

Caption: Logic diagram for troubleshooting low dissolution in Bromhexine formulations.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Bromhexine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromhexine (B1221334) HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues related to poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.

Q1: My Bromhexine peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a basic compound like Bromhexine in reverse-phase HPLC is a common issue, often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine groups of Bromhexine, causing peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these interactions.[2][3][4] An acidic mobile phase is often preferred for ionizable compounds.[4] Consider using a buffer to maintain a stable pH.[1]

    • Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or one that is specifically designed for the analysis of basic compounds.

    • Solution 3: Add a Competing Base: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[1]

  • Insufficient Buffer Capacity: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface.

    • Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a consistent pH.[1]

  • Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to peak tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but varying pH values (e.g., pH 3.0, 4.0, 5.0, and 7.0). Use a suitable buffer like phosphate (B84403) or acetate (B1210297) to control the pH. A common mobile phase for Bromhexine analysis is a mixture of a phosphate buffer and acetonitrile (B52724).[3]

  • Equilibrate the Column: For each mobile phase, equilibrate the column for a sufficient time (e.g., 20-30 column volumes) until a stable baseline is achieved.

  • Inject Standard Solution: Inject a standard solution of Bromhexine and record the chromatogram.

  • Evaluate Peak Shape: Compare the tailing factor of the Bromhexine peak at each pH. The tailing factor is a measure of peak symmetry, with a value of 1 indicating a perfectly symmetrical peak.

Q2: I am observing split peaks for Bromhexine. What could be the reason and what steps should I take?

A2: Split peaks can be frustrating and can arise from various issues, from sample preparation to column problems.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to a split peak.[2]

    • Solution: Disconnect the column and flush it in the reverse direction. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate contamination.[5]

  • Co-eluting Impurity: The split peak might actually be two closely eluting compounds, i.e., Bromhexine and an impurity.

    • Solution: To verify this, try reducing the injection volume. If the two peaks become more distinct, optimize the method to improve resolution by adjusting the mobile phase composition, gradient slope, or temperature.[6]

  • Mobile Phase pH near pKa: If the mobile phase pH is too close to the pKa of Bromhexine, both ionized and unionized forms may exist, leading to peak splitting.[7][8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Bromhexine.

Troubleshooting Workflow for Split Peaks

G Troubleshooting Split Peaks in Bromhexine HPLC start Split Peak Observed for Bromhexine check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Dissolve sample in mobile phase or reduce injection volume check_solvent->dissolve_in_mp Yes check_column Inspect column for voids or contamination check_solvent->check_column No end Problem Resolved dissolve_in_mp->end flush_column Reverse flush column. Replace if necessary. check_column->flush_column Yes check_coelution Is it a co-eluting impurity? check_column->check_coelution No flush_column->end optimize_method Optimize mobile phase, gradient, or temperature for better resolution check_coelution->optimize_method Yes check_ph_pka Is mobile phase pH close to Bromhexine's pKa? check_coelution->check_ph_pka No optimize_method->end adjust_ph Adjust mobile phase pH to be >2 units away from pKa check_ph_pka->adjust_ph Yes check_ph_pka->end No adjust_ph->end

Caption: A logical workflow for troubleshooting split peaks in HPLC analysis.

Q3: My Bromhexine peak is broad, leading to poor resolution with a nearby impurity. How can I improve the peak shape and separation?

A3: Broad peaks can be caused by a variety of factors, including issues with the column, mobile phase, or system setup.

Potential Causes & Solutions:

  • Column Efficiency: The column may have lost its efficiency due to degradation or contamination.

    • Solution: Try a new column of the same type to see if the peak shape improves. Using columns with smaller particle sizes can also increase efficiency and lead to sharper peaks.

  • Mobile Phase Composition: The mobile phase may not be optimal for the separation.

    • Solution 1: Optimize Organic Solvent Ratio: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve resolution, but can also lead to broader peaks if the retention is excessive.

    • Solution 2: Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity and improve peak shape.

  • Flow Rate: The flow rate may be too high, not allowing for proper partitioning of the analyte between the mobile and stationary phases.

    • Solution: Reduce the flow rate. This will increase the analysis time but often leads to sharper peaks and better resolution.[9]

  • Temperature: The column temperature can affect viscosity and mass transfer.

    • Solution: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks. However, be cautious as high temperatures can degrade the sample or the column.[9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Data Presentation: Impact of Mobile Phase Composition on Resolution

The following table illustrates how changes in the mobile phase composition can affect the resolution between Bromhexine and a related impurity. (Note: This is example data for illustrative purposes).

Mobile Phase Composition (Acetonitrile:Buffer pH 3.0)Retention Time of Bromhexine (min)Retention Time of Impurity A (min)Resolution (Rs)
40:608.27.81.2
35:6510.59.91.8
30:7014.113.22.5

As shown in the table, decreasing the percentage of acetonitrile increases the retention times for both compounds and improves the resolution.

Experimental Protocols

Standard Preparation for Bromhexine Hydrochloride Analysis

A typical standard preparation involves dissolving a known amount of Bromhexine HCl reference standard in a suitable solvent to achieve a desired concentration.

Protocol:

  • Standard Stock Solution: Accurately weigh about 25 mg of Bromhexine HCl reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolution: Add about 15 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 10 minutes to dissolve the standard completely.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to obtain a working concentration (e.g., 20 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[10]

System Suitability Test

Before running samples, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject Standard: Make at least five replicate injections of the working standard solution.

  • Parameters to Check:

    • Tailing Factor: Should ideally be between 0.8 and 1.5.[11]

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.

    • Theoretical Plates (N): Should be high, indicating good column efficiency.

    • Resolution (Rs): If analyzing with impurities, the resolution between the main peak and the closest eluting peak should be greater than 1.5.

Logical Relationship Diagram for Troubleshooting Poor Resolution

G General Troubleshooting for Poor Peak Resolution start Poor Peak Resolution Observed check_peak_shape Evaluate Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_splitting Peak Splitting check_peak_shape->peak_splitting Splitting broad_peaks Broad Peaks check_peak_shape->broad_peaks Broad solution_tailing Adjust pH Use base-deactivated column Add competing base peak_tailing->solution_tailing solution_splitting Check sample solvent Inspect column Optimize method for co-elution peak_splitting->solution_splitting solution_broad Optimize mobile phase Reduce flow rate Increase temperature Check for extra-column volume broad_peaks->solution_broad end Resolution Improved solution_tailing->end solution_splitting->end solution_broad->end

Caption: A diagram illustrating the logical steps for troubleshooting poor peak resolution based on the observed peak shape.

References

Technical Support Center: Optimizing Bromhexine Dosage Regimens for Pediatric Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Bromhexine (B1221334) dosage regimens in pediatric patients. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues that may be encountered during research and development.

Troubleshooting Guide

Experimentation with pediatric formulations of Bromhexine can present several challenges. The following table outlines potential issues, their probable causes, and recommended solutions to guide your research.

Issue Potential Cause(s) Recommended Solution(s)
Poor patient compliance - Unpalatable taste or texture of the formulation.- Difficulty in swallowing solid dosage forms.[1]- Develop age-appropriate formulations such as flavored syrups or oral solutions.[1]- Explore taste-masking technologies.- Consider fast-dissolving tablets or sprinkle formulations for easier administration.[2]
High inter-individual variability in drug response - Age-related differences in drug metabolism and clearance.[3]- Genetic variations in drug-metabolizing enzymes.- Co-administration of other medications.- Conduct pharmacokinetic (PK) studies in different pediatric age groups to characterize variability.- Implement therapeutic drug monitoring (TDM) in clinical studies.- Perform pharmacogenomic analysis to identify relevant genetic polymorphisms.
Inaccurate dosing - Use of adult formulations for pediatric administration (e.g., splitting tablets).[2]- Lack of dose flexibility in available formulations.[4]- Develop pediatric-specific formulations with a range of concentrations to allow for precise, weight-based dosing.- Provide calibrated dosing devices (e.g., oral syringes) with liquid formulations.
Adverse gastrointestinal effects (e.g., nausea, diarrhea) - Direct irritation of the gastric mucosa.[5]- Administer Bromhexine with food to minimize gastric irritation.[2]- Evaluate enteric-coated or sustained-release formulations.- Monitor for and document all adverse events in clinical trials.
Paradoxical increase in bronchial secretions - Inability of very young children to effectively expectorate loosened mucus.[6]- Exercise caution when administering Bromhexine to children under 2 years of age.[7]- Ensure adequate hydration to help thin mucus.[2]- Closely monitor respiratory status, especially in infants and young children.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of Bromhexine in pediatric patients?

A1: While extensive pediatric-specific pharmacokinetic data is limited, available information suggests that Bromhexine is rapidly absorbed after oral administration.[5] It undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 20-27%.[5][8] The drug is highly protein-bound (around 95%) and is primarily excreted as metabolites in the urine.[5][8] The terminal elimination half-life in adults is reported to be between 6.6 and 31.4 hours, but this may vary in children due to developmental changes in drug metabolism and excretion.[5] Further pharmacokinetic studies in different pediatric age groups are necessary to establish precise parameters.

Pharmacokinetic Parameters of Bromhexine (Adult Data)

ParameterValueReference(s)
Bioavailability ~22-27% (oral)[5]
Time to Peak Plasma Concentration (Tmax) ~1 hour[5]
Plasma Protein Binding ~95%[5]
Metabolism Extensive hepatic first-pass metabolism[5][8]
Primary Metabolite Ambroxol[9]
Excretion ~85-90% via urine (as metabolites)[8][9]
Terminal Elimination Half-Life 6.6 - 31.4 hours[5]

Q2: How can we design a clinical trial to determine the optimal dose of Bromhexine in children?

A2: A dose-ranging study is a suitable design to determine the optimal pediatric dose. This typically involves multiple arms, each receiving a different dose of Bromhexine, alongside a placebo arm. Key considerations for the study design include:

  • Stratification by age groups: To account for developmental changes, participants should be stratified into relevant age brackets (e.g., 2-5 years, 6-11 years, and 12-17 years).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To understand the dose-exposure-response relationship.

  • Efficacy endpoints: Measurement of mucociliary clearance, changes in sputum viscosity, and clinical symptom scores.

  • Safety monitoring: Close monitoring for adverse events, particularly gastrointestinal side effects.

Q3: What are reliable methods for assessing the efficacy of Bromhexine in a pediatric clinical trial?

A3: Assessing the efficacy of a mucolytic agent in children requires objective and subjective measures. The saccharin (B28170) test is a simple, non-invasive method to measure nasal mucociliary clearance time and can be adapted for pediatric use.[10][11] Other methods include:

  • Sputum analysis: Assessing the viscosity and rheological properties of expectorated sputum.

  • Clinical scoring systems: Utilizing validated questionnaires to assess changes in cough frequency and severity, and ease of expectoration as reported by caregivers.

  • Pulmonary function tests: In older children who can cooperate, spirometry can be used to assess lung function.

Q4: What is the cellular mechanism of action of Bromhexine?

A4: Bromhexine's mucolytic effect is multifaceted. It acts on mucus-secreting cells in the respiratory tract to disrupt the structure of acid mucopolysaccharide fibers, leading to a less viscous mucus that is easier to expectorate.[8][12] It also stimulates serous glands to produce a more watery secretion, further thinning the mucus.[13][14] Additionally, Bromhexine enhances ciliary activity, which improves the transport of mucus out of the airways.[13][14] Recent studies have also identified that Bromhexine can inhibit the transmembrane protease serine 2 (TMPRSS2), which plays a role in the entry of certain viruses into host cells.[15][16]

Experimental Protocols

Protocol: Phase II Dose-Ranging Study of Bromhexine in Pediatric Patients with Productive Cough

1. Study Objective: To evaluate the efficacy, safety, and pharmacokinetics of three different doses of a pediatric oral solution of Bromhexine compared to placebo in children aged 2-12 years with a productive cough associated with a respiratory tract infection.

2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

3. Patient Population:

  • Inclusion Criteria: Male and female patients aged 2-12 years with a clinical diagnosis of an acute respiratory tract infection and a productive cough for ≤ 72 hours.

  • Exclusion Criteria: History of chronic respiratory disease (e.g., cystic fibrosis, asthma), known hypersensitivity to Bromhexine, or use of other mucolytic or cough-suppressant medications within 24 hours of randomization.

4. Treatment Arms:

  • Arm 1: Bromhexine Oral Solution - Low Dose (e.g., 0.5 mg/kg/day)

  • Arm 2: Bromhexine Oral Solution - Medium Dose (e.g., 1.0 mg/kg/day)

  • Arm 3: Bromhexine Oral Solution - High Dose (e.g., 1.5 mg/kg/day)

  • Arm 4: Placebo Oral Solution *All treatments administered orally three times a day for 7 days.

5. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in mucociliary clearance time as measured by the saccharin test on Day 7.

  • Secondary Endpoints:

    • Change from baseline in a validated cough severity score (caregiver-reported).

    • Change from baseline in sputum viscosity (for patients who can expectorate).

    • Pharmacokinetic profiling on Day 1 and Day 7 (sparse sampling).

6. Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Physical examinations at baseline and end of treatment.

  • Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of treatment.

7. Methodology for Saccharin Test:

  • A small particle of saccharin (approximately 1 mm in diameter) is placed on the anterior part of the inferior turbinate in one nostril.

  • The patient is instructed to remain seated, breathe normally, and avoid sniffing or blowing their nose.

  • The time taken for the patient to first perceive a sweet taste is recorded. This is the nasal mucociliary clearance time.

  • A normal clearance time is typically less than 20-24 minutes.[10]

Visualizations

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Baseline cluster_treatment Treatment Phase (7 Days) cluster_assessment Follow-up & Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 r1 Randomization s2->r1 b1 Baseline Assessments (Saccharin Test, Symptom Score) r1->b1 t1 Dose Group 1 (Low) b1->t1 t2 Dose Group 2 (Medium) b1->t2 t3 Dose Group 3 (High) b1->t3 t4 Placebo Group b1->t4 f1 End of Treatment Assessments (Day 7) t1->f1 t2->f1 t3->f1 t4->f1 a1 Data Analysis (Efficacy & Safety) f1->a1

Caption: Experimental workflow for a pediatric dose-ranging study of Bromhexine.

Signaling_Pathway cluster_mucus Mucus Regulation cluster_outcome Physiological Outcome cluster_tmprss2 Antiviral Action (Inhibition) Bromhexine Bromhexine MucusGland Mucus-Secreting Gland Bromhexine->MucusGland Disrupts Mucopolysaccharide Fibers SerousGland Serous Gland Bromhexine->SerousGland Stimulates Secretion Cilia Cilia Bromhexine->Cilia Enhances Activity TMPRSS2 TMPRSS2 Bromhexine->TMPRSS2 Inhibits ReducedViscosity Decreased Mucus Viscosity MucusGland->ReducedViscosity SerousGland->ReducedViscosity IncreasedClearance Increased Mucociliary Clearance Cilia->IncreasedClearance ReducedViscosity->IncreasedClearance ViralEntry Viral Entry TMPRSS2->ViralEntry

Caption: Signaling pathway of Bromhexine's mucolytic and potential antiviral actions.

References

Strategies to minimize Bromhexine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromhexine (B1221334). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Bromhexine during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Bromhexine degradation?

A1: Bromhexine degradation is primarily influenced by several factors, including:

  • pH: Bromhexine is susceptible to degradation in both acidic and basic conditions. Forced degradation studies have shown significant degradation when treated with 0.5 M HCl and 0.5 M NaOH.[1]

  • Oxidation: Oxidative stress, for instance from exposure to hydrogen peroxide, can lead to the formation of degradation products.

  • Light: Exposure to sunlight can cause the formation of impurities. One study noted that Bromhexine is particularly sensitive to sunlight.

  • Temperature: Elevated temperatures accelerate the degradation process. Crystalline Bromhexine is relatively stable, but aqueous solutions are more susceptible to heat-induced degradation.[2][3]

  • Humidity: High humidity can contribute to the degradation of solid dosage forms.

Q2: What are the known degradation products of Bromhexine?

A2: Several degradation products of Bromhexine have been identified through stability and stress studies. These include:

  • 3-cyclohexyl-6,8-dibromo-chinazoline-4-one

  • 3-cyclohexyl-6,8-dibromo-chinazoline

  • 3-amino-4,6-dibromo-benzaldehyde[2]

  • N-Methylcyclohexylamine[2]

  • Impurity E is a common degradant found in stability studies.[1][4]

  • Under oxidative stress, an N-oxide derivative can be formed.

Q3: What are the recommended storage conditions for Bromhexine?

A3: To ensure the stability of Bromhexine, the following storage conditions are recommended:

  • Crystalline Bromhexine: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is estimated to be stable for more than 10 years under normal storage conditions.[2]

  • Aqueous Solutions: Store at controlled room temperature, protected from light. Aqueous solutions are estimated to be stable for up to 5 years under normal conditions.[2] One study on a 1% w/v oral solution found it to be stable for at least 2 years at 25°C/60% RH and for 16 months at 40°C/75% RH when stored in amber glass bottles.[6][7][8]

Troubleshooting Guides

Issue 1: Unexpected degradation of Bromhexine in an aqueous formulation.

  • Possible Cause 1: Inappropriate pH of the formulation.

    • Troubleshooting Step: Measure the pH of your formulation. Bromhexine is most stable in the acidic pH range.[8] If the pH is neutral or alkaline, consider adjusting it with a suitable buffer.

  • Possible Cause 2: Presence of oxidizing agents.

    • Troubleshooting Step: Review the excipients in your formulation for any potential oxidizing agents. If present, consider replacing them with non-oxidizing alternatives.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting Step: Store the formulation in light-resistant containers, such as amber glass bottles.[6][7][8]

  • Possible Cause 4: Inadequate preservative system.

    • Troubleshooting Step: Ensure that the preservative system is effective in preventing microbial growth, which can alter the pH and composition of the formulation.

Issue 2: Crystalline Bromhexine shows signs of degradation.

  • Possible Cause 1: High humidity during storage.

    • Troubleshooting Step: Store the crystalline powder in a desiccator or a controlled humidity environment. Ensure the container is tightly sealed.

  • Possible Cause 2: Interaction with packaging material.

Data on Bromhexine Degradation

The following tables summarize quantitative data from various stability and forced degradation studies.

Table 1: Forced Degradation of Bromhexine Hydrochloride

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis0.5 M HCl2 hours60°C0.35 (as Impurity E)
Base Hydrolysis0.5 M NaOH2 hours60°C0.31 (as Impurity E)
Oxidative3.0% H₂O₂--Moderate to high
ThermalHeat-70°CModerate to high
PhotolyticUV light--Moderate to high

Data adapted from forced degradation studies.[1][10]

Table 2: Stability of 1% w/v Bromhexine HCl Oral Solution

Storage ConditionDuration (Months)Initial Assay (%)Final Assay (%)
25°C / 60% RH24100.096.3
40°C / 75% RH16100.090.0

Data from a stability study of a veterinary oral solution.[6][7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Bromhexine

This protocol outlines a general procedure for conducting a forced degradation study on Bromhexine to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of Bromhexine hydrochloride in a suitable solvent (e.g., methanol) at a concentration of approximately 500 µg/ml.[10]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux the solution for a specified period (e.g., 2 hours) at an elevated temperature (e.g., 60°C).[1][10] Cool, neutralize, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux under the same conditions as acid hydrolysis.[1][10] Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with 3.0% hydrogen peroxide at room temperature for a specified duration.[10] Dilute for analysis.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.[10] Cool and dilute for analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.[10] A control sample should be kept in the dark under the same conditions. Dilute for analysis.

  • Analysis: Analyze all the stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

Visualizations

Bromhexine_Degradation_Pathway cluster_stress Stress Factors cluster_products Degradation Products Bromhexine Bromhexine Product1 3-cyclohexyl-6,8-dibromo- chinazoline-4-one Bromhexine->Product1 Product2 3-cyclohexyl-6,8-dibromo- chinazoline Bromhexine->Product2 Product3 3-amino-4,6-dibromo- benzaldehyde Bromhexine->Product3 Product4 N-Methylcyclohexylamine Bromhexine->Product4 ImpurityE Impurity E Bromhexine->ImpurityE N_Oxide N-Oxide Bromhexine->N_Oxide Acid Acid (HCl) Acid->Bromhexine Base Base (NaOH) Base->Bromhexine Oxidation Oxidation (H2O2) Oxidation->Bromhexine Light Light (UV/Sunlight) Light->Bromhexine Heat Heat Heat->Bromhexine

Caption: Major degradation pathways of Bromhexine under various stress conditions.

Troubleshooting_Workflow Start Start: Bromhexine Degradation Observed Formulation_Type What is the formulation type? Start->Formulation_Type Aqueous Aqueous Solution Formulation_Type->Aqueous Aqueous Solid Solid Dosage Form Formulation_Type->Solid Solid Check_pH Check pH Aqueous->Check_pH Check_Humidity Check storage humidity Solid->Check_Humidity pH_Correct Is pH acidic? Check_pH->pH_Correct Adjust_pH Adjust pH to acidic range pH_Correct->Adjust_pH No Check_Excipients Review excipients for oxidants pH_Correct->Check_Excipients Yes Adjust_pH->Check_Excipients Protect_Light Use light-resistant packaging Check_Excipients->Protect_Light End End: Stability Improved Protect_Light->End Humidity_High Is humidity high? Check_Humidity->Humidity_High Control_Humidity Store in desiccator/low humidity Humidity_High->Control_Humidity Yes Check_Packaging Check packaging material Humidity_High->Check_Packaging No Control_Humidity->Check_Packaging Change_Packaging Consider alternative packaging (e.g., PET, PAN) Check_Packaging->Change_Packaging Change_Packaging->End

Caption: Troubleshooting workflow for investigating Bromhexine degradation.

References

Addressing matrix effects in bioanalytical assays for Bromhexine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bromhexine (B1221334). Our aim is to help you address common challenges, particularly those related to matrix effects in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Bromhexine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][3][4] In the bioanalysis of Bromhexine, endogenous components like phospholipids (B1166683) and proteins can interfere with the ionization process, leading to unreliable quantitative results.[4][5]

Q2: How can I evaluate the presence and extent of matrix effects in my Bromhexine assay?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Bromhexine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects.

  • Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[2] The response of Bromhexine in a neat solution is compared to its response when spiked into a blank, extracted matrix from multiple sources. The matrix factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized MF from at least six different matrix lots should not exceed 15%.

Q3: What are the common sample preparation techniques to minimize matrix effects for Bromhexine analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering Bromhexine. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples like plasma before LC-MS/MS analysis of Bromhexine.[5][6][7]

  • Liquid-Liquid Extraction (LLE): LLE is another common technique that separates Bromhexine from matrix components based on its solubility in immiscible liquid phases.

  • Protein Precipitation (PPT): While simpler and faster, PPT is generally less clean than SPE or LLE and may result in more significant matrix effects.

The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of Bromhexine.

Issue Potential Cause Recommended Solution
Low Bromhexine recovery Inefficient extraction: The chosen sample preparation protocol may not be optimal for your specific matrix.Optimize the extraction procedure: For LLE, adjust the pH of the sample and the choice of organic solvent. For SPE, experiment with different sorbents, wash solutions, and elution solvents. A detailed protocol for SPE is provided below.
Analyte binding: Bromhexine may bind to proteins or phospholipids in the matrix.Modify sample pre-treatment: Consider adding a protein precipitation step before LLE or SPE.
High variability in results (poor precision) Inconsistent matrix effects: The matrix composition can vary between different lots of biological samples, leading to variable ion suppression or enhancement.Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.
Poor chromatographic separation: Co-elution of interfering matrix components with Bromhexine.Optimize the LC method: Adjust the mobile phase composition, gradient, or switch to a different column to improve the separation of Bromhexine from matrix interferences.
Ion suppression (low signal intensity) Co-eluting phospholipids: These are common culprits for ion suppression in plasma samples.Improve sample cleanup: Employ a more rigorous sample preparation method like SPE. Phospholipid removal plates or cartridges can also be used.
High concentration of salts or other matrix components: These can suppress the ionization of Bromhexine.Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
Peak tailing or splitting Column contamination: Buildup of matrix components on the analytical column.Implement a column wash step: After each analytical run, wash the column with a strong solvent to remove contaminants.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like Bromhexine.Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for the pKa of Bromhexine to maintain a consistent ionization state.

Quantitative Data Summary

The following tables summarize recovery and matrix factor data for Bromhexine and its metabolites from a published study using solid-phase extraction (SPE) for sample preparation in human plasma.

Table 1: Extraction Recovery of Bromhexine and its Metabolites

AnalyteConcentration (ng/mL)Mean Recovery (%)
Bromhexine 0.3065.8
3.070.9
2763.1
E-4-HDMB 0.1064.4
1.068.4
9.060.5
E-3-HDMB 0.2063.5
2.057.0
1861.2
Internal Standard 5087.8

*E-4-HDMB: (E)-4-hydroxydemethylbromhexine, E-3-HDMB: (E)-3-hydroxydemethylbromhexine

Table 2: Matrix Factor of Bromhexine and its Metabolites

AnalyteConcentration (ng/mL)Matrix Factor Range (%)
Bromhexine 0.30 - 2789.9 - 96.7
E-4-HDMB 0.10 - 9.089.6 - 94.8
E-3-HDMB 0.20 - 1890.4 - 91.4
Internal Standard 50103

*E-4-HDMB: (E)-4-hydroxydemethylbromhexine, E-3-HDMB: (E)-3-hydroxydemethylbromhexine

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Bromhexine from Human Plasma

This protocol is a representative example for the extraction of Bromhexine from plasma samples. Optimization may be required for different matrices or analytical systems.

  • Condition the SPE Cartridge:

    • Add 1 mL of methanol (B129727) to a C18 SPE cartridge.

    • Allow the methanol to pass through the cartridge by gravity or with gentle vacuum.

    • Add 1 mL of deionized water to the cartridge and allow it to pass through. Do not let the cartridge dry out.

  • Sample Loading:

    • To 0.5 mL of plasma sample, add the internal standard solution.

    • Vortex mix for 30 seconds.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through slowly.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Bromhexine and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is Spike spe Solid-Phase Extraction (SPE) add_is->spe Load elute Elution spe->elute Wash & Elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Inject data Data Acquisition & Processing lcms->data

Caption: A typical experimental workflow for the bioanalysis of Bromhexine.

troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions issue Issue Inconsistent Results / Poor Sensitivity cause1 Matrix Effects (Ion Suppression/Enhancement) issue:f1->cause1 cause2 Inefficient Sample Cleanup issue:f1->cause2 cause3 Poor Chromatographic Separation issue:f1->cause3 sol1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) cause1->sol1 sol4 Dilute Sample cause1->sol4 sol2 Optimize Sample Preparation (e.g., SPE, LLE) cause2->sol2 sol3 Modify LC Method (Gradient, Column, Mobile Phase) cause3->sol3

Caption: Troubleshooting logic for addressing matrix effects in Bromhexine bioanalysis.

References

Technical Support Center: Refinement of Extraction Procedures for Bromhexine from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bromhexine (B1221334) from various tissue samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps when developing an extraction method for Bromhexine from tissue?

A1: The initial and most critical steps involve tissue homogenization and the selection of an appropriate extraction strategy. The complexity of the tissue matrix, which includes high levels of proteins and lipids, necessitates careful consideration of these factors to ensure efficient and clean extraction. It is crucial to begin with a robust homogenization technique to effectively disrupt the tissue and release the analyte. Following homogenization, the choice between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) will depend on the specific tissue type, the required level of cleanliness, and the analytical method to be used (e.g., LC-MS/MS).

Q2: Which homogenization techniques are most effective for different types of tissues when extracting Bromhexine?

A2: The choice of homogenization technique depends on the tissue's toughness and composition.

  • Soft Tissues (e.g., Liver, Brain, Kidney, Spleen): Mechanical homogenization using a bead beater is often effective.[1]

  • Tougher or More Fibrous Tissues (e.g., Lung, Heart): These tissues may require a combination of enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization with a bead beater to achieve complete disruption.[1]

  • Fatty Tissues (e.g., Adipose Tissue): Homogenization should be performed in a solvent mixture capable of solubilizing lipids, such as a 2:1 chloroform:methanol mixture.[2] Using a Bullet Blender™ with zirconium oxide beads is a suitable mechanical method for adipose tissue.[3]

Q3: What are the common challenges encountered during Bromhexine extraction from tissue samples?

A3: Common challenges include:

  • Matrix Effects: Co-extracted endogenous components from the tissue can suppress or enhance the ionization of Bromhexine in the mass spectrometer, leading to inaccurate quantification.[4]

  • Low Recovery: Bromhexine may bind to proteins and lipids in the tissue, leading to incomplete extraction and low recovery rates.

  • Poor Reproducibility: Inconsistent homogenization, phase separation in LLE, or incomplete elution in SPE can lead to variable results.

  • Analyte Stability: Bromhexine may be susceptible to degradation during sample processing, especially if the pH is not controlled.

Troubleshooting Guides

Issue 1: Low Recovery of Bromhexine
Possible Cause Troubleshooting Step
Incomplete tissue homogenization. Ensure the tissue is completely disrupted. For tougher tissues like lung or heart, consider a pre-treatment with enzymatic digestion before mechanical homogenization.[1] For fatty tissues, ensure the homogenization buffer effectively solubilizes lipids.[2]
Strong binding of Bromhexine to tissue proteins. During protein precipitation, use a sufficient volume of acidified organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to ensure complete protein denaturation and release of the drug.[5]
Inefficient liquid-liquid extraction. Optimize the pH of the aqueous phase. Since Bromhexine is a basic compound, adjusting the pH to be at least 2 units above its pKa will keep it in its neutral, more organic-soluble form. Increase the ratio of organic solvent to the aqueous sample; a 7:1 ratio is a good starting point.[6] Consider adding salt ("salting out") to the aqueous phase to decrease the solubility of Bromhexine and drive it into the organic phase.[6]
Incomplete elution in Solid-Phase Extraction (SPE). Ensure the elution solvent is strong enough to desorb Bromhexine from the sorbent. For a basic compound like Bromhexine on a reversed-phase sorbent, an acidified organic solvent is typically effective. Perform the elution with multiple smaller volumes of solvent instead of one large volume.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Co-elution of phospholipids (B1166683) and other matrix components. Refine the extraction method to improve cleanup. If using protein precipitation, consider a subsequent clean-up step like LLE or SPE. For LLE, a back-extraction step can improve selectivity.[6] For SPE, optimize the wash steps with a solvent that removes interferences without eluting Bromhexine.
Insufficient chromatographic separation. Modify the HPLC/UPLC gradient to better separate Bromhexine from co-eluting matrix components. Ensure the analytical column is appropriate for the analyte and matrix.
Ionization source contamination. Regularly clean the mass spectrometer's ion source to prevent the buildup of non-volatile matrix components.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent homogenization. Standardize the homogenization procedure, including the amount of tissue, volume of buffer, and duration and speed of homogenization.
Variable extraction efficiency. Ensure consistent and vigorous vortexing during LLE and complete mixing during protein precipitation. Use an automated liquid handler for precise solvent additions.
Inconsistent final extract volume. If an evaporation and reconstitution step is used, ensure the solvent is completely evaporated before reconstitution with a precise volume.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for Bromhexine extraction from plasma, which can serve as a starting point for optimizing tissue extraction protocols. Data specific to tissue matrices is limited in the literature.

Table 1: Recovery and Matrix Effect of Bromhexine in Plasma using Solid-Phase Extraction (SPE)

AnalyteRecovery (%)Matrix Factor (%)Reference
Bromhexine63.1 - 70.989.9 - 96.7[7][8]
Metabolite E-4-HDMB60.5 - 68.489.6 - 94.8[7][8]
Metabolite E-3-HDMB57.0 - 63.590.4 - 91.4[7][8]

Table 2: Precision and Accuracy of Bromhexine Quantification in Broiler Plasma (Protein Precipitation Method)

Spiked Concentration (ng/mL)Recovery Rate (%)Coefficient of Variation (%)Reference
198.5 ± 5.75.8[5]
5095.3 ± 4.95.1[5]
500102.4 ± 3.23.1[5]

Experimental Protocols

Protocol 1: Protein Precipitation for Bromhexine Extraction from Tissue Homogenate (Adapted from Plasma Protocol)

This protocol is a general guideline and should be optimized for each specific tissue type.

  • Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 4 volumes of ice-cold homogenization buffer (e.g., PBS or Tris buffer).

    • Homogenize the tissue using a suitable method (e.g., bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Protein Precipitation:

    • Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a microcentrifuge tube.

    • Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a known volume of the mobile phase used for LC-MS/MS analysis.

  • Final Centrifugation/Filtration:

    • Centrifuge the reconstituted sample to remove any remaining particulates before injection into the LC-MS/MS system. Alternatively, filter the sample through a 0.22 µm syringe filter.

Protocol 2: Liquid-Liquid Extraction for Bromhexine from Tissue Homogenate
  • Homogenization:

    • Follow the homogenization procedure as described in Protocol 1.

  • pH Adjustment:

    • To a known volume of tissue homogenate, add a basic solution (e.g., 1M NaOH) to adjust the pH to > 9 to ensure Bromhexine is in its neutral form.

  • Liquid-Liquid Extraction:

    • Add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) at a ratio of at least 5:1 (solvent:homogenate).

    • Vortex or shake vigorously for 5-10 minutes to ensure efficient partitioning of Bromhexine into the organic phase.

  • Phase Separation:

    • Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize homogenate Tissue Homogenate homogenize->homogenate ppt Protein Precipitation (e.g., Acetonitrile) homogenate->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) homogenate->lle spe Solid-Phase Extraction homogenate->spe cleanup Evaporation & Reconstitution ppt->cleanup lle->cleanup spe->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: General experimental workflow for Bromhexine extraction from tissue samples.

troubleshooting_logic start Start Analysis problem Poor Result? start->problem low_recovery Low Recovery? problem->low_recovery Yes end Good Result problem->end No high_matrix High Matrix Effects? low_recovery->high_matrix No check_homo Optimize Homogenization low_recovery->check_homo Yes check_ext Optimize Extraction (pH, Solvent, Ratio) low_recovery->check_ext check_elution Optimize SPE Elution low_recovery->check_elution poor_repro Poor Reproducibility? high_matrix->poor_repro No add_cleanup Add Cleanup Step (LLE or SPE) high_matrix->add_cleanup Yes optimize_chrom Optimize Chromatography high_matrix->optimize_chrom std_proc Standardize Procedures poor_repro->std_proc Yes poor_repro->end No check_homo->problem check_ext->problem check_elution->problem add_cleanup->problem optimize_chrom->problem std_proc->problem

Caption: Logical troubleshooting workflow for Bromhexine tissue extraction.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Bromhexine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of poorly soluble Bromhexine (B1221334) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of Bromhexine and its derivatives?

Bromhexine hydrochloride, a common derivative, is very slightly soluble in water, which can hinder its dissolution and subsequent absorption.[1] This poor solubility is a significant challenge in developing oral formulations with adequate bioavailability.[2] The rate of absorption and the extent of bioavailability for such hydrophobic drugs are often controlled by the rate of dissolution in gastrointestinal fluids.[1]

Q2: What are the primary methods to enhance the solubility of Bromhexine derivatives?

Several techniques have been successfully employed to improve the solubility and dissolution rate of Bromhexine and its derivatives. These include:

  • Inclusion Complexation: Using cyclodextrins, such as methylated β-cyclodextrin, to form inclusion complexes can significantly increase solubility and dissolution.[1][3][4][5]

  • Solid Dispersion: Dispersing the drug in a highly soluble solid hydrophilic matrix can enhance its dissolution.[6][7]

  • Nanosuspensions and Nanoemulsions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced solubility and dissolution rates.[8][9]

  • Liquisolid Compacts: This technique involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, free-flowing, and compressible powder.[10][11]

  • Multicomponent Crystals/Salt Formation: Creating salts or co-crystals with pharmaceutically acceptable coformers, such as fumaric acid, can improve solubility and stability.[2]

  • Prodrugs: Synthesizing amino acid prodrugs of Bromhexine has been shown to improve its solubility.[12]

Q3: How effective is inclusion complexation with cyclodextrins for Bromhexine hydrochloride?

Inclusion complexation with methylated β-cyclodextrin (MβCD) has demonstrated significant success. Studies have shown that the solubility of Bromhexine hydrochloride increases linearly with the concentration of MβCD.[1][5] This method can lead to a 50-fold increase in drug dissolution within the first 5 minutes compared to the pure drug.[1][4][5] The entire drug can be dissolved within 10 minutes when formulated as an inclusion complex.[1][4][5]

Q4: Can salt formation improve the solubility of Bromhexine?

Yes, forming a multicomponent crystal, such as a fumarate (B1241708) salt of Bromhexine, has been shown to be effective. The equilibrium solubility of the Bromhexine-fumarate salt in water was found to be more than 10-fold higher than that of Bromhexine base.[2]

Q5: What is the principle behind using nanosuspensions to improve solubility?

Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[13] The significant increase in the surface area of the drug particles upon size reduction leads to an enhanced dissolution rate.[8][13] For Bromhexine hydrochloride, nanosuspensions have been shown to increase both solubility and diffusion rate compared to the pure drug.[8]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Complexation during Inclusion Complexation with Cyclodextrins

Q: We are preparing Bromhexine hydrochloride-MβCD inclusion complexes using the co-evaporation method, but the dissolution enhancement is not as significant as reported in the literature. What could be the issue?

A: Several factors could contribute to this issue. Here's a step-by-step troubleshooting guide:

  • Verify Molar Ratio: Ensure that you are using the correct molar ratio of Bromhexine hydrochloride to MβCD. A 1:1 molar ratio has been reported to be effective.[1][4]

  • Solvent Selection and Removal: The choice of solvent and the efficiency of its removal are critical.

    • Inadequate Dissolution: Ensure both the drug and cyclodextrin (B1172386) are fully dissolved in the chosen solvent before evaporation.

    • Incomplete Solvent Removal: Residual solvent can interfere with the formation of a stable inclusion complex. Ensure complete drying under vacuum.

  • Characterization of the Complex: It is crucial to characterize the product to confirm complex formation.

    • Differential Scanning Calorimetry (DSC): The DSC thermogram of a successful complex should show the absence or a significant shift and broadening of the melting peak of the drug.[1]

    • X-ray Diffractometry (XRD): A reduction in the crystallinity of the drug, indicated by fewer and less intense peaks compared to the pure drug, suggests complex formation.[1]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the characteristic peaks of the drug in the spectrum of the complex can indicate interaction with the cyclodextrin.[1]

  • Dissolution Test Conditions:

    • Medium: Use a suitable dissolution medium as specified in protocols, such as simulated gastric fluid (pH 1.2).[1]

    • Agitation Speed: Ensure the paddle speed is appropriate (e.g., 50 rpm) to avoid coning or inadequate mixing.[1]

    • Floating Powder: The hydrophobic nature of the pure drug can cause it to float on the dissolution medium, preventing proper wetting.[1] The complex should disperse more readily.

Issue 2: Poor Flowability and Compressibility of Liquisolid Compacts

Q: We are formulating Bromhexine hydrochloride liquisolid compacts, but the resulting powder has poor flow properties and is difficult to compress into tablets. How can we resolve this?

A: The flowability and compressibility of liquisolid systems are highly dependent on the correct calculation and selection of the liquid and powder components.

  • Review the Mathematical Model: The preparation of liquisolid compacts relies on a mathematical model to calculate the required quantities of the carrier and coating materials.[10] Double-check your calculations for the liquid load factor.

  • Carrier and Coating Material Selection:

    • Carrier: Avicel PH 102 is a commonly used carrier material.[10]

    • Coating Material: Aerosil 200 is often used as the coating material to adsorb excess liquid and improve flowability.[10] Ensure you are using a suitable ratio of carrier to coating material.

  • Liquid Vehicle Selection: The non-volatile solvent used to dissolve or suspend the drug is crucial. Ensure it is a suitable solvent for Bromhexine hydrochloride and is used in the correct proportion.

  • Characterize the Powder Blend:

    • Angle of Repose: Measure the angle of repose to quantify the flowability of the powder.

    • Carr's Compressibility Index and Hausner's Ratio: These indices are excellent indicators of flowability and compressibility. Acceptable values should be targeted.[10]

  • Disintegrant: The inclusion of a disintegrant like Explotab can influence the properties of the final compact.[10] Evaluate its concentration.

Quantitative Data Summary

Table 1: Enhancement of Bromhexine Hydrochloride Solubility and Dissolution

TechniqueCarrier/MethodMolar Ratio/ConcentrationSolubility/Dissolution EnhancementReference
Inclusion Complexation Methylated β-cyclodextrin (MβCD)1:150-fold increase in dissolution within 5 mins compared to pure drug. Complete dissolution within 10 mins.[1][4][5]
Multicomponent Crystal Fumaric Acid1:1>10-fold increase in equilibrium solubility in water compared to Bromhexine base.[2]
Amino Acid Prodrug 2-N-L-alanyl-bromhexine HClN/AShowed maximum solubility and minimum partition coefficient among synthesized prodrugs.[12]
Nanosuspension Various polymersN/AIncreased solubility and diffusion rate compared to pure drug. 94.55% drug release at 12 hours for an optimized formulation.[8]

Experimental Protocols

Protocol 1: Preparation of Bromhexine Hydrochloride-MβCD Inclusion Complex (Co-evaporation Method)

This protocol is adapted from the methodology described in the cited literature.[1]

Materials:

  • Bromhexine hydrochloride

  • Methylated β-cyclodextrin (MβCD)

  • Suitable solvent (e.g., a mixture of methanol (B129727) and water)

Procedure:

  • Calculate the required amounts of Bromhexine hydrochloride and MβCD to achieve a 1:1 molar ratio.

  • Dissolve the calculated amount of Bromhexine hydrochloride and MβCD in the chosen solvent system with the aid of sonication or stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to ensure complete removal of the solvent.

  • The resulting product should be pulverized and sieved to obtain a uniform particle size.

  • Store the final inclusion complex in a desiccator until further analysis.

Protocol 2: Phase-Solubility Study

This protocol is based on the method described by Higuchi and Connors.[1]

Materials:

  • Bromhexine hydrochloride

  • Methylated β-cyclodextrin (MβCD)

  • Aqueous solution (e.g., distilled water or buffer)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of MβCD (e.g., 0, 3, 6, 9, 12, and 15 mM).[1]

  • Add an excess amount of Bromhexine hydrochloride to each solution.

  • Shake the suspensions in a thermostatically controlled water bath shaker at a constant temperature (e.g., 37 ± 0.5°C) until equilibrium is reached (typically 48 hours).[1]

  • After reaching equilibrium, withdraw samples and filter them through a 0.45 μm membrane filter to remove the undissolved drug.

  • Dilute the filtered samples appropriately.

  • Analyze the concentration of dissolved Bromhexine hydrochloride in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 245 nm.[1]

  • Plot the solubility of Bromhexine hydrochloride against the concentration of MβCD to determine the phase-solubility diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Characterization & Evaluation start Weigh Bromhexine HCl and MβCD (1:1 molar ratio) dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Pulverize and Sieve dry->mill product Inclusion Complex Powder mill->product dsc DSC product->dsc Confirm Complexation xrd XRD product->xrd Assess Crystallinity ftir FT-IR product->ftir Verify Interaction diss_study Dissolution Study product->diss_study Evaluate Performance logical_relationship cluster_approaches Solubility Enhancement Strategies cluster_physical Physical Techniques cluster_chemical Chemical Techniques problem Poor Aqueous Solubility of Bromhexine Derivative phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod solid_disp Solid Dispersion phys_mod->solid_disp complexation Inclusion Complexation (Cyclodextrins) phys_mod->complexation nanotech Nanotechnology (Nanosuspension) phys_mod->nanotech liquisolid Liquisolid Compacts phys_mod->liquisolid prodrug Prodrug Synthesis chem_mod->prodrug salt_form Salt/Co-crystal Formation chem_mod->salt_form

References

Technical Support Center: Mitigating Off-Target Effects of Bromhexine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the off-target effects of Bromhexine (B1221334) in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary activities and off-target effects of Bromhexine that I should be aware of in my cellular assays?

A1: Bromhexine is primarily known as a mucolytic agent and a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2).[1][2] However, in cellular assays, it can exhibit several off-target effects that may confound experimental results:

  • Cytotoxicity: At higher concentrations, Bromhexine can induce cell death. It is crucial to determine the cytotoxic profile of Bromhexine in your specific cell line to establish a non-toxic working concentration.

  • Antioxidant Activity: Bromhexine and its metabolite Ambroxol have been shown to be scavengers of superoxide (B77818) and hydroxyl radicals.[3] This antioxidant property can interfere with assays measuring oxidative stress or redox signaling.

  • Lipase (B570770) Inhibition: Bromhexine has been identified as an inhibitor of lipase, which could be a confounding factor in studies related to lipid metabolism.[4]

  • Assay Interference: As with many small molecules, Bromhexine has the potential to directly interfere with assay components, such as fluorescent or luminescent reporters.

Q2: I am observing unexpected cytotoxicity in my experiments with Bromhexine. How can I determine an appropriate working concentration?

A2: It is essential to perform a dose-response cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of Bromhexine in your specific cell line. This will allow you to select a sub-toxic concentration for your experiments. A common method is the Neutral Red uptake assay, which assesses cell viability.

Q3: My results from a fluorescence-based assay are inconsistent when using Bromhexine. What could be the cause and how can I troubleshoot this?

A3: Inconsistent results in fluorescence-based assays can be due to the intrinsic properties of Bromhexine. Here’s how to troubleshoot:

  • Autofluorescence: Bromhexine may be autofluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.

  • Fluorescence Quenching: Bromhexine might absorb the excitation or emission light of your fluorophore, leading to a false negative signal.

To address this, you should run a "compound-only" control containing Bromhexine in cell-free media to measure its intrinsic fluorescence or quenching properties. If interference is confirmed, consider using a fluorophore with different spectral properties or an alternative, non-fluorescence-based assay.

Q4: I suspect Bromhexine's antioxidant properties are affecting my results in an oxidative stress assay. How can I confirm and mitigate this?

A4: To confirm if Bromhexine's antioxidant activity is influencing your results, you can perform a cellular antioxidant activity (CAA) assay. This will quantify the antioxidant potential of Bromhexine in your cell model. To mitigate this effect, you can:

  • Include a known antioxidant as a positive control in your experiments for comparison.

  • Use a cell-free assay to determine the direct radical scavenging activity of Bromhexine.

  • If studying a specific pathway, consider using a cell line where the antioxidant response pathway is knocked out or inhibited to isolate the effects of Bromhexine.

Q5: How can I be sure that the observed effect of Bromhexine is on my target of interest and not an off-target effect?

A5: To distinguish between on-target and off-target effects, consider the following control experiments:

  • Target Knockout/Knockdown Cells: If available, use a cell line where your target of interest is knocked out or knocked down. If the effect of Bromhexine persists in these cells, it is likely an off-target effect.

  • Active Site Mutants: If your target is an enzyme, use a cell line expressing a catalytically inactive mutant.

  • Orthogonal Assays: Use a different assay that measures the same biological endpoint but through a different mechanism to confirm your findings.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the off-target effects of Bromhexine.

Parameter Cell Line Value Assay Method
Cytotoxicity (IC50) Caco-276.52 µMNeutral Red Uptake
Lipase Inhibition (IC50) Pancreatic Lipase0.049 mMEnzyme Kinetics Assay[4]
TMPRSS2 Inhibition (IC50) In vitro0.75 µMBiochemical Screen[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Bromhexine using the Neutral Red Uptake Assay

This protocol is adapted from a study on the in vitro effects of Bromhexine.

1. Cell Seeding:

  • Seed cells (e.g., Caco-2) at a density of 5 x 10⁴ cells/well in a 96-well plate.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Bromhexine hydrochloride in culture medium (e.g., 0.75 – 200 µM).
  • Remove the old medium from the cells and add the Bromhexine dilutions.
  • Include a vehicle control (e.g., medium with DMSO) and a positive control for cytotoxicity (e.g., 1% DMSO).
  • Incubate for 48 hours.

3. Neutral Red Staining:

  • Wash the cells once with PBS.
  • Incubate the cells for 3 hours with a serum-free medium containing 50 µmol/L Neutral Red.
  • Wash the cells twice with PBS containing Ca²⁺.

4. Dye Extraction and Measurement:

  • Add 0.1 mL of 1% acetic acid in 50% ethanol (B145695) to each well to extract the dye.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the dose-response curve and determine the IC50 value.

Protocol 2: Assessing Assay Interference in a Luciferase Reporter Assay

This protocol helps determine if Bromhexine directly inhibits the luciferase enzyme.

1. Reagent Preparation:

  • Prepare a cell lysate from cells expressing the luciferase reporter (e.g., NanoLuc®).
  • Prepare a serial dilution of Bromhexine (e.g., 3 nM to 10 µM).
  • Use a known luciferase inhibitor (e.g., Isradipine) as a positive control.

2. Assay Procedure:

  • In a 384-well white plate, add the Bromhexine dilutions to the wells.
  • Add 40 µL of the cell lysate to each well.
  • Incubate the plate at 26°C for 1 hour.
  • Add 40 µL of the luciferase substrate (e.g., Nano-Glo® Luciferase Assay Reagent) to each well.
  • Incubate for 10 minutes at room temperature.

3. Measurement and Analysis:

  • Measure the luminescence using a plate reader.
  • Normalize the data to the vehicle control and the positive control.
  • A decrease in luminescence in the presence of Bromhexine indicates direct inhibition of the luciferase enzyme.[5]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol, adapted from established methods, measures the antioxidant capacity of Bromhexine within a cellular context.[6][7][8][9][10]

1. Cell Seeding:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.
  • Incubate for 24 hours to allow cells to reach confluency.

2. Cell Treatment:

  • Wash the cells once with PBS.
  • Treat the cells with medium containing various concentrations of Bromhexine and 25 µM DCFH-DA.
  • Include a quercetin (B1663063) standard curve and a control with only DCFH-DA and the radical initiator.
  • Incubate for 1 hour at 37°C.

3. Induction of Oxidative Stress:

  • Wash the cells with PBS.
  • Add 600 µM ABAP solution to all wells except for the blank wells.

4. Fluorescence Measurement:

  • Immediately measure fluorescence kinetically every 5 minutes for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).

5. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.
  • Determine the CAA value of Bromhexine, often expressed as quercetin equivalents.

Visualizing Pathways and Workflows

Signaling Pathways

Bromhexine_TMPRSS2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Virus Virus ACE2 ACE2 Virus->ACE2 Binds Viral Entry Viral Entry ACE2->Viral Entry TMPRSS2 TMPRSS2 TMPRSS2->Virus Primes S-protein Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibits

Caption: Bromhexine's primary on-target mechanism: Inhibition of TMPRSS2 to block viral entry.

Bromhexine_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular Damage Oxidative Stress & Cellular Damage ROS->Cellular Damage Causes Bromhexine Bromhexine Neutralization ROS Scavenging Bromhexine->Neutralization Neutralization->ROS Reduces

Caption: Off-target antioxidant effect of Bromhexine, which can scavenge reactive oxygen species.

Experimental Workflows

Troubleshooting_Workflow A Unexpected Result in Cellular Assay with Bromhexine B Is it a viability assay? A->B C Perform Dose-Response Cytotoxicity Assay (e.g., Neutral Red) B->C Yes D Is it a fluorescence/luminescence assay? B->D No H Determine Non-Toxic Working Concentration C->H E Run Compound-Only Control (Cell-Free) D->E Yes F Is it an oxidative stress assay? D->F No I Correct for Background/ Use Alternative Assay E->I G Perform Cellular Antioxidant Activity (CAA) Assay F->G Yes K Consider Other Off-Target Effects (e.g., Lipase Inhibition) F->K No J Quantify Antioxidant Effect/ Include Proper Controls G->J

Caption: A logical workflow for troubleshooting unexpected results in cellular assays involving Bromhexine.

References

Technical Support Center: Bromhexine Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the adjustment of bromhexine (B1221334) dosage in patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of excretion for bromhexine and its metabolites?

Bromhexine hydrochloride is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[1][2] Approximately 85% to 90% of a dose is excreted in the urine, primarily as metabolites.[1] One of the main active metabolites of bromhexine is ambroxol (B1667023).[2][3][4] Due to its significant renal clearance, there is a potential for accumulation of bromhexine and its metabolites in patients with impaired kidney function.[5]

Q2: Are there specific guidelines for bromhexine dosage adjustment in patients with renal impairment?

Currently, there is a lack of specific pharmacokinetic data for bromhexine in patients with renal insufficiency.[3][6] Therefore, official guidelines for dosage adjustments are not well-established. The general recommendation is to use bromhexine with caution in patients with severe renal impairment.[1][2][3][7][8] In such cases, dose reduction or extension of the dosing interval should be considered.[5]

Q3: Can the dosage adjustments for ambroxol be used as a proxy for bromhexine?

Ambroxol is a primary active metabolite of bromhexine.[2][3][4] Given the limited data on bromhexine in renal impairment, the dosage adjustment guidelines for ambroxol in patients with impaired renal function can serve as a useful reference. It is suggested that for patients with severe renal impairment (Creatinine Clearance <30 mL/min), the dosage of ambroxol should be reduced by 50% or the dosing interval should be extended.[9]

Q4: What are the potential consequences of not adjusting bromhexine dosage in renal impairment?

In patients with severe renal insufficiency, the clearance of bromhexine and its metabolites may be reduced.[1][2] This can lead to the accumulation of the drug and its metabolites in the body, potentially increasing the risk of adverse effects.[5]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of bromhexine or its metabolites in a preclinical study with a renal impairment model.

  • Verify Renal Function: Confirm the degree of renal impairment in the animal model by measuring key indicators such as serum creatinine (B1669602) and creatinine clearance (CrCl).

  • Review Dosing Protocol: Ensure the dosage was adjusted based on the severity of renal impairment. For severe impairment, a dose reduction of up to 50% may be necessary.[9]

  • Analyze Metabolite Profile: Determine the plasma concentrations of both the parent drug (bromhexine) and its major metabolites (e.g., ambroxol) to understand the accumulation pattern.

  • Consult Pharmacokinetic Models: Utilize available pharmacokinetic data to model the expected drug exposure in renal impairment and compare it with the observed results.

Data Presentation

Table 1: Pharmacokinetic Parameters of Bromhexine

ParameterValueReference
Bioavailability ~20-27%[1][10]
Time to Peak Plasma Concentration ~1 hour[2][10]
Plasma Protein Binding 95% (unchanged drug)[10]
Metabolism Extensive first-pass in the liver[1][6]
Primary Route of Excretion Renal (~85-90% as metabolites)[1]
Terminal Elimination Half-life 6.6 - 31.4 hours (single dose)[6][10]

Table 2: Suggested Dosage Adjustment for Ambroxol (Bromhexine Metabolite) in Renal Impairment

Creatinine Clearance (CrCl)Recommended Dosage AdjustmentReference
30-60 mL/min (Mild to Moderate)Standard dosing with careful monitoring.[9]
<30 mL/min (Severe)Reduce dose by 50% or extend dosing interval.[9]

Experimental Protocols

Protocol: Determination of Bromhexine Concentration in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the analysis of bromhexine in plasma samples. Specific parameters may require optimization based on the laboratory equipment and conditions.

  • Sample Preparation (Solid Phase Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Perform solid-phase extraction using a C18 cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute bromhexine and the internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized (e.g., phosphate buffer (pH 3.0):acetonitrile 70:30 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector at a wavelength of 270 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Quantification:

    • Generate a calibration curve using standard solutions of bromhexine of known concentrations.

    • Calculate the concentration of bromhexine in the plasma samples by comparing the peak area ratios of bromhexine to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute Bromhexine wash->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute inject Inject Sample (20 µL) dry_reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (270 nm) separation->detection quantification Quantify Bromhexine Concentration detection->quantification calibration Generate Calibration Curve calibration->quantification

Caption: Experimental workflow for determining bromhexine concentration in plasma.

mucolytic_action cluster_mucus Mucus Structure cluster_effect Mucolytic Effect bromhexine Bromhexine disruption Disruption of Fibers bromhexine->disruption Depolymerizes stimulation Stimulation of Secretion bromhexine->stimulation Stimulates mucopolysaccharide Mucopolysaccharide Fibers (High Viscosity) mucopolysaccharide->disruption serous_glands Serous Glands serous_glands->stimulation reduced_viscosity Reduced Mucus Viscosity (Easier Expectoration) disruption->reduced_viscosity stimulation->reduced_viscosity

Caption: Mechanism of bromhexine's mucolytic action.

tmprss2_inhibition cluster_virus_entry Viral Entry Pathway (e.g., SARS-CoV-2) s_protein Viral Spike (S) Protein binding Binding s_protein->binding ace2 Host Cell ACE2 Receptor ace2->binding tmprss2 Host Cell TMPRSS2 Protease cleavage S Protein Cleavage/ Priming tmprss2->cleavage binding->cleavage fusion Membrane Fusion & Viral Entry cleavage->fusion bromhexine Bromhexine inhibition Inhibition bromhexine->inhibition inhibition->tmprss2

Caption: Inhibition of the TMPRSS2 signaling pathway by bromhexine.

References

Validation & Comparative

Comparative Efficacy of Bromhexine and Ambroxol in Chronic Bronchitis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Bromhexine (B1221334) and its active metabolite, Ambroxol (B1667023), in the management of chronic bronchitis. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in respiratory medicine.

Executive Summary

Chronic bronchitis is characterized by excessive mucus production and impaired mucociliary clearance. Both Bromhexine and Ambroxol are widely used mucoactive agents aimed at alleviating these symptoms. Ambroxol, the N-desmethyl metabolite of Bromhexine, is pharmacologically the more active compound. Clinical evidence suggests that while both agents facilitate expectoration, Ambroxol demonstrates superior efficacy in improving lung function parameters in patients with chronic obstructive bronchitis. Ambroxol's multifaceted mechanism of action, encompassing secretolytic, anti-inflammatory, and antioxidant properties, along with its ability to stimulate surfactant production, likely contributes to its enhanced therapeutic profile.

Comparative Efficacy: Quantitative Data

The following table summarizes the key quantitative findings from a head-to-head clinical trial comparing the efficacy of Bromhexine and Ambroxol in patients with chronic obstructive bronchitis.

Efficacy ParameterBromhexineAmbroxolSource
Change in Mean Bronchial Flow Resistance No significant change25% reduction[1]
Change in Forced Expiratory Volume (FEV1) No significant change14% improvement[1]
Patient-Reported Ease of Expectoration Facilitated expectorationFacilitated expectoration[1]

Experimental Protocols

Clinical Trial: Wiessmann & Niemeyer (1978)

A double-blind, randomized controlled trial was conducted to compare the clinical efficacy of Bromhexine and Ambroxol in patients with chronic obstructive bronchitis.[1]

  • Patient Population: 30 patients diagnosed with chronic obstructive bronchitis.[1]

  • Treatment Arms:

    • Bromhexine: 36 mg/day[1]

    • Ambroxol: 45 mg/day[1]

  • Duration: 4 weeks[1]

  • Primary Outcome Measures:

    • Mean bronchial flow resistance[1]

    • Forced expiratory volume (FEV1)[1]

    • Static lung volumes[1]

    • Arterial blood gases[1]

  • Secondary Outcome Measures: Clinical and laboratory results, patient-reported facilitation of expectoration.[1]

Mechanism of Action and Signaling Pathways

Bromhexine is a prodrug that undergoes hepatic metabolism to its active metabolite, Ambroxol.[2] Ambroxol exerts its therapeutic effects through multiple mechanisms.

Metabolic Activation of Bromhexine to Ambroxol

The metabolic conversion of Bromhexine to Ambroxol is a critical step for its pharmacological activity. This process primarily involves N-dealkylation and hydroxylation in the liver.[3]

G Bromhexine Bromhexine (Administered Prodrug) Liver Hepatic Metabolism (N-dealkylation & Hydroxylation) Bromhexine->Liver First-Pass Metabolism Ambroxol Ambroxol (Active Metabolite) Liver->Ambroxol Conversion

Metabolic conversion of Bromhexine to its active metabolite, Ambroxol.
Ambroxol's Multifaceted Mechanism of Action

Ambroxol's efficacy in chronic bronchitis stems from its secretolytic, anti-inflammatory, and surfactant-stimulating properties.[2][4][5] A key signaling pathway involved in its anti-inflammatory and mucus-regulating effects is the inhibition of the extracellular signal-regulated kinase 1/2 (Erk1/2) pathway.

G cluster_0 Ambroxol's Cellular Effects cluster_1 Downstream Consequences Ambroxol Ambroxol Erk_Inhibition Inhibition of Erk1/2 Signaling Pathway Ambroxol->Erk_Inhibition Surfactant Increased Surfactant Production Ambroxol->Surfactant Mucus_Production Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Erk_Inhibition->Mucus_Production Inflammation Reduced Airway Inflammation Mucus_Production->Inflammation Mucociliary_Clearance Improved Mucociliary Clearance Surfactant->Mucociliary_Clearance

Ambroxol's mechanism of action, including Erk1/2 inhibition.

Conclusion

The available evidence indicates that Ambroxol is not only the active metabolite of Bromhexine but also a more potent therapeutic agent for chronic bronchitis. Its superior clinical efficacy, particularly in improving lung function, is supported by its multifaceted mechanism of action that extends beyond simple mucolysis to include anti-inflammatory effects and stimulation of pulmonary surfactant. For drug development professionals, these findings suggest that focusing on Ambroxol and its downstream pathways may yield more effective therapies for chronic inflammatory airway diseases. Further research should continue to elucidate the detailed molecular interactions of Ambroxol to identify new therapeutic targets.

References

Head-to-Head Clinical Trial of Bromhexine versus N-acetylcysteine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of Bromhexine (B1221334) and N-acetylcysteine (NAC), focusing on available head-to-head clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of respiratory therapeutics.

Executive Summary

Bromhexine and N-acetylcysteine are both widely utilized mucolytic agents in the management of respiratory disorders characterized by excessive or viscous mucus. While they share the broad therapeutic goal of improving mucus clearance, their mechanisms of action, and consequently their clinical profiles, exhibit notable differences. Direct head-to-head clinical trial data is limited, with a notable recent study conducted in the context of COVID-19 providing valuable comparative insights. This guide synthesizes the available evidence, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to facilitate an objective comparison.

Data Presentation: Head-to-Head Clinical Trial

A key head-to-head comparison was conducted in a double-blind, randomized clinical trial involving outpatients with mild to moderate COVID-19.[1][2] This study provides the most direct comparative data available.

Table 1: Efficacy of Bromhexine vs. N-acetylcysteine in Outpatients with COVID-19 [1][2]

Outcome MeasureBromhexine Group (n=75)N-acetylcysteine Group (n=75)Control Group (Standard Care) (n=75)
Hospitalization Rate 8%14.66%28%
Mortality Rate 0%0%9.33%
Increase in Oxygen Saturation 1.19%1.33%Not Reported

Experimental Protocols

Double-Blind Randomized Clinical Trial in Outpatients with COVID-19

This study aimed to evaluate the efficacy of Bromhexine and N-acetylcysteine compared to standard care in preventing hospitalization of outpatients with COVID-19.

  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 225 symptomatic, PCR-confirmed COVID-19 outpatients with oxygen saturation above 92%.

  • Intervention Groups:

    • Group A (N-acetylcysteine): Received NAC. The specific dosage was not detailed in the abstract.

    • Group B (Bromhexine): Received Bromhexine. The specific dosage was not detailed in the abstract. A common adult dosage for respiratory infections is 8 mg three times daily.[3][4]

    • Group C (Control): Received standard care.

  • Standard of Care (for mild to moderate COVID-19 in outpatients, 2022): Generally consisted of supportive care, including rest, hydration, and over-the-counter medications for symptom relief (e.g., acetaminophen (B1664979) or ibuprofen).[5] For patients at high risk of progression, antiviral treatments like Paxlovid or remdesivir (B604916) were recommended.[6]

  • Follow-up: Patients were followed up on the 7th and 14th days to monitor oxygen levels and symptoms. Hospitalization and mortality rates were evaluated after one month.

Typical Dosing in Other Respiratory Conditions
  • Bromhexine: For respiratory tract disorders, a common oral dosage for adults is 8 mg taken three times daily.[3][4][7] This can be increased to 16 mg three times daily in some cases.[4][8]

  • N-acetylcysteine: For chronic bronchitis and COPD, oral dosages typically range from 600 mg to 1200 mg per day, often administered as 600 mg twice daily.[9][10]

Mechanisms of Action and Signaling Pathways

N-acetylcysteine (NAC)

N-acetylcysteine possesses a multi-faceted mechanism of action, functioning as a mucolytic, antioxidant, and anti-inflammatory agent.

  • Mucolytic Action: The primary mucolytic effect of NAC is attributed to its free sulfhydryl group, which cleaves the disulfide bonds in mucus glycoproteins, thereby reducing mucus viscosity.[11]

  • Antioxidant and Anti-inflammatory Action: NAC serves as a precursor to L-cysteine and subsequently glutathione (B108866), a major endogenous antioxidant. By replenishing glutathione stores, NAC helps to mitigate oxidative stress. Furthermore, NAC can inhibit the pro-inflammatory NF-κB signaling pathway.

NAC_Mechanism NAC N-acetylcysteine Mucus Mucus Glycoproteins (with Disulfide Bonds) NAC->Mucus Breaks Disulfide Bonds Cysteine L-cysteine NAC->Cysteine Metabolized to NFkB NF-κB Pathway (Pro-inflammatory) NAC->NFkB Inhibits Reduced_Mucus Less Viscous Mucus Mucus->Reduced_Mucus GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Precursor for ROS Reactive Oxygen Species (ROS) (Oxidative Stress) GSH->ROS Neutralizes ROS->NFkB Activates Inflammation Reduced Inflammation NFkB->Inflammation

Bromhexine

Bromhexine's primary mechanism is centered on altering the composition and viscosity of mucus.

  • Secretolytic Action: Bromhexine stimulates the serous glands of the respiratory tract, increasing the production of serous (watery) mucus. This dilutes the thicker, more viscous mucus, making it easier to expectorate.[11] It is also suggested to act on mucus-secreting cells to disrupt the structure of acid mucopolysaccharide fibers.

  • Secretomotor Action: Bromhexine may also enhance mucociliary clearance by increasing ciliary activity.

Bromhexine_Mechanism Bromhexine Bromhexine Serous_Glands Serous Glands in Respiratory Tract Bromhexine->Serous_Glands Stimulates Cilia Cilia Bromhexine->Cilia Enhances Activity Serous_Mucus Increased Serous (Watery) Mucus Production Serous_Glands->Serous_Mucus Thinner_Mucus Less Viscous Mucus Serous_Mucus->Thinner_Mucus Dilutes Viscous_Mucus Thick, Viscous Mucus Viscous_Mucus->Thinner_Mucus Mucociliary_Clearance Enhanced Mucociliary Clearance Cilia->Mucociliary_Clearance

Experimental Workflow: Comparative Clinical Trial

The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing Bromhexine and N-acetylcysteine.

H2H_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms Patient_Population Eligible Patient Population (e.g., Respiratory Tract Infection) Informed_Consent Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment (Symptoms, O2 Saturation, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Bromhexine_Arm Bromhexine + Standard Care Randomization->Bromhexine_Arm NAC_Arm N-acetylcysteine + Standard Care Randomization->NAC_Arm Control_Arm Placebo + Standard Care Randomization->Control_Arm Follow_Up Follow-up Assessments (e.g., Days 7, 14, 30) Bromhexine_Arm->Follow_Up NAC_Arm->Follow_Up Control_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Conclusion

Based on the available head-to-head clinical trial data in outpatients with COVID-19, both Bromhexine and N-acetylcysteine demonstrated favorable outcomes compared to standard care alone, including reduced hospitalization and zero mortality.[1][2] Bromhexine showed a numerically lower hospitalization rate than N-acetylcysteine in this study.

The distinct mechanisms of action of the two agents suggest they may be suitable for different clinical scenarios. N-acetylcysteine's direct mucolytic and antioxidant properties may be particularly beneficial in conditions with thick, tenacious mucus and significant oxidative stress. Bromhexine's secretolytic action, which increases the volume of serous mucus, may be advantageous in facilitating the clearance of mucus of varying viscosity.

It is crucial to note the limitations of the current evidence. The direct comparative data is from a single study in a specific disease context (COVID-19). Further head-to-head trials in other respiratory conditions, such as chronic bronchitis and COPD, are warranted to provide a more comprehensive understanding of the comparative efficacy and optimal clinical positioning of these two important mucolytic agents. The lack of a publicly available, full-text, head-to-head clinical trial of Bromhexine versus N-acetylcysteine for chronic bronchitis, despite a 1985 publication in Danish, highlights a significant evidence gap.[12] Future research should aim to address this gap to better guide clinical practice and drug development.

References

A Comparative Guide to Analytical Methods for the Determination of Bromhexine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Bromhexine (B1221334), a widely used mucolytic agent. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a cross-validation perspective by summarizing key performance data from different validated methods, offering detailed experimental protocols, and illustrating a general workflow for method validation.

Quantitative Performance Comparison

The following table summarizes the validation parameters of different analytical methods for Bromhexine determination, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The data has been compiled from various studies to provide a comparative overview.

Parameter HPLC Method 1 HPLC Method 2 HPTLC Method UV-Spectrophotometry (First Order Derivative) UV-Spectrophotometry (Ion-Pair Extraction)
Stationary Phase/System ODS C8 ColumnWaters C18 ColumnSilica (B1680970) Gel 60 F254 Plates0.1 N Hydrochloric AcidChloroform (extraction)
Mobile Phase/Solvent Phosphate (B84403) Buffer (pH 3):Acetonitrile (B52724) (70:30 v/v)[1]Methanol (B129727):Acetonitrile:0.1% Orthophosphoric Acid (75:24:1 v/v/v)[2]n-Butyl acetate:Methanol:Glacial Acetic Acid:Water (5:2.5:2.5:1 v/v/v/v)0.1 N Hydrochloric AcidNot Applicable
Detection Wavelength (λmax) 270 nm[1]226 nm[2]246 nm240 nm (ZCP for Salbutamol)420 nm (with Tropaeolin oo)[3]
Linearity Range 15 - 55 µg/mL[1]10 - 60 µg/mL[2]20 - 120 ng/band[4]2 - 14 µg/mL2.0 - 10 µg/mL[3]
Correlation Coefficient (r²) Not Specified0.999[2]Not Specified0.9995Not Specified
Mean Recovery (%) Not Specified~99%[2]96.81%[4]100.17%>99%
Precision (%RSD) < 2%Low %RSD reported[2]Not SpecifiedNot Specified< 2%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of Bromhexine in bulk and tablet dosage forms.[1]

  • Chromatographic System:

    • Column: ODS C8 (250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3) and acetonitrile in a 70:30 v/v ratio.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at 270 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Run Time: Approximately 20 minutes. The retention time for Bromhexine is approximately 15.50 minutes.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of Bromhexine in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 15-55 µg/mL).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Bromhexine and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the determination of Bromhexine hydrochloride in human plasma.[4]

  • Chromatographic System:

    • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (10 cm x 10 cm).

    • Mobile Phase: A mixture of n-Butyl acetate, Methanol, Glacial Acetic Acid, and Water in a ratio of 5:2.5:2.5:1 (v/v/v/v).

    • Chamber Saturation: 15 minutes.[4]

    • Migration Distance: 80 mm.[4]

    • Detection: Densitometric scanning at 246 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of Bromhexine hydrochloride in methanol (e.g., 1 mg/mL).[4]

    • Prepare working solutions by appropriate dilution to cover the range of 20-120 ng/band.[4]

  • Sample Preparation (Human Plasma):

    • To 2 mL of plasma, add a known amount of internal standard and 3 mL of acetonitrile for protein precipitation.[4]

    • Vortex the mixture for 5 minutes and then centrifuge at 2500 rpm for 10 minutes.[4]

    • Apply 25 µL of the supernatant onto the TLC plate as a band.[4]

UV-Visible Spectrophotometry (First Order Derivative) Method

This method is used for the simultaneous estimation of Bromhexine hydrochloride and Salbutamol sulphate.[5]

  • Instrument: UV-Visible Spectrophotometer with software capable of derivative spectroscopy.[5]

  • Solvent (Diluent): 0.1 N Hydrochloric Acid.[5]

  • Analytical Wavelengths:

    • For Bromhexine hydrochloride: 240 nm (the zero-crossing point of Salbutamol sulphate in the first derivative spectrum).[5]

    • For Salbutamol sulphate: 233 nm (the zero-crossing point of Bromhexine hydrochloride).[5]

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Bromhexine hydrochloride and Salbutamol sulphate in the diluent.

    • Prepare working standard solutions by appropriate dilution to fall within the linear range (2-14 µg/mL for Bromhexine).[5]

  • Procedure:

    • Scan the standard solutions of both drugs in the UV range (200-400 nm) to obtain their respective absorption spectra.

    • Convert the absorption spectra to the first derivative spectra.

    • Measure the absorbance value at the zero-crossing point of the interfering drug for the quantification of the drug of interest.

Logical Workflow and Visualization

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for the determination of a specific analyte like Bromhexine.

CrossValidationWorkflow cluster_dev Method Development & Optimization cluster_val Individual Method Validation (ICH Guidelines) start Define Analytical Problem & Objective lit_review Literature Review of Existing Methods (HPLC, HPTLC, UV-Vis, etc.) start->lit_review method_selection Select Candidate Methods for Cross-Validation lit_review->method_selection method_dev_A Method A (e.g., HPLC) Development method_selection->method_dev_A method_dev_B Method B (e.g., HPTLC) Development method_selection->method_dev_B method_dev_C Method C (e.g., UV-Vis) Development method_selection->method_dev_C validation_A Validate Method A (Linearity, Accuracy, Precision, etc.) method_dev_A->validation_A validation_B Validate Method B method_dev_B->validation_B validation_C Validate Method C method_dev_C->validation_C cross_val_exp Cross-Validation Experiment: Analyze Identical Batches of Samples with All Validated Methods validation_A->cross_val_exp validation_B->cross_val_exp validation_C->cross_val_exp data_analysis Comparative Data Analysis: Statistical Evaluation (e.g., t-test, F-test) of Results from Different Methods cross_val_exp->data_analysis method_comparison Compare Performance Metrics: Sensitivity, Cost, Time, Robustness data_analysis->method_comparison conclusion Conclusion & Recommendation of Optimal Method(s) method_comparison->conclusion

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of the Secretolytic Effects of Bromhexine and Guaifenesin

Author: BenchChem Technical Support Team. Date: December 2025

In the management of respiratory conditions characterized by the overproduction of viscous mucus, secretolytic agents play a crucial role in facilitating mucus clearance and alleviating associated symptoms. This guide provides a detailed comparison of two commonly used secretolytics, Bromhexine and Guaifenesin, with a focus on their mechanisms of action, secretolytic effects supported by experimental data, and the methodologies employed in these evaluations. This objective comparison is intended for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Mechanisms of Action

Bromhexine , a synthetic derivative of the vasicine (B45323) alkaloid from the Adhatoda vasica plant, is a potent mucolytic agent. Its primary mechanism involves the depolymerization of mucopolysaccharide fibers in mucus, leading to a reduction in its viscosity. Bromhexine also stimulates the secretion of serous fluid from bronchial glands, which further dilutes thick mucus. Additionally, it has been shown to enhance the activity of cilia, the hair-like structures that transport mucus out of the airways.

Guaifenesin is classified as an expectorant. Its mechanism is thought to be primarily mediated through a "gastro-pulmonary reflex." Ingestion of Guaifenesin stimulates gastric mucosa receptors, leading to a reflex action that increases the volume and reduces the viscosity of respiratory tract secretions. There is also evidence to suggest a direct action on the respiratory epithelium, although this pathway is less clearly defined.

Comparative Efficacy from Experimental Data

Direct comparative studies providing quantitative data on the secretolytic effects of Bromhexine and Guaifenesin are limited. However, available clinical trial data offers valuable insights into their relative performance.

Parameter Bromhexine Guaifenesin Study Details Citation
Sputum Viscosity No significant change observed compared to placebo.No significant change observed compared to placebo.Double-blind, cross-over trial in 34 patients with chronic asthma. Sputum viscosity was measured using the n.m.r. method.
Patient Preference (Mucolytic Effect) Significantly preferred by patients (p<0.001).Less preferred by patients.Same study as above. Patients' subjective assessment of the mucolytic effect.
Ventilatory Capacity (PEF, Airway Resistance) No significant improvement demonstrated.No significant improvement demonstrated.Same study as above. Objective measures of lung function.
Clinical State No significant improvement demonstrated.No significant improvement demonstrated.Same study as above. Overall clinical assessment by physicians.

A study comparing a combination therapy of Salbutamol, Bromhexine, and Guaifenesin (Group A) with combinations of Salbutamol and either Guaifenesin (Group B) or Bromhexine (Group C) in patients with productive cough found that Group A showed a significantly greater improvement in cough frequency and severity, as well as sputum characteristics. More patients in the triple combination group reported excellent efficacy (44.4%) compared to the double combination groups (14.6% for Group B and 13% for Group C). This suggests a potential synergistic effect when Bromhexine and Guaifenesin are used together.

Experimental Protocols

Clinical Trial: Comparison of Bromhexine and Guaifenesin in Chronic Asthma
  • Study Design: A double-blind, cross-over clinical trial was conducted with 34 patients suffering from chronic asthma and tenacious mucoid expectoration.

  • Treatment Protocol: Patients received oral treatment with Bromhexine, Guaifenesin, and a placebo for three consecutive 12-day periods, with 48-hour intervals free of the test drug between each period.

  • Efficacy Parameters:

    • Clinical State: Assessed by physicians.

    • Ventilatory Capacity: Measured by Peak Expiratory Flow (PEF) and airway resistance.

    • Sputum Viscosity: Determined using the nuclear magnetic resonance (n.m.r.) method, which measures the water phase viscosity.

    • Patient Preference: Subjective evaluation of the mucolytic effect by the patients.

In Vitro Assessment of Mucolytic/Expectorant Effects
  • Cell Culture: Primary human bronchial epithelial cells are cultured at an air-liquid interface to form a differentiated pseudostratified epithelium that mimics the in vivo airway, complete with mucus-secreting goblet cells and ciliated cells.

  • Treatment: The cultured cells are treated with the test compounds (e.g., Bromhexine or Guaifenesin) added to the basolateral medium to simulate systemic administration.

  • Analysis:

    • Mucin Production: Quantification of secreted mucins (e.g., MUC5AC) using techniques like ELISA.

    • Mucus Viscoelasticity: Measurement of the rheological properties of the secreted mucus using a rheometer.

    • Mucociliary Clearance: Assessment of the transport of fluorescent microspheres or other markers across the cell culture surface by ciliary action, often visualized and quantified using microscopy and image analysis software.

Signaling Pathways and Mechanisms of Action

Bromhexine's Mucolytic and Secretomotoric Action

The mechanism of Bromhexine involves a direct effect on the mucus structure and the secretory cells.

Bromhexine_Pathway Bromhexine Bromhexine Mucopolysaccharide_Fibers Mucopolysaccharide Fibers in Mucus Bromhexine->Mucopolysaccharide_Fibers Depolymerizes Serous_Glands Serous Glands Bromhexine->Serous_Glands Stimulates Cilia Cilia Bromhexine->Cilia Enhances Reduced_Viscosity Reduced Mucus Viscosity Mucopolysaccharide_Fibers->Reduced_Viscosity Increased_Serous_Secretion Increased Serous (Watery) Secretion Serous_Glands->Increased_Serous_Secretion Enhanced_Ciliary_Activity Enhanced Ciliary Activity Cilia->Enhanced_Ciliary_Activity Mucus_Clearance Improved Mucus Clearance Reduced_Viscosity->Mucus_Clearance Increased_Serous_Secretion->Mucus_Clearance Enhanced_Ciliary_Activity->Mucus_Clearance

Mechanism of Action of Bromhexine.
Guaifenesin's Expectorant Effect

Guaifenesin's primary proposed mechanism is an indirect reflex action, with a potential direct component.

Guaifenesin_Pathway Guaifenesin Guaifenesin (Oral Administration) Gastric_Mucosa Gastric Mucosa Guaifenesin->Gastric_Mucosa Stimulates Airway_Epithelium Airway Epithelium (Direct Effect - Proposed) Guaifenesin->Airway_Epithelium Vagal_Afferents Vagal Afferent Nerves Gastric_Mucosa->Vagal_Afferents Parasympathetic_Nervous_System Parasympathetic Nervous System Vagal_Afferents->Parasympathetic_Nervous_System Gastro-Pulmonary Reflex Respiratory_Glands Respiratory Glands Parasympathetic_Nervous_System->Respiratory_Glands Increased_Secretion Increased Volume of Airway Fluid Respiratory_Glands->Increased_Secretion Reduced_Viscosity Reduced Mucus Viscosity Increased_Secretion->Reduced_Viscosity Mucus_Clearance Improved Mucus Clearance Reduced_Viscosity->Mucus_Clearance Airway_Epithelium->Reduced_Viscosity

Proposed Mechanism of Action of Guaifenesin.
Experimental Workflow: Clinical Trial Comparison

The following diagram illustrates the workflow of a typical double-blind, cross-over clinical trial for comparing secretolytic agents.

Clinical_Trial_Workflow Start Patient Recruitment (Chronic Asthma with Tenacious Sputum) Randomization Randomization Start->Randomization Period1 Treatment Period 1 (12 days) (Drug A, B, or Placebo) Randomization->Period1 Washout1 Washout (48 hours) Period1->Washout1 Data_Collection Data Collection at each stage: - Sputum Viscosity (n.m.r.) - Ventilatory Capacity (PEF) - Clinical Assessment - Patient Preference Period1->Data_Collection Period2 Treatment Period 2 (12 days) (Remaining Treatments) Washout1->Period2 Washout2 Washout (48 hours) Period2->Washout2 Period2->Data_Collection Period3 Treatment Period 3 (12 days) (Final Treatment) Washout2->Period3 Period3->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Comparison Analysis->Results

Double-Blind, Cross-Over Clinical Trial Workflow.

Conclusion

Both Bromhexine and Guaifenesin are established secretolytic agents, but they operate through distinct mechanisms of action. Bromhexine acts as a true mucolytic, directly breaking down the structure of mucus and stimulating serous secretions. Guaifenesin, on the other hand, is primarily an expectorant that increases the volume and hydration of airway secretions, likely through a neural reflex.

The available direct comparative clinical data, although dated, suggests that while neither agent may produce significant changes in objective measures like sputum viscosity in chronic asthma patients, Bromhexine appears to have a more pronounced and subjectively preferred mucolytic effect. The superior performance of a combination therapy including both agents suggests that their different mechanisms may be complementary.

For drug development professionals, the choice between a mucolytic and an expectorant approach, or a combination thereof, will depend on the specific pathophysiology of the target respiratory disease. Further research with modern methodologies is warranted to provide a more definitive quantitative comparison of the secretolytic effects of Bromhexine and Guaifenesin.

In Vitro Antiviral Activity of Bromhexine and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antiviral activity of Bromhexine and its primary active metabolite, Ambroxol. The information presented is based on available experimental data, with a focus on quantitative measures of efficacy and cytotoxicity. Due to a scarcity of published in vitro antiviral data on other synthetic analogues of Bromhexine, this comparison is primarily focused on Bromhexine and Ambroxol.

Overview of Compounds

Bromhexine is a synthetic derivative of the alkaloid vasicine, obtained from the plant Adhatoda vasica. It is clinically used as a mucolytic agent. In the body, Bromhexine is metabolized to its more active form, Ambroxol. Both compounds have been investigated for their potential antiviral properties, particularly in the context of respiratory viruses.

Quantitative Comparison of Antiviral Activity

The following tables summarize the key in vitro efficacy and cytotoxicity data for Bromhexine and Ambroxol against various viruses.

Table 1: Antiviral Activity and Cytotoxicity against SARS-CoV-2

CompoundVirus Strain(s)Cell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
BromhexineSARS-CoV-2Vero E6IC50: ~21.72>30>1.38[1]
AmbroxolSARS-CoV-2Vero E6IC50: >30>30Not Determined[1]
BromhexineSARS-CoV-2 (Parental & P1 variant)Caco-2IC50: ~1Not ReportedNot Determined[2]

Table 2: Antiviral Activity and Cytotoxicity against Influenza and Rhinoviruses

CompoundVirus Strain(s)Cell LineCPE InhibitionCC50 (µM)Reference(s)
BromhexineInfluenza A/Hong Kong/68, Influenza A/Jena/8178/09, Rhinovirus A2, Rhinovirus B14MDCK, HeLa Ohio<50% at non-cytotoxic concentrations61.24[3][4]
AmbroxolInfluenza A/Hong Kong/68, Influenza A/Jena/8178/09, Rhinovirus A2, Rhinovirus B14MDCK, HeLa Ohio<50% at non-cytotoxic concentrations51.85[3][4]

CPE Inhibition: Cytopathic Effect Inhibition. An inhibition of <50% indicates low to no significant antiviral activity under the tested conditions.

Mechanism of Action: TMPRSS2 Inhibition

The primary proposed antiviral mechanism of Bromhexine against certain viruses, including SARS-CoV-2, is the inhibition of the host cell's Transmembrane Protease, Serine 2 (TMPRSS2).[5][6] This enzyme is crucial for the priming of the viral spike protein, a necessary step for viral entry into the host cell. By inhibiting TMPRSS2, Bromhexine can block the virus from entering and replicating within the host cells.[5][6]

TMPRSS2_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Spike_Protein Spike Protein ACE2 ACE2 Receptor Spike_Protein->ACE2 Binds Viral_Entry Viral Entry & Replication Spike_Protein->Viral_Entry Mediates TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike_Protein Cleaves/Activates Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibits

Mechanism of Bromhexine's Antiviral Action

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds on the host cells.

  • Cell Culture : Host cells (e.g., MDCK for influenza, HeLa Ohio for rhinovirus, Vero E6 or Caco-2 for SARS-CoV-2) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[1][3][4]

  • Compound Addition : The cells are treated with serial dilutions of Bromhexine or Ambroxol and incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).[1][3][4]

  • Viability Assessment : Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

  • Data Analysis : The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[1][3][4]

Antiviral Activity Assay (EC50/IC50 Determination)

The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined to measure the antiviral potency of the compounds.

  • Cell Culture and Infection : A confluent monolayer of host cells in 96-well plates is infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment : Immediately after infection (or at different time points, depending on the experimental design), the infected cells are treated with serial dilutions of the compounds.

  • Incubation : The plates are incubated for a specific period to allow for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity : The extent of viral replication or cytopathic effect (CPE) is quantified. This can be done through various methods:

    • CPE Inhibition Assay : The protective effect of the compound on the cells is visually assessed, or cell viability is measured as described in the cytotoxicity assay.[3][4]

    • Plaque Reduction Assay : The number of viral plaques (zones of cell death) is counted.

    • RT-qPCR : The amount of viral RNA is quantified.[2]

  • Data Analysis : The EC50 or IC50 value, the concentration of the compound that inhibits viral replication or CPE by 50%, is calculated from the dose-response curve.[1][2]

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed host cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate to form confluent monolayer Cell_Seeding->Incubation1 Virus_Infection Infect cells with virus Incubation1->Virus_Infection Compound_Addition Add serial dilutions of Bromhexine/analogues Virus_Infection->Compound_Addition Incubation2 Incubate for viral replication period Compound_Addition->Incubation2 Quantification Quantify viral activity (e.g., CPE, RT-qPCR) Incubation2->Quantification Data_Analysis Calculate EC50/IC50 and CC50 Quantification->Data_Analysis End End Data_Analysis->End

In Vitro Antiviral Assay Workflow

Discussion and Conclusion

The in vitro data suggests that Bromhexine exhibits antiviral activity against SARS-CoV-2, likely through the inhibition of TMPRSS2.[2][5][6] Its active metabolite, Ambroxol, showed lower activity against SARS-CoV-2 in one study.[1] Against influenza viruses and rhinoviruses, both Bromhexine and Ambroxol demonstrated minimal to no antiviral effect at non-cytotoxic concentrations.[3][4]

The natural precursor to Bromhexine, vasicine, has been reported to have antiviral activity against HIV-protease, though more extensive in vitro studies are needed to establish its broader antiviral profile.[7][8]

It is important to note that in vitro activity does not always translate to clinical efficacy. Some studies have shown conflicting results regarding the direct inhibition of TMPRSS2 by Bromhexine, suggesting that the concentration required for inhibition might be higher than what is achieved therapeutically or that the experimental setup can influence the outcome.[9][10]

Further research is warranted to explore the antiviral potential of a wider range of Bromhexine analogues against a broader spectrum of viruses. The development of more potent and selective TMPRSS2 inhibitors based on the Bromhexine scaffold could be a promising avenue for future antiviral drug discovery.

References

A comparative study of the pharmacokinetics of different Bromhexine salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromhexine (B1221334), a widely used mucolytic agent, is available in various salt forms, with Bromhexine Hydrochloride being the most common. The choice of salt can significantly influence a drug's physicochemical properties, including solubility, which in turn can impact its pharmacokinetic profile and therapeutic efficacy. This guide provides a comparative overview of the pharmacokinetics of different Bromhexine salts, supported by available experimental data.

Executive Summary

The oral bioavailability of Bromhexine is generally low due to extensive first-pass metabolism.[1] Studies on Bromhexine Hydrochloride have established key pharmacokinetic parameters in humans and various animal species. While direct comparative pharmacokinetic studies between different Bromhexine salts are limited in the readily available literature, research into alternative salt forms like Bromhexine Fumarate (B1241708) suggests a promising avenue for improving physicochemical properties such as solubility. Enhanced solubility could potentially lead to improved bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Bromhexine Hydrochloride derived from various studies. It is important to note that these values are subject to variations based on the study population, dosage, and analytical methods employed.

ParameterHumanBroiler Chicken
Salt Form HydrochlorideHydrochloride
Dosage 8 mg (oral)[2]2.5 mg/kg (oral)[3]
Cmax (Maximum Plasma Concentration) 24.6 ± 5.16 ng/mL[2]32.72 ± 16.66 ng/mL[3]
Tmax (Time to Reach Cmax) Not explicitly stated, but occurs between 1.0 and 1.3 hours in another human study.[4]1.78 h[3]
AUC (Area Under the Curve) 93.5 ± 31.9 ng·h/mL (0-24h)[2]347.69 ± 187.98 h·ng/mL[3]
t1/2 (Half-life) 3.6 ± 0.5 h[2]Not directly comparable, but elimination half-life after IV administration was 14.98 ± 8 h.[3]
Bioavailability ~20-27%[1]20.06 ± 10.84%[3]

A study on a multicomponent crystal of Bromhexine with fumaric acid demonstrated a significant improvement in aqueous solubility compared to the free base and a slight increase over Bromhexine Hydrochloride. The equilibrium solubility of the Bromhexine-fumarate salt in water at 37°C was 4.9 ± 0.20 mg/ml, which is more than 10-fold higher than that of Bromhexine base and slightly higher than the reported solubility of Bromhexine Hydrochloride (4.4 ± 0.25 mg/ml).[5] This suggests that the fumarate salt could potentially offer improved absorption and bioavailability, although in-vivo pharmacokinetic data is needed to confirm this.

Mechanism of Action: Mucolytic Activity

Bromhexine's primary therapeutic effect is its mucolytic action, which involves the depolymerization of mucopolysaccharide fibers in the mucus, leading to a reduction in viscosity. This facilitates the expectoration of sputum from the respiratory tract. The proposed mechanism involves the stimulation of lysosomal enzyme activity and an increase in the secretion of serous glands.

Bromhexine Bromhexine Administration (Oral) Absorption Gastrointestinal Absorption Bromhexine->Absorption FirstPass Extensive First-Pass Metabolism (Liver) Absorption->FirstPass Systemic Systemic Circulation FirstPass->Systemic Lungs Distribution to Lung Tissue Systemic->Lungs MucusGlands Action on Mucus-Secreting Cells Lungs->MucusGlands Depolymerization Depolymerization of Mucopolysaccharide Fibers MucusGlands->Depolymerization Viscosity Decreased Mucus Viscosity Depolymerization->Viscosity Expectorate Enhanced Sputum Expectoration Viscosity->Expectorate

Caption: Simplified workflow of Bromhexine's mucolytic action.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of the typical protocols used in these pharmacokinetic studies.

Human Pharmacokinetic Study Protocol

A representative study to determine the pharmacokinetic profile of Bromhexine and its metabolites in healthy human subjects would typically involve the following steps:

  • Subject Recruitment: A cohort of healthy male subjects is selected.

  • Drug Administration: A single oral dose of Bromhexine (e.g., 8.0 mg) is administered.[2]

  • Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., pre-dose and at various time points up to 24 hours post-dose).[2]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Extraction: The analytes (Bromhexine and its metabolites) are extracted from the plasma using techniques like solid-phase extraction.[2]

  • Analytical Quantification: The concentrations of the analytes in the extracted samples are quantified using a validated analytical method, such as rapid resolution liquid chromatography-tandem mass spectrometry (RRLC-MS/MS).[2]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, AUC, and t1/2.[2]

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Recruitment B Drug Administration A->B C Blood Sampling B->C D Plasma Separation C->D E Solid-Phase Extraction D->E F RRLC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Experimental workflow for a human pharmacokinetic study.

Animal Pharmacokinetic Study Protocol (Broiler Chicken)

A study to investigate the pharmacokinetics of Bromhexine Hydrochloride in broiler chickens typically follows a randomized, parallel-controlled design:

  • Animal Selection: A group of healthy broilers (e.g., 20 twelve-week-old chickens) is randomly assigned to either an intravenous (IV) or oral (PO) administration group.[3][6]

  • Drug Administration: A single dose of Bromhexine Hydrochloride (e.g., 2.5 mg/kg body weight) is administered either intravenously or orally.[3][6]

  • Blood Sampling: Blood samples are collected at predetermined time points.[6]

  • Plasma Separation and Analysis: Plasma concentrations of Bromhexine Hydrochloride are determined using an ultra-performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method.[6]

  • Pharmacokinetic Analysis: A noncompartmental analysis is performed on the concentration-time data to determine pharmacokinetic parameters.[3][6]

Conclusion

The available data primarily focuses on the pharmacokinetics of Bromhexine Hydrochloride, highlighting its low oral bioavailability due to significant first-pass metabolism. The development of alternative salt forms, such as Bromhexine Fumarate, with improved solubility presents a viable strategy for potentially enhancing the pharmacokinetic profile of Bromhexine. Further in-vivo comparative studies are warranted to fully elucidate the pharmacokinetic differences between various Bromhexine salts and to assess their potential clinical implications. This would provide valuable information for the formulation and development of more effective Bromhexine-based therapies.

References

Bromhexine's Role in Enhancing Antibiotic Efficacy in Respiratory Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data demonstrates that the mucolytic agent bromhexine (B1221334), and its active metabolite ambroxol (B1667023), can significantly increase the concentration of certain antibiotics in bronchial secretions, potentially leading to improved clinical outcomes in respiratory tract infections. This guide provides a detailed comparison of studies investigating this effect, presenting key quantitative data, experimental methodologies, and a visual representation of the underlying mechanisms and study designs for researchers, scientists, and professionals in drug development.

Enhanced Antibiotic Penetration: The Quantitative Evidence

Co-administration of bromhexine or ambroxol with various antibiotics has been shown to increase their concentration in respiratory fluids and tissues.[1] The following tables summarize the key quantitative findings from several clinical studies.

Table 1: Effect of Bromhexine/Ambroxol on Amoxicillin Penetration

StudyMucolytic Agent & DoseAntibiotic DosePercent Increase in ConcentrationSample TypeReference
Bergogne-Berezin et al.Bromhexine (48 mg/day)Amoxicillin (1g x 2)4.3% (penetration ratio)Bronchial Secretions[2][3]
Bergogne-Berezin et al.Bromhexine (96 mg/day)Amoxicillin (1g x 2)7.5% (penetration ratio)Bronchial Secretions[2][3]
Taskar et al.Bromhexine (8 mg)Amoxicillin (500 mg)148%Sputum[1][4]
Gene et al.Ambroxol (60 mg TID)Amoxicillin (1000 mg TID)68%Bronchoalveolar Lavage (BAL) Fluid[1]
Spatola et al.Ambroxol (60 mg TID)Amoxicillin (1000 mg TID)64% (lung tissue/serum ratio)Lung Tissue[1]
WiemeyerAmbroxol (10mg/kg)Amoxicillin (50 mg/kg)27%Lung Tissue (in rats)[1]

Table 2: Effect of Bromhexine/Ambroxol on Erythromycin (B1671065) Penetration

StudyMucolytic Agent & DoseAntibiotic DoseKey FindingSample TypeReference
Bergogne-Berezin et al.BromhexineErythromycin (0.5g x 2)Significant increase in bronchial/serum concentration ratioBronchial Secretions[2][5][6]
Maesen et al.BromhexineErythromycin (1g ethyl succinate (B1194679) BID)No significant difference in sputum concentrationsSputum[7]
WiemeyerAmbroxol (10mg/kg)Erythromycin (50 mg/kg)27% increase in concentrationLung Tissue (in rats)[8]

Table 3: Effect of Bromhexine/Ambroxol on Other Antibiotics

StudyMucolytic AgentAntibioticKey FindingSample TypeReference
Multiple StudiesBromhexine/AmbroxolBeta-lactams, macrolides, rifamycins, glycopeptides, nitrofuransAssociated with significant increases in lung tissue and airway surface fluid levelsLung Tissue, Sputum, BAL Fluid[1][9][10]

It is important to note that while many studies show a positive effect, some have reported no significant increase in antibiotic concentrations.[1][7] The clinical significance of these increased concentrations is also a subject of ongoing research, with some experts suggesting that for most antibiotics, the modest increases may not be sufficient to overcome high-level resistance.[1][9][10]

Understanding the Mechanism of Action

Bromhexine is a synthetic derivative of vasicine, an active ingredient from the Adhatoda vasica plant.[11][12] Its primary function is to act as a secretolytic and secretomotor agent in the bronchial tract.[11] Bromhexine is a prodrug that is metabolized to its active form, ambroxol.[1] The proposed mechanism for enhancing antibiotic penetration involves the disruption of the mucopolysaccharide fibers in bronchial secretions, which reduces mucus viscosity.[3][5][11][13] This thinning of the mucus is believed to facilitate the diffusion of antibiotics into the site of infection.

Mechanism_of_Action cluster_Bromhexine Bromhexine Administration cluster_Metabolism Metabolism cluster_Mucus Effect on Bronchial Secretions cluster_Antibiotic Antibiotic Co-administration cluster_Outcome Outcome Bromhexine Bromhexine Ambroxol Ambroxol Bromhexine->Ambroxol Metabolized to Mucopolysaccharide_Fibers Mucopolysaccharide_Fibers Ambroxol->Mucopolysaccharide_Fibers Disrupts Reduced_Viscosity Reduced_Viscosity Mucopolysaccharide_Fibers->Reduced_Viscosity Leads to Increased_Penetration Increased Antibiotic Penetration into Bronchial Secretions Reduced_Viscosity->Increased_Penetration Facilitates Antibiotic Antibiotic Antibiotic->Increased_Penetration Enhanced delivery of

Caption: Proposed mechanism of Bromhexine in enhancing antibiotic penetration.

Experimental Protocols: A Closer Look

The clinical trials investigating the effect of bromhexine on antibiotic penetration have employed various methodologies. A typical experimental workflow is outlined below.

Key Experimental Steps:

  • Patient Recruitment: Patients with respiratory tract infections and bronchial hypersecretion are enrolled.[5]

  • Randomization: Participants are randomly assigned to receive either the antibiotic in combination with bromhexine/ambroxol or the antibiotic with a placebo in a double-blind manner.[2][5]

  • Drug Administration: The antibiotic and the mucolytic agent (or placebo) are administered for a specified duration.[2]

  • Sample Collection: Samples of bronchial secretions are collected, often via fiberoptic bronchoscopy.[2][5] Simultaneous blood samples may also be drawn to determine serum antibiotic concentrations.[2]

  • Antibiotic Concentration Measurement: The concentration of the antibiotic in the collected samples is measured using techniques such as microbiological agar (B569324) diffusion.[5]

  • Data Analysis: The ratios of antibiotic concentrations in bronchial secretions to serum are calculated and compared between the treatment and placebo groups.[2][5] Clinical outcomes, such as symptom improvement and bacterial eradication, may also be assessed.[4]

Experimental_Workflow Start Start Patient_Recruitment Patient Recruitment (Respiratory Infection) Start->Patient_Recruitment Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Antibiotic + Bromhexine Randomization->Group_A Group_B Group B: Antibiotic + Placebo Randomization->Group_B Drug_Administration Drug Administration Group_A->Drug_Administration Group_B->Drug_Administration Sample_Collection Sample Collection (Bronchial Secretions, Serum) Drug_Administration->Sample_Collection Concentration_Measurement Antibiotic Concentration Measurement Sample_Collection->Concentration_Measurement Data_Analysis Data Analysis & Comparison of Groups Concentration_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying antibiotic penetration.

Comparison with Alternatives

Ambroxol, the active metabolite of bromhexine, is the most relevant alternative and has been directly compared in some studies. One study in chickens found that ambroxol led to a more significant, dose-dependent increase in furaltadone (B92408) levels in tracheobronchial secretions compared to bromhexine.[1] This suggests that ambroxol may be a more potent agent for enhancing antibiotic penetration.[1] It is also noteworthy that ambroxol has been investigated for its ability to induce autophagy, which may contribute to its therapeutic effects in lung infections.[1][9][10]

Conclusion

The available evidence strongly suggests that co-administration of bromhexine or its active metabolite, ambroxol, can increase the concentration of a range of antibiotics in bronchial secretions and lung tissue. While the clinical impact of this enhancement requires further investigation, particularly in the context of antibiotic resistance, the findings provide a compelling rationale for considering these mucolytic agents as adjunctive therapy in the treatment of respiratory tract infections. The detailed experimental data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals exploring strategies to optimize antibiotic efficacy.

References

Comparative analysis of the safety profiles of Bromhexine and other mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of four prominent mucolytic agents: Bromhexine, N-acetylcysteine (NAC), Ambroxol, and Carbocisteine. The information is compiled from preclinical and clinical data to support research and drug development efforts.

Executive Summary

Mucolytic agents are a class of drugs used to manage respiratory conditions characterized by excessive or viscous mucus. While generally considered safe, their safety profiles exhibit notable differences. This analysis reveals that Carbocisteine often presents a more favorable safety profile with milder adverse effects compared to Bromhexine, Ambroxol, and N-acetylcysteine. Bromhexine and its metabolite, Ambroxol, have been associated with rare but severe cutaneous adverse reactions (SCARs). N-acetylcysteine, particularly when administered intravenously, carries a risk of anaphylactoid reactions. This guide delves into the quantitative toxicological data, the mechanisms underlying these adverse effects, and the standard protocols for their assessment.

Comparative Toxicity Data

The following tables summarize the available quantitative data from preclinical toxicology studies on Bromhexine, Ambroxol, N-acetylcysteine, and Carbocisteine.

Acute Toxicity
Substance Species Route of Administration LD50
Bromhexine RatOral>6000 mg/kg
MouseOral3000 mg/kg
RabbitOral10000 mg/kg
Ambroxol RatOral~10 g/kg, 4203 mg/kg, 13,400 mg/kg
MouseOral~3 g/kg, 2380 mg/kg
RabbitOral~3 g/kg
N-acetylcysteine (NAC) RatOral>5,050 mg/kg, 6000 mg/kg
MouseOral>4,400 mg/kg
RatIntraperitoneal1205 mg/kg
Carbocisteine RatOral>15 g/kg, 15000 mg/kg
MouseOral8400 mg/kg

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.

Repeated-Dose Toxicity
Substance Species Duration NOAEL (No-Observed-Adverse-Effect Level)
Bromhexine Mouse5 weeks2 mg/kg bw/day (based on increased cholesterol levels)
Ambroxol Rat90 days225 g/kg (in diet)
N-acetylcysteine (NAC) Rat30 daysNo lesions observed at 1200 mg/kg/day (elevated ALT noted)[1]
Carbocisteine Rat15 daysNo adverse effects noted at 500 mg/kg/day in a bronchitis model[2]

Note: Direct comparison of NOAEL values should be done with caution due to differences in study design and duration.

Genotoxicity and Carcinogenicity
Substance Ames Test (Bacterial Reverse Mutation) In Vitro Chromosome Aberration Carcinogenicity
Bromhexine Data not readily availableData not readily availableNot considered carcinogenic in rats.
Ambroxol Data not readily availableData not readily availableNo evidence of carcinogenic potential.
N-acetylcysteine (NAC) Generally considered non-mutagenic; can counteract mutagenicity of other compounds[3]Clastogenic in Chinese hamster ovary cells (with its metabolite)[4]In an 18-month oral study in rats, no evidence of carcinogenic potential up to 1,000 mg/kg/day[1]. Some studies suggest a potential chemopreventive effect[5][6][7]
Carbocisteine Data not readily availableData not readily availableData not readily available

Mechanisms of Adverse Effects and Associated Signaling Pathways

Bromhexine and Ambroxol: Severe Cutaneous Adverse Reactions (SCARs)

Bromhexine and its active metabolite, Ambroxol, have been linked to rare but life-threatening SCARs, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)[8][9]. The underlying mechanism is complex and involves a drug-specific immune response mediated by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells[10][11][12]. This response triggers widespread apoptosis of keratinocytes, leading to epidermal detachment. Two primary signaling pathways are implicated:

  • The Fas-Fas Ligand (Fas-FasL) Pathway : This is a major extrinsic apoptosis pathway. Drug-specific CTLs can express FasL, which binds to the Fas receptor (a "death receptor") on the surface of keratinocytes. This interaction initiates a signaling cascade, leading to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis[10][13][14][15].

  • The Perforin (B1180081)/Granzyme Pathway : CTLs and NK cells release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes (serine proteases) to enter the cell. Granzyme B can then directly activate caspase-3 or cleave the pro-apoptotic protein Bid, which in turn triggers the mitochondrial (intrinsic) apoptosis pathway[3][12][13].

SJS_TEN_Pathway cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Keratinocyte Keratinocyte CTL Drug-Activated CTL FasL Fas Ligand (FasL) CTL->FasL Expresses Perforin_Granzyme Perforin & Granzymes CTL->Perforin_Granzyme Releases FasR Fas Receptor FasL->FasR Binds Keratinocyte Keratinocyte Perforin_Granzyme->Keratinocyte Forms pores & enters cell Caspase3 Caspase-3 Perforin_Granzyme->Caspase3 Granzyme B activates Bid Bid Perforin_Granzyme->Bid Granzyme B cleaves Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondria Mitochondria Mitochondria->Caspase3 Activates tBid tBid Bid->tBid tBid->Mitochondria Triggers release of pro-apoptotic factors

Keratinocyte apoptosis pathways in SJS/TEN.
N-acetylcysteine (NAC): Anaphylactoid Reactions

Intravenous administration of NAC is associated with anaphylactoid reactions, which are non-IgE mediated and result from direct histamine (B1213489) release from mast cells and basophils. Unlike true anaphylaxis, prior sensitization is not required. Symptoms can range from flushing and itching to more severe reactions like bronchospasm and hypotension. The severity of these reactions has been correlated with the extent of histamine release. Interestingly, higher concentrations of acetaminophen (B1664979) appear to be protective, potentially by attenuating histamine release.

NAC_Anaphylactoid_Reaction NAC Intravenous N-acetylcysteine MastCell Mast Cell / Basophil NAC->MastCell Directly stimulates Histamine Histamine Release MastCell->Histamine Symptoms Anaphylactoid Symptoms (Flushing, Urticaria, Bronchospasm) Histamine->Symptoms Causes

Mechanism of NAC-induced anaphylactoid reactions.
Carbocisteine: Anti-inflammatory Effects

Carbocisteine exhibits anti-inflammatory properties beyond its mucolytic activity. Studies have shown that it can suppress inflammatory responses by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways. By downregulating these pathways, Carbocisteine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8[11][13].

Carbocisteine_Anti_inflammatory_Pathway Carbocisteine Carbocisteine ERK12 ERK1/2 Phosphorylation Carbocisteine->ERK12 Inhibits NFkB NF-κB Activation Carbocisteine->NFkB Inhibits TNFa TNF-α TNFa->ERK12 Stimulates TNFa->NFkB Stimulates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) ERK12->Cytokines Leads to production of NFkB->Cytokines Leads to production of

Anti-inflammatory signaling pathway of Carbocisteine.

Experimental Protocols for Key Safety Assays

The following are detailed methodologies for key experiments cited in the safety assessment of mucolytics.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and classify it based on its LD50.

  • Principle : A stepwise procedure with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with minimal animal use.

  • Animals : Typically, young adult rats of a single sex (usually females, as they are often more sensitive).

  • Procedure :

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (typically 3) is dosed with the test substance by oral gavage.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The number of animals that die within a specified time determines the subsequent step:

      • If a certain number of animals die, the test is repeated with a lower dose.

      • If few or no animals die, the test is repeated with a higher dose.

    • The process continues until a clear outcome for classification is achieved.

  • Endpoint : Classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.

OECD423_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 Animals Start->Dose_Group1 Observe1 Observe for 14 Days (Toxicity & Mortality) Dose_Group1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Stop_Classify Stop and Classify Outcome1->Stop_Classify Clear Outcome Dose_Lower Dose 3 Animals at Lower Dose Outcome1->Dose_Lower 2-3 Deaths Dose_Higher Dose 3 Animals at Higher Dose Outcome1->Dose_Higher 0-1 Death Observe2 Observe for 14 Days Dose_Lower->Observe2 Observe3 Observe for 14 Days Dose_Higher->Observe3 Outcome2 Outcome? Observe2->Outcome2 Outcome3 Outcome? Observe3->Outcome3 Outcome2->Stop_Classify Outcome3->Stop_Classify

Experimental workflow for OECD 423 Acute Toxic Class Method.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

  • Principle : The test uses bacterial strains that are auxotrophic for an amino acid (e.g., histidine for Salmonella). These bacteria cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the amino acid and form colonies.

  • Procedure :

    • The test substance is mixed with the bacterial tester strain in a soft agar (B569324).

    • The mixture is poured onto a minimal agar plate lacking the specific amino acid.

    • Plates are prepared both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Positive and negative (solvent) controls are run concurrently.

    • Plates are incubated for 48-72 hours.

  • Endpoint : A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Principle : Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance. The cells are then arrested in metaphase, harvested, and examined microscopically for chromosomal damage.

  • Procedure :

    • Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer period (e.g., 24 hours) without S9.

    • After the exposure period, cells are washed and incubated in fresh medium.

    • A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint : A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Conclusion

This comparative analysis highlights the distinct safety profiles of Bromhexine, Ambroxol, N-acetylcysteine, and Carbocisteine. While all are effective mucolytics, their potential for adverse effects varies significantly. Carbocisteine appears to have the most favorable safety profile, with predominantly mild gastrointestinal side effects. In contrast, Bromhexine and Ambroxol carry a risk of rare but severe skin reactions, and intravenous NAC can induce anaphylactoid reactions. A thorough understanding of these differences, supported by the quantitative data and mechanistic insights provided, is crucial for informed decision-making in research and drug development.

References

Safety Operating Guide

Proper Disposal of Bromoxon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Bromoxon, a hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personnel safety and environmental protection. Improper disposal of this compound and its containers is a violation of regulations and poses a significant risk.

Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[1] Do not contaminate water, food, or feed by storage or disposal.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Absorb the spill with inert materials such as sand, vermiculite, or other non-combustible absorbent materials.[1]

  • Place the contaminated material into a designated, chemically compatible, and properly labeled hazardous waste container for disposal.[1][2]

Large Spills:

  • Dike the spill using absorbent or impervious materials like clay or sand to prevent it from spreading.[1]

  • Recover and contain as much of the free liquid as possible.

  • Allow the absorbed material to solidify, then scrape it up for disposal.[1]

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

  • Dedicated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper, contaminated gloves) in a designated, chemically compatible, and properly labeled hazardous waste container.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2] Halogenated chemicals should be kept separate from non-halogenated chemicals.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal Procedures

The preferred method for the disposal of this compound is through a licensed professional waste disposal service.

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]

  • Incineration: Chemical incineration with an afterburner and scrubber is a recommended disposal method to neutralize harmful byproducts.[2]

  • Container Disposal: Empty containers should be treated as unused products.[2] Non-refillable containers should not be reused or refilled.[1] They should be triple-rinsed or pressure-rinsed before offering for reconditioning or disposal.[1]

Quantitative Data Summary

ParameterValueSource
Oral LD50 (Rat)2600 mg/kg[3]
Oral LD50 (Mouse)3100 mg/kg[3]
Oral LD50 (Rabbit)4160 mg/kg[3]
96-hour LC50 (Rainbow Trout)0.05 ppm[1]
96-hour LC50 (Bluegill)0.05 ppm[1]
Oral LC50 (Bobwhite Quail)1150 ppm[1]
Oral LC50 (Mallard Duck)1880 ppm[1]

Experimental Protocols

This compound Disposal Workflow

Bromoxon_Disposal_Workflow cluster_spill Spill Management cluster_waste_collection Waste Collection & Storage cluster_disposal Disposal spill Spill Occurs contain Contain Spill (Dike/Absorb) spill->contain collect_spill Collect Contaminated Material contain->collect_spill waste_container Designated & Labeled Hazardous Waste Container collect_spill->waste_container waste_gen Generate this compound Waste waste_gen->waste_container storage Store in Cool, Dry, Ventilated Area waste_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs prof_disposal Licensed Professional Waste Disposal contact_ehs->prof_disposal incineration Incineration with Scrubber prof_disposal->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bromoxon

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as a brominated organophosphate, Bromoxon should be handled as a highly toxic substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is anticipated to be toxic if swallowed, potentially fatal if inhaled, and may cause allergic skin reactions. Long-term exposure may have reproductive health effects. It is also expected to be very toxic to aquatic life. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended.To prevent skin contact and absorption. Organophosphates can be readily absorbed through the skin.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.[1]
Skin and Body Protection A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised.[2]To minimize skin exposure to the chemical.[1]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.To prevent inhalation of dust or vapors, which may be fatal.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. This protocol outlines the necessary steps for preparation, handling, and post-handling procedures.

1. Preparation:

  • Training: Ensure all personnel handling this compound are thoroughly trained on its hazards and the required safety procedures.

  • Fume Hood: Verify that the chemical fume hood is certified and functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

  • Spill Kit: Have a spill kit specifically for hazardous chemicals readily available.

  • Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in Table 1.

2. Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to control exposure to dust and vapors.[3] Use a disposable weighing dish.

  • Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reactions: Perform all reactions involving this compound within the chemical fume hood.

  • Avoid Contamination: Keep containers of this compound tightly sealed when not in use.

3. Post-Handling:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE. Do not eat, drink, or smoke in the laboratory.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.[5]

  • The container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard symbols.

  • Solid and liquid waste should be collected in separate, compatible containers.

Disposal Method:

  • This compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service.[6]

  • Incineration at a permitted hazardous waste facility is the recommended method of disposal.[6][7]

  • Do not dispose of this compound down the drain or in the regular trash.

Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

  • After rinsing, the container should be punctured or otherwise rendered unusable and disposed of through the hazardous waste stream.

Experimental Workflow Diagram

Bromoxon_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal and Final Steps prep_start Start: Risk Assessment ppe Don Appropriate PPE prep_start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood materials Assemble Materials fume_hood->materials weigh Weighing and Transferring materials->weigh dissolve Dissolving and Reaction weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon waste Segregate and Collect Waste decon->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Hazardous Waste wash->dispose end_proc End of Procedure dispose->end_proc

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoxon
Reactant of Route 2
Reactant of Route 2
Bromoxon

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。